molecular formula C9H8O4 B1601826 Methyl 2-formyl-3-hydroxybenzoate CAS No. 131524-43-1

Methyl 2-formyl-3-hydroxybenzoate

Cat. No.: B1601826
CAS No.: 131524-43-1
M. Wt: 180.16 g/mol
InChI Key: HFDRLLQFITZSMY-UHFFFAOYSA-N
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Description

Methyl 2-formyl-3-hydroxybenzoate is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-formyl-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O4/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDRLLQFITZSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563897
Record name Methyl 2-formyl-3-hydroxybenzoate
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131524-43-1
Record name Methyl 2-formyl-3-hydroxybenzoate
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Record name methyl 2-formyl-3-hydroxybenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-formyl-3-hydroxybenzoate (CAS 131524-43-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-formyl-3-hydroxybenzoate is a substituted salicylaldehyde derivative that holds significant potential as a versatile building block in organic synthesis and drug discovery. Its unique trifunctional arrangement—a methyl ester, a formyl group, and a hydroxyl group on a benzene ring—offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a particular focus on its relevance to medicinal chemistry. While some commercial suppliers have noted its potential use in treating sickle cell disease, this guide will delve into the available scientific literature to substantiate such claims and explore other therapeutic possibilities.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 131524-43-1[1][2][3]
Molecular Formula C₉H₈O₄[2][3][4]
Molecular Weight 180.16 g/mol [2][3][4]
Appearance White to light yellow solid[1]
Storage 2-8°C, stored under nitrogen[1][4]
SMILES O=C(OC)C1=CC=CC(O)=C1C=O[2][4]
InChI InChI=1S/C9H8O4/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-5,11H,1H3

Synthesis of this compound

The primary synthetic route to this compound involves the formylation of methyl 3-hydroxybenzoate. A notable example of this transformation is the Duff reaction, which utilizes hexamethylenetetramine in the presence of an acid catalyst.

A detailed experimental protocol for a similar transformation is described in the synthesis of 2-formyl-3-hydroxybenzyl formate, where this compound is a key intermediate.[5]

Experimental Protocol: Formylation of Methyl 3-hydroxybenzoate

Materials:

  • Methyl 3-hydroxybenzoate

  • Hexamethylenetetramine

  • Polyphosphoric acid (75%)

  • Silica gel for column chromatography

  • Hexane

  • Ether

Procedure:

  • Methyl 3-hydroxybenzoate is treated with hexamethylenetetramine in 75% polyphosphoric acid.

  • The reaction mixture is heated to facilitate the formylation reaction.

  • Upon completion, the reaction yields a mixture of products, with this compound as the major product (reported yield of 3.4%) and 2-formyl-5-hydroxybenzoate as a minor byproduct.[5]

  • The crude product is then purified using silica gel column chromatography with a hexane-ether eluent to isolate the desired this compound.

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Major Product Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Duff Reaction Duff Reaction Methyl 3-hydroxybenzoate->Duff Reaction Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->Duff Reaction Polyphosphoric acid Polyphosphoric acid Polyphosphoric acid->Duff Reaction This compound This compound Duff Reaction->this compound

Caption: Synthesis of this compound via the Duff Reaction.

Spectroscopic Analysis

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three functional groups.

  • Aldehyde Group: The formyl group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Aldehydes are also known to undergo self-condensation or polymerization reactions, often catalyzed by acid.[6]

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification reactions.

This trifunctional nature makes this compound a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. For example, it can be used in the preparation of substituted quinolines, coumarins, and other pharmacologically relevant scaffolds.

Potential Applications in Drug Discovery

Sickle Cell Disease

Some commercial suppliers have indicated that this compound can be used to treat sickle cell disease.[1] However, a comprehensive search of the scientific literature did not yield any specific studies or patents directly linking this compound to the treatment of sickle cell disease. This suggests that its role, if any, may be as a synthetic intermediate for the preparation of more complex, active pharmaceutical ingredients. Further research is needed to validate this potential application.

General Drug Development

The structural motifs present in this compound are found in numerous biologically active compounds. The salicylaldehyde core is a well-known privileged scaffold in medicinal chemistry, exhibiting a broad range of pharmacological activities. Therefore, this compound serves as an excellent starting point for the development of novel therapeutic agents targeting a variety of diseases.

Safety Information

This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage.[1] It may also cause respiratory irritation.[1]

GHS Hazard Statements: H302, H315, H318, H335[1]

Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P310, P330, P332+P313, P362[1]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While its direct therapeutic applications, particularly in sickle cell disease, require further scientific validation, its utility as a building block for the synthesis of complex and potentially bioactive molecules is clear. This guide provides a foundational understanding of its properties, synthesis, and potential for future research and development in the pharmaceutical industry.

References

  • Changzhou Watson Fine Chemical Co ltd. Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. CN110407704B.
  • Ataman Kimya. METHYL 2-HYDROXYBENZOATE. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Sato, M., et al. 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoides. Bioscience, Biotechnology, and Biochemistry, 58(7), 1299-1300. Taylor & Francis Online. [Link]

  • PubChem. Methyl 4-formyl-3-hydroxybenzoate. National Institutes of Health. [Link]

  • WIPO. preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. WO2018121050A1.
  • CN104447308B - The synthetic method of methyl hydroxybenzoate - Google P
  • Human Metabolome Database. Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). [Link]

  • WIPO Patentscope. preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]

  • Chemspace. This compound - C9H8O4 | CSSB00010619725. [Link]

Sources

What are the physical properties of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-formyl-3-hydroxybenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a benzoate backbone with formyl and hydroxyl functionalities, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, a detailed synthesis protocol, and essential safety information for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound is a distinct isomer within the family of formylated and hydroxylated methyl benzoates. It is crucial to distinguish it from its isomers, as their physical and chemical properties can vary significantly.

PropertyValueSource
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
CAS Number 131524-43-1[2]
Appearance White to light yellow solid[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage 2-8°C, stored under nitrogen[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely reported. The following represents predicted data and general expectations for the characteristic signals.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl ester protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents on the benzene ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display nine unique signals, corresponding to each carbon atom in the molecule. The carbonyl carbons of the ester and aldehyde groups are expected to appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the stretching vibrations of the various functional groups. Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

  • C-H stretch (aromatic and aldehyde): Around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.

  • C=O stretch (ester and aldehyde): Strong absorptions in the region of 1680-1750 cm⁻¹.

  • C-O stretch (ester): In the fingerprint region, typically around 1000-1300 cm⁻¹.

  • Aromatic C=C bending: Peaks in the 1450-1600 cm⁻¹ region.

Synthesis of this compound

The primary synthetic route to this compound is through the formylation of its precursor, methyl 3-hydroxybenzoate. A common method for this transformation is the Duff reaction or a similar electrophilic aromatic substitution.

Experimental Protocol: Formylation of Methyl 3-hydroxybenzoate

This protocol is based on a reported synthesis of this compound as an intermediate.

Materials:

  • Methyl 3-hydroxybenzoate

  • Hexamethylenetetramine

  • Polyphosphoric acid

  • Water

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, carefully heat polyphosphoric acid to 100°C.

  • To the heated polyphosphoric acid, add methyl 3-hydroxybenzoate.

  • Slowly and portion-wise, add hexamethylenetetramine to the reaction mixture while maintaining the temperature at 100°C.

  • Stir the reaction mixture at 100°C for approximately 45 minutes.

  • After the reaction is complete, cool the mixture and quench by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate solvent system to isolate this compound.

Causality Behind Experimental Choices:

  • Polyphosphoric acid serves as both the solvent and the acidic catalyst for the reaction. Its high viscosity and acidic nature facilitate the in-situ generation of the electrophilic iminium species from hexamethylenetetramine.

  • Hexamethylenetetramine acts as the formylating agent. In the acidic medium, it decomposes to generate the electrophile that attacks the electron-rich aromatic ring of methyl 3-hydroxybenzoate.

  • The ortho-directing effect of the hydroxyl group on the benzene ring favors the substitution at the C2 and C6 positions. The formation of the 2-formyl isomer is a result of this directing effect.

  • Silica gel chromatography is a standard and effective method for purifying the desired product from any unreacted starting material and isomeric byproducts.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification MHB Methyl 3-hydroxybenzoate Reaction Formylation at 100°C MHB->Reaction HMTA Hexamethylenetetramine HMTA->Reaction PPA Polyphosphoric Acid PPA->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

Hazard Identification:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical intermediate, the synthesis of which is achievable through established organic chemistry methods. While a complete experimental characterization of its physical properties is not yet widely available, this guide provides the foundational knowledge necessary for its synthesis, handling, and further investigation in research and development settings.

References

Sources

An In--Depth Technical Guide to Methyl 2-formyl-3-hydroxybenzoate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-formyl-3-hydroxybenzoate is a substituted aromatic carbonyl compound of significant interest in synthetic organic chemistry and medicinal research. As a multifunctional molecule, it serves as a valuable building block for more complex chemical structures, including natural product analogs and potential therapeutic agents. Its strategic arrangement of a methyl ester, a formyl group, and a hydroxyl group on a benzene ring offers multiple reaction sites for chemical modification. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, safety protocols, and a detailed, field-proven synthetic methodology designed for researchers, chemists, and professionals in drug development. We will explore the causality behind experimental choices and provide a self-validating protocol to ensure scientific integrity and reproducibility.

Molecular Structure and Identification

The precise arrangement of functional groups in this compound dictates its chemical reactivity and utility. The nomenclature specifies a benzoate parent structure with a methyl ester group defining the first carbon position. A formyl (aldehyde) group is located at the adjacent C2 position (ortho), and a hydroxyl (phenol) group is at the C3 position (meta).

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 131524-43-1[1][2][3]

  • Molecular Formula: C₉H₈O₄[2][4]

  • Canonical SMILES: COC(=O)C1=C(C=O)C(O)=CC=C1

Structural Elucidation

The molecular architecture is key to understanding its synthetic potential. The hydroxyl group at C3 electronically influences the formyl group at C2, potentially forming an intramolecular hydrogen bond that can affect its reactivity and spectroscopic characteristics.

Caption: 2D structure of this compound.

Physicochemical and Safety Data

Accurate data on the physical properties and safety hazards are critical for proper handling, storage, and experimental design.

Data Summary Table
PropertyValueSource(s)
Molecular Weight 180.16 g/mol [2][5]
Appearance White to light yellow solid[1]
Molecular Formula C₉H₈O₄[2][4]
CAS Number 131524-43-1[1][2][3]
Storage Conditions Inert atmosphere, 2-8°C[1][2]
Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]

  • Signal Word: Danger[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1][2]

    • H315: Causes skin irritation[1][2]

    • H318: Causes serious eye damage[1]

    • H335: May cause respiratory irritation[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

Expert Insight: The presence of a phenolic hydroxyl group and an aldehyde makes this compound particularly irritating. Standard laboratory practice dictates handling within a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via electrophilic formylation of a precursor, methyl 3-hydroxybenzoate. A well-documented method is a variation of the Duff reaction.[6]

Synthetic Overview and Mechanistic Rationale

Reaction: Formylation of methyl 3-hydroxybenzoate using hexamethylenetetramine in polyphosphoric acid.

Causality of Experimental Choices:

  • Starting Material: Methyl 3-hydroxybenzoate is selected because the hydroxyl group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution. This directs the incoming electrophile preferentially to the C2, C4, and C6 positions. The C2 position is favored, leading to the desired product.

  • Formylating Agent: Hexamethylenetetramine serves as the source of the formyl group. In the strongly acidic medium of polyphosphoric acid (PPA), it generates an electrophilic iminium ion species which is the active agent for the aromatic substitution.

  • Solvent/Catalyst: Polyphosphoric acid (PPA) is an ideal medium. It acts as a non-aqueous protic solvent and a Lewis acid catalyst, facilitating the generation of the electrophile and promoting the reaction. Its high viscosity and dehydrating nature drive the reaction forward.

  • Workup: An acidic aqueous workup is essential to hydrolyze the intermediate Schiff base/iminium adduct formed on the aromatic ring, which liberates the final aldehyde (formyl) group.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of salicylaldehyde analogs.[6]

Reagents and Materials:

  • Methyl 3-hydroxybenzoate

  • Hexamethylenetetramine

  • Polyphosphoric acid (75%)

  • Hydrochloric acid (2N)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add methyl 3-hydroxybenzoate (1.0 eq).

  • Solvent Addition: Carefully add 75% polyphosphoric acid (approx. 10x the weight of the starting material) to the flask. Stir the mixture until a homogeneous solution is formed.

  • Reagent Addition: Slowly add hexamethylenetetramine (1.5 eq) in portions to the stirred solution. An exothermic reaction may be observed; maintain control over the addition rate.

  • Heating: Heat the reaction mixture to 90-100°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching and Workup: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. This hydrolyzes the PPA and precipitates the crude product.

  • Hydrolysis: Add 2N HCl to the aqueous slurry and stir vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate to the aldehyde.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic layers contain the desired product and by-products.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by silica gel column chromatography, typically using a hexane-ethyl acetate gradient as the eluent, to isolate the pure this compound from isomers and unreacted starting material.[6]

Workflow Visualization

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Process cluster_product Product SM Methyl 3-hydroxybenzoate Reaction Formylation Reaction (90-100°C) SM->Reaction Reagent Hexamethylenetetramine + Polyphosphoric Acid Reagent->Reaction Workup Acidic Workup & Extraction Reaction->Workup Hydrolysis Purification Silica Gel Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Sources

A Guide to 2-Formyl-3-hydroxybenzoate Derivatives in Astigmatid Mites: Chemistry, Function, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a unique class of aromatic compounds found in Astigmatid mites: the 2-formyl-3-hydroxybenzoate derivatives. While the core compound, Methyl 2-formyl-3-hydroxybenzoate, is a pivotal laboratory synthon, this guide focuses on its naturally occurring analogs, which have been isolated from notable mite species. We will delve into the discovery of these natural products, their presumptive ecological roles, and the precise methodologies required for their isolation and characterization. Furthermore, this document details the critical role of chemical synthesis in confirming their structures, a process wherein this compound serves as an indispensable precursor.

Introduction: Aromatic Compounds in Mite Chemical Ecology

Mites within the cohort Astigmata possess a sophisticated chemical arsenal. A key feature of this group is a pair of opisthonotal glands that produce a wide array of volatile semiochemicals, including monoterpenes, aliphatic compounds, and various aromatics.[1][2][3] These secretions are integral to mite survival, mediating critical behaviors such as aggregation, sexual communication, and defense against predators and microbial pathogens.[1][4]

Among the diverse aromatic compounds identified are derivatives of salicylaldehyde, specifically a family of 2-formyl-3-hydroxybenzoates. These substances have been isolated from mites of significant medical and agricultural importance, such as the house dust mite and the bulb mite. Their discovery has opened new avenues for understanding mite chemical defense and communication, with potential applications in targeted pest management and the discovery of novel bioactive compounds. This guide synthesizes the current knowledge of these specific derivatives, providing a technical framework for their study.

Natural Occurrence and Significance

Research has confirmed the existence of at least two naturally occurring esters derived from a 2-formyl-3-hydroxybenzoate core in different species of acarid mites. This compound itself is the key intermediate used in the laboratory to synthesize and confirm the identity of these natural products.[5][6]

2-Formyl-3-hydroxybenzyl Formate in the House Dust Mite

A novel salicylaldehyde analog, 2-formyl-3-hydroxybenzyl formate (trivial name: rhizoglyphinyl formate), was isolated from the house dust mite, Dermatophagoides pteronyssinus.[5] This species is a primary source of indoor allergens responsible for allergic rhinitis and bronchial asthma worldwide. The compound is believed to be a component of the opisthonotal gland secretion, suggesting a role as a semiochemical.[5]

Hexyl 2-Formyl-3-hydroxybenzoate in the Bulb Mite

The cuticular chemistry of the bulb mite, Rhizoglyphus robini, a significant agricultural pest, revealed the presence of hexyl 2-formyl-3-hydroxybenzoate (trivial name: hexyl rhizoglyphinate).[6] Unlike the compound from D. pteronyssinus, this ester was identified as a cuticular constituent rather than a glandular secretion. This localization suggests it may serve as a surface-level defense mechanism.[6]

CompoundTrivial NameMite SpeciesSource LocationPutative Function
2-Formyl-3-hydroxybenzyl FormateRhizoglyphinyl formateDermatophagoides pteronyssinusOpisthonotal GlandSemiochemical
Hexyl 2-Formyl-3-hydroxybenzoateHexyl rhizoglyphinateRhizoglyphus robiniCuticleAntifungal Defense
This compoundMethyl rhizoglyphinateCaloglyphus sp.Not specifiedAntifungal Defense

Table 1: Summary of Naturally Occurring 2-Formyl-3-hydroxybenzoate Derivatives in Mites.[5]

Biosynthesis: A Hypothetical Pathway

While the precise biosynthetic pathway for 2-formyl-3-hydroxybenzoates in mites has not been elucidated, a hypothetical route can be proposed based on common aromatic biosynthesis in arthropods. The pathway likely originates from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine.

Further enzymatic modifications, including hydroxylation, carboxylation, methylation, and formylation, would be required to produce the final structures. The formyl group, in particular, is a key feature, and its introduction could be catalyzed by a formyltransferase enzyme. The final esterification step would then attach the formate or hexyl group.

Biosynthetic Pathway cluster_products Natural Products Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate AromaticAA Aromatic Amino Acids (e.g., Phenylalanine, Tyrosine) Chorismate->AromaticAA Multiple Steps HydroxybenzoicAcid 3-Hydroxybenzoic Acid AromaticAA->HydroxybenzoicAcid Side-chain cleavage, hydroxylation MethylEster Methyl 3-hydroxybenzoate HydroxybenzoicAcid->MethylEster Methylation FormylatedIntermediate This compound (Core Synthon) MethylEster->FormylatedIntermediate Formylation BenzylAlcohol 2-Formyl-3-hydroxybenzyl alcohol FormylatedIntermediate->BenzylAlcohol Reduction HexylEster Hexyl 2-formyl-3-hydroxybenzoate (in R. robini) FormylatedIntermediate->HexylEster Transesterification (with Hexanol) FormateEster 2-Formyl-3-hydroxybenzyl formate (in D. pteronyssinus) BenzylAlcohol->FormateEster Esterification (Formylation)

Caption: Hypothetical biosynthetic pathway for mite-derived 2-formyl-3-hydroxybenzoates.

Isolation and Structural Elucidation Workflow

The identification of these novel compounds relies on a multi-step process involving careful extraction, chromatographic separation, and spectroscopic analysis. The low concentration of these substances requires sensitive and precise techniques.

Experimental Protocol: Extraction and Isolation

This protocol is adapted from the methodology used for the isolation of 2-formyl-3-hydroxybenzyl formate from D. pteronyssinus.[5]

Rationale: Hexane is chosen as the extraction solvent due to its non-polar nature, which is ideal for extracting lipids and other semiochemicals from the mite cuticle and glands while minimizing the co-extraction of highly polar contaminants.[5][7] Silica gel chromatography is a standard and effective method for separating compounds based on polarity.

Step-by-Step Methodology:

  • Mite Collection: Cultivate mites on a suitable medium (e.g., dried yeast and fish powder at 25°C, 75% RH).[5] Separate mites from the culture medium using a physical method, such as flotation in a brine solution within a separatory funnel.

  • Solvent Extraction: Submerge the collected mite bodies (e.g., 60-70 g) in n-hexane for a short duration (e.g., 3 minutes) to extract surface and glandular lipids. This brief exposure minimizes the extraction of internal body contents.

  • Filtration and Concentration: Filter off the mite bodies and concentrate the hexane extract under reduced pressure to yield a crude extract.

  • Column Chromatography:

    • Prepare a silica gel (SiO₂) column.

    • Load the crude extract onto the column.

    • Elute the column with a gradient of hexane-ether, starting with 100% hexane and gradually increasing the ether concentration (e.g., 97:3, 95:5, 90:10, 80:20, 50:50, 0:100).[5]

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC). The target compounds are expected to elute in the moderately polar fractions (e.g., 90:10 hexane-ether).[5]

  • Preparative TLC: For final purification, subject the enriched fractions to preparative TLC using a suitable solvent system (e.g., 95:5 hexane-ether) to isolate the pure compound.[5]

Isolation Workflow start Mite Culture (e.g., D. pteronyssinus) extraction Hexane Extraction (3 min soak) start->extraction filtration Filtration & Concentration extraction->filtration column_chrom Silica Gel Column Chromatography (Hexane-Ether Gradient) filtration->column_chrom tlc_monitor Fraction Monitoring by TLC column_chrom->tlc_monitor prep_tlc Preparative TLC Purification tlc_monitor->prep_tlc pure_compound Pure Compound prep_tlc->pure_compound analysis Spectroscopic Analysis (GC-MS, NMR, FTIR) pure_compound->analysis

Caption: Experimental workflow for the isolation of 2-formyl-3-hydroxybenzoate derivatives.

Analytical Techniques for Structural Confirmation

Structural proof relies on a combination of modern spectroscopic methods.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is essential for determining the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.[8][9]

TechniqueInformation Provided
GC-MS Provides retention time (t_R), molecular weight (from the molecular ion peak), and fragmentation patterns for initial structural hypotheses.[8]
¹H-NMR Determines the number and type of protons, their chemical environment, and connectivity through spin-spin coupling. Identifies key functional groups like aldehydes (-CHO), hydroxyls (-OH), and aromatic protons.
¹³C-NMR Shows the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).
GC-FTIR Identifies functional groups by their characteristic infrared absorption frequencies (e.g., C=O stretch of ester and aldehyde, O-H stretch of phenol).[6]

The Central Role of Chemical Synthesis

The definitive confirmation of the proposed structures for these natural products was achieved through total synthesis.[5][6] This process is invaluable as it provides an unambiguous standard for comparison with the isolated natural material. This compound is the lynchpin intermediate in these synthetic routes.

Experimental Protocol: Synthesis of this compound

This synthesis is adapted from the Duff reaction conditions reported in the literature for formylating phenols.[6]

Rationale: The Duff reaction is a classic method for the formylation of activated aromatic rings like phenols. Hexamethylenetetramine serves as the formylating agent in the presence of a strong acid catalyst like polyphosphoric acid.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine methyl 3-hydroxybenzoate with 75% polyphosphoric acid.

  • Formylation: Add hexamethylenetetramine to the mixture. Heat the reaction to achieve formylation. This reaction is known to have a low yield but is effective for this hindered substrate.[6]

  • Workup and Purification: After the reaction is complete, quench the mixture and perform an extraction with an organic solvent. The major product, this compound, can be purified from minor by-products (like 2-formyl-5-hydroxybenzoate) using silica gel column chromatography.[5]

  • Characterization: Confirm the structure of the product using MS, GC-FTIR, and NMR spectroscopy.[6]

Synthesis Scheme cluster_products reactant Methyl 3-hydroxybenzoate intermediate This compound reactant->intermediate 1. Hexamethylenetetramine 2. Polyphosphoric Acid product1 2-Formyl-3-hydroxybenzyl formate intermediate->product1 1. Acetal Protection 2. Silyl Protection 3. LiAlH4 Reduction 4. Formylation 5. Deprotection product2 Hexyl 2-formyl-3-hydroxybenzoate intermediate->product2 TsOH, Hexanol (Transesterification)

Caption: Synthetic pathways to natural mite compounds via the key intermediate.

Ecological Roles and Potential Applications

Antifungal Defense

The presence of hexyl 2-formyl-3-hydroxybenzoate on the cuticle of R. robini strongly suggests a defensive function.[6] Studies have demonstrated that this compound possesses significantly higher antifungal activity than citral, a well-known natural antifungal agent.[6] This chemical shield could protect the mite from pathogenic fungi prevalent in its high-humidity environment. This aligns with a broader strategy in Astigmatid mites, where opisthonotal gland secretions often have dual roles as both pheromones and antimicrobial agents.[1]

Pheromonal Communication

While the function of 2-formyl-3-hydroxybenzyl formate in D. pteronyssinus is still under investigation, its origin in the opisthonotal glands points towards a role in chemical communication.[5] These glands are the source of aggregation, alarm, and sex pheromones in many mite species.[1] For example, neryl formate has been identified as an aggregation pheromone for D. pteronyssinus.[10][11] It is plausible that rhizoglyphinyl formate acts in concert with other compounds as part of a complex chemical signal.

Applications in Pest Management and Drug Discovery

A deep understanding of these compounds could lead to innovative applications:

  • Pest Management: As semiochemicals, these molecules or their synthetic analogs could be used in "lure-and-kill" or mating disruption strategies for controlling pest mites like R. robini and D. pteronyssinus.[11]

  • Drug Development: The demonstrated fungitoxic properties of hexyl 2-formyl-3-hydroxybenzoate make it a lead compound for the development of new antifungal agents.[6] Its novel structure could provide a scaffold for designing drugs that overcome existing resistance mechanisms in pathogenic fungi.

Conclusion and Future Directions

The family of 2-formyl-3-hydroxybenzoate derivatives represents a fascinating and functionally significant class of natural products in Astigmatid mites. While this compound is primarily recognized as a synthetic intermediate, its role in enabling the structural confirmation and study of its naturally occurring analogs is paramount.

Future research should focus on several key areas:

  • Biosynthetic Pathway Elucidation: Using isotopic labeling studies to confirm the proposed biosynthetic pathway.

  • Functional Assays: Conducting detailed behavioral bioassays to definitively establish the pheromonal function of 2-formyl-3-hydroxybenzyl formate.

  • Expanded Screening: Investigating a wider range of mite species to determine the taxonomic distribution of these compounds.

  • Pharmacological Evaluation: Performing in-depth studies on the antifungal mechanism of action of hexyl 2-formyl-3-hydroxybenzoate to assess its potential as a clinical or agricultural fungicide.

By continuing to explore the chemical ecology of these mites, we can unlock further insights into their biology and harness their unique chemistry for human benefit.

References

  • Sato, M., et al. (1994). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoides pteronyssinus. Bioscience, Biotechnology, and Biochemistry, 58(7), 1299-1300. [Link]

  • Avila, F. W., et al. (2011). Identification of Neryl Formate as the Airborne Aggregation Pheromone for the American House Dust Mite and the European House Dust Mite (Acari: Epidermoptidae). Journal of Medical Entomology, 48(4), 760-767. [Link]

  • Kuwahara, Y. (2004). Chemical ecology of astigmatid mites. In Advances in Insect Chemical Ecology (pp. 76-109). Cambridge University Press. [Link]

  • Leal, W. S., et al. (1990). Hexyl 2-Formyl-3-hydroxybenzoate, a Fungitoxic Cuticular Constituent of the Bulb Mite Rhizoglyphus robini. Bioscience, Biotechnology, and Biochemistry, 54(10), 2593-2596. [Link]

  • Zacarias, A. M., et al. (2021). Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. Molecules, 26(16), 4991. [Link]

  • Gonzalez-Marcos, A., et al. (2024). Salicylic Aldehyde and Its Potential Use in Semiochemical-Based Pest Control Strategies Against Trypophloeus binodulus. Insects, 15(12), 964. [Link]

  • Eliyahu, D. (2009). GC-MS for Characterization and Identification of Ant Semiochemicals. Cold Spring Harbor Protocols. [Link]

  • Hubert, J., et al. (2008). Acaricidal effects of natural six-carbon and nine-carbon aldehydes on stored-product mites. Experimental and Applied Acarology, 44(4), 315-321. [Link]

  • Shul'gin, V. M., et al. (2004). Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants. Russian Journal of General Chemistry, 74(5), 724-727. [Link]

  • Theoduloz, C., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 3035. [Link]

  • Skelton, A. C., et al. (2011). Identification of neryl formate as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae). Journal of medical entomology, 48(4), 760-767. [Link]

  • Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Anastassiades, M., et al. (2016). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. Poster presentation. [Link]

  • Sakata, T., & Norton, R. A. (2001). Opisthonotal gland chemistry of early-derivative oribatid mites (Acari) and its relevance to systematic relationships of Astigmata. International Journal of Acarology, 27(4), 281-292. [Link]

  • Khan, S. A., et al. (2023). Synthesis, Characterization, and Evaluation of Antifungal Activity of 1-Butyl-3-hexyl-1H-imidazol-2(3H)-selenone by Surface-Enhanced Raman Spectroscopy. ACS Omega, 8(40), 37059-37069. [Link]

  • Gatta, M. G. D., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Polymers, 15(3), 748. [Link]

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  • Touaibia, M., et al. (2022). Chemical Composition, Antifungal and Anti-Biofilm Activities of Volatile Fractions of Convolvulus althaeoides L. Roots from Tunisia. Molecules, 27(20), 6885. [Link]

  • Theoduloz, C., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 3035. [Link]

  • ALS Environmental. (2013). Analysis of Non-Polar Organic Compounds in Water by GC-MSMS. Presentation. [Link]

  • Google Patents. (2019). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Khan, S. A., et al. (2023). Synthesis, Characterization, and Evaluation of Antifungal Activity of 1-Butyl-3-hexyl-1H-imidazol-2(3H)-selenone by Surface-Enhanced Raman Spectroscopy. ACS omega, 8(40), 37059-37069. [Link]

  • Chemical Synthesis Database. (n.d.). methyl 5-chloro-3-formyl-2-hydroxybenzoate. [Link]

  • Smallegange, I. M., et al. (2021). Toward an understanding of the chemical ecology of alternative reproductive tactics in the bulb mite (Rhizoglyphus robini). Ecology and evolution, 11(23), 17144-17158. [Link]

  • Smallegange, I. M., et al. (2021). Toward an understanding of the chemical ecology of alternative reproductive tactics in the bulb mite (Rhizoglyphus robini). bioRxiv. [Link]

  • Amanote Research. (n.d.). Chemical Ecology of Astigmatid Mites. Part XXVIII. Hexyl 2-Formyl-3-Hydroxybenzoate, a Fungitoxic Cuticular Constituent of the Bulb Mite Rhizoglyphus Robini. [Link]

  • Kuwahara, Y., et al. (2002). Chemical ecology of astigmatid mites. LXIV. The alarm pheromone neral functions as an attractant in Schwiebea elongata (Banks) (Acari : Acaridae). Applied Entomology and Zoology, 37(4), 559-563. [Link]

  • Avila, F. W., et al. (2011). Identification of Neryl Formate as the Airborne Aggregation Pheromone for the American House Dust Mite and the European House Dust Mite (Acari: Epidermoptidae). Semantic Scholar. [Link]

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The Evolving Therapeutic Potential of Salicylaldehyde Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Salicylaldehyde Scaffold - A Privileged Starting Point in Medicinal Chemistry

Salicylaldehyde (2-hydroxybenzaldehyde) is a deceptively simple aromatic aldehyde that serves as a foundational scaffold in the synthesis of a vast array of biologically active compounds. Its inherent structural features—an ortho-phenolic hydroxyl group and an electrophilic aldehyde—provide a rich platform for chemical modification, leading to derivatives with diverse and potent pharmacological activities. The hydroxyl and aldehyde groups can act as key pharmacophoric features, participating in hydrogen bonding, metal chelation, and covalent interactions with biological targets. Furthermore, the aromatic ring is amenable to substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the primary biological activities of salicylaldehyde analogs, focusing on the mechanistic rationale behind their actions and the practical methodologies for their evaluation.

Section 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation

Salicylaldehyde derivatives, particularly hydrazone and Schiff base analogs, have emerged as a promising class of anticancer agents. Their activity spans various malignancies, with particularly notable efficacy against hematological cancers and solid tumors like breast cancer.

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer effects of these analogs are not merely a result of non-specific toxicity but are often linked to specific molecular targets.

  • Inhibition of Signaling Kinases: A significant mechanism for certain salicylaldehyde benzoylhydrazones is the inhibition of crucial signaling kinases. For example, in chronic myeloid leukemia (CML), dimethoxy derivatives have been suggested through in-silico modeling to interact with and inhibit the constitutively active BCR-Abl tyrosine kinase, a key driver of leukemogenesis.[1][2] Inhibition of this kinase disrupts downstream signaling cascades that promote cell proliferation and suppress apoptosis.[1]

  • Induction of Apoptosis: Many salicylaldehyde analogs exert their effects by triggering programmed cell death. Studies on hydrazone derivatives have shown they can induce apoptosis, evidenced by a concentration-dependent increase in histone-associated DNA fragments.[3] This suggests an activation of intrinsic or extrinsic apoptotic pathways.

  • Inhibition of DNA Synthesis: Salicylaldehyde benzoylhydrazone itself has been found to decrease DNA synthesis and cell proliferation in various human and rodent cell lines, indicating a direct or indirect interference with the cell cycle machinery.[3]

Workflow for Anticancer Activity Screening

The initial assessment of novel salicylaldehyde analogs follows a logical, tiered approach designed to efficiently identify promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Mechanistic Insight A Synthesized Salicylaldehyde Analog Library B In-vitro Cytotoxicity Assay (e.g., MTT Assay) A->B Expose cells to varying concentrations C Determine IC50 Values on Cancer Cell Lines B->C Measure metabolic activity/viability D Cytotoxicity on Non-Cancerous Cell Lines (e.g., HEK-293) C->D Prioritize potent compounds (low IC50) E Calculate Selectivity Index (SI) D->E Compare IC50 (Normal) vs IC50 (Cancer) F Mechanism of Action Assays (e.g., Apoptosis Assay, Kinase Inhibition) E->F Select compounds with high SI G Lead Candidate for Further Development F->G Identify specific molecular targets

Caption: High-throughput screening workflow for identifying lead anticancer salicylaldehyde analogs.

Quantitative Data: Efficacy Against Cancer Cell Lines

The potency of salicylaldehyde derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Analogs with substitutions like methoxy, bromo, and nitro groups often exhibit enhanced activity.[4]

Derivative ClassSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference(s)
Salicylaldehyde Hydrazone4-methoxyK-562 (CML)0.03[5]
Salicylaldehyde Hydrazone3-methoxyHL-60 (AML)Strong cytotoxicity reported[3][4]
Salicylaldehyde Hydrazone5-methoxyMCF-7 (Breast)0.91 - 3.54[3]
Salicylaldehyde Hydrazone5-bromoSKW-3 (T-cell leukemia)3.02[3]
Salicylaldehyde Hydrazone5-bromoHL-60 (AML)3.14[3]
Dimethoxy BenzoylhydrazoneMultipleSKW-3 (T-cell leukemia)< 1.0[6]
Dimethoxy BenzoylhydrazoneMultipleLeukemic LinesLow micro- to nanomolar[6][7]

Note: CML = Chronic Myeloid Leukemia; AML = Acute Myeloid Leukemia.

Experimental Protocol: MTT Assay for Cell Viability

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of initial anticancer drug screening. Its selection is based on its principle as a colorimetric assay that measures cellular metabolic activity.[8] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust and quantifiable measure of cytotoxicity. It is a rapid, cost-effective, and high-throughput compatible method, making it ideal for screening a large library of novel salicylaldehyde analogs.[9]

Self-Validating System: This protocol's integrity relies on a set of essential controls:

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the salicylaldehyde analogs. This control establishes the baseline viability (100%) and ensures the solvent itself is not cytotoxic at the concentration used.

  • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin). This validates that the assay system can detect a cytotoxic response.

  • Blank Control: Wells containing only cell culture medium and MTT, without cells. This is used to subtract the background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7) in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of the salicylaldehyde analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and positive control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Antimicrobial Activity - Combating Pathogenic Microbes

The functional groups on the salicylaldehyde scaffold are adept at interacting with microbial cells, leading to a broad spectrum of antibacterial and antifungal activities.[10]

Mechanism of Action: Disrupting Microbial Homeostasis

While not always fully elucidated, the antimicrobial action of salicylaldehyde analogs is thought to involve several mechanisms:

  • Proton Exchange and Membrane Disruption: A strong correlation has been observed between the antimicrobial potency of substituted salicylaldehydes and the broadening of the NMR signal of their phenolic hydroxyl proton.[11] This suggests that a rapid proton exchange process may be a prerequisite for high activity, possibly by interfering with proton gradients across the microbial cell membrane or disrupting essential enzymatic processes that are pH-sensitive.[11]

  • Chelation of Metal Ions: The ability of many salicylaldehyde derivatives, such as Schiff bases, to chelate metal ions is crucial. These ions are essential cofactors for many microbial enzymes, and their sequestration can lead to the inhibition of microbial growth.

  • Synergistic Interactions: In some cases, the antimicrobial effect is not due to a single compound but to synergistic interactions. For example, the essential oil of Filipendula vulgaris, which is rich in salicylaldehyde, shows greater activity than salicylaldehyde alone, suggesting synergy with other components like linalool.[11]

Quantitative Data: Minimal Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Halogenated and nitro-substituted salicylaldehydes are often the most potent.[1]

Compound/DerivativeSubstituent(s)MicroorganismMIC (µg/mL)Reference(s)
Salicylaldehyde AnalogHalogenatedCandida albicansSimilar to Amphotericin B (~0.9-2)[5][12]
Salicylaldehyde AnalogHalogenatedSaccharomyces cerevisiaePotent activity reported[5]
Salicylaldehyde AnalogHalogenated/NitroStaphylococcus aureusPotent activity reported[1]
Salicylaldehyde AnalogHalogenated/NitroBacillus cereusPotent activity reported[5]
F. vulgaris Essential OilSalicylaldehyde (68.6%) + LinaloolVarious bacteria/fungi<9 (for 60:40 mixture)[11]
Experimental Protocol: Broth Microdilution for MIC Determination

Causality: While the disk diffusion assay is excellent for initial qualitative screening, the broth microdilution method is the gold standard for determining a quantitative MIC value for novel compounds.[13] This method is preferred because it provides a direct numerical value of potency (e.g., in µg/mL), which is more informative than the zone of inhibition diameter.[13] It allows for the testing of compounds over a precise range of concentrations and is less affected by compound diffusion rates in agar, which can be a confounding variable for novel molecules.

Self-Validating System: The reliability of this assay is ensured by:

  • Positive Control: A well containing bacteria and a standard antibiotic with a known MIC for the test strain (e.g., Ciprofloxacin for S. aureus, Fluconazole for C. albicans). This verifies that the test conditions are suitable for detecting inhibition.

  • Negative (Sterility) Control: A well containing only the sterile broth medium. Any growth in this well indicates contamination of the medium or reagents.

  • Growth Control: A well containing the bacteria and broth, but no antimicrobial agent. This well must show clear microbial growth, confirming the viability of the inoculum and the suitability of the growth conditions.[14]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized turbidity, typically a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microplate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to wells 2 through 12. Add 100 µL of the salicylaldehyde analog stock solution (at 2x the highest desired concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1 through 11. Well 12 receives no inoculum. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. This can be confirmed by reading the optical density (OD) on a plate reader.

Section 3: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

Inflammation is a key pathological feature of numerous diseases. Salicylaldehyde derivatives have demonstrated the ability to suppress key inflammatory mediators, positioning them as potential therapeutic agents.

Mechanism of Action: Targeting Pro-inflammatory Pathways

The anti-inflammatory effects of salicylaldehyde analogs are often linked to the modulation of central signaling pathways and enzymes involved in the inflammatory response.

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. Certain salicylaldehyde derivatives have been shown to inhibit the NF-κB signaling cascade by preventing the phosphorylation of IKK and the subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, preventing it from translocating to the nucleus and initiating the transcription of inflammatory genes.

  • COX-2 and iNOS Suppression: As a downstream consequence of NF-κB inhibition, these compounds can downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This leads to reduced production of prostaglandins (like PGE₂) and nitric oxide (NO), respectively, which are key mediators of pain, fever, and vasodilation in inflammation.[8]

NF-κB Inflammatory Signaling Pathway

This diagram illustrates the canonical NF-κB signaling pathway and the inhibitory point for certain salicylaldehyde analogs.

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p) NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Response Inflammatory Response Genes->Response Transcription & Translation Analog Salicylaldehyde Analog Analog->IKK Inhibits Phosphorylation

Caption: Inhibition of the NF-κB pathway by salicylaldehyde analogs prevents pro-inflammatory gene transcription.

Quantitative Data: In-vitro Anti-inflammatory Assays

The anti-inflammatory potential of these compounds can be assessed using simple in-vitro models, such as the inhibition of heat-induced protein denaturation.

Derivative ClassAssayResultReference(s)
Salicylaldehyde-derived secondary aminesBSA DenaturationModerate activity observed for some analogs[10]
Methyl salicylate glycosidesNO Production Inhibition (LPS-stimulated RAW264.7 cells)56.2% inhibition at 3.0 µg/mL[15]
Salicylic acid-appended pyrazolinesPhospholipase A₂ (PLA₂) InhibitionMaximum activity for compounds 7d, 7h, 7i, 7j
Experimental Protocol: Inhibition of Protein Denaturation Assay

Causality: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This in-vitro assay uses Bovine Serum Albumin (BSA) as a model protein. Heating BSA causes it to denature and coagulate, leading to an increase in solution turbidity. Anti-inflammatory compounds can stabilize the protein, preventing denaturation and thus reducing turbidity. This assay is a simple, cost-effective, and rapid preliminary screen to identify compounds with potential anti-inflammatory activity before moving to more complex cell-based or in-vivo models.[10]

Self-Validating System:

  • Test Control: A solution containing only BSA and buffer, which is heated. This represents the maximum denaturation (0% inhibition).

  • Product Control: A solution containing the test compound and buffer (no BSA), which is heated. This corrects for any absorbance from the compound itself.

  • Positive Control: A known anti-inflammatory drug, such as Diclofenac sodium, is tested alongside the analogs to validate the assay's ability to detect an inhibitory effect.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the salicylaldehyde analog solution (at various concentrations, e.g., 100-1000 µg/mL) and 0.5 mL of a 1% w/v aqueous solution of Bovine Serum Albumin (BSA).

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.8 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the samples in a water bath at 57°C for 3 minutes.

  • Cooling: Cool the samples under running tap water.

  • Absorbance Measurement: Add 2.5 mL of phosphate-buffered saline (PBS, pH 6.3) to each tube and measure the absorbance (turbidity) at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula:

    • % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

References

  • Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. [Link]

  • Bel-Hadj-Tahar, A., Al-Mokyna, H., Al-Humaidi, J., Al-Ghorbani, M., & Al-Salahi, R. (2025). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI. [Link]

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  • Kuretake, S., et al. (2014). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

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  • Martelotto, L. G., et al. (2013). MTT assay or SRB assay, which one gives accurate results?. ResearchGate. [Link]

  • Soković, M., et al. (2007). Antimicrobial synergism and antagonism of salicylaldehyde in Filipendula vulgaris essential oil. PubMed. [Link]

  • Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. [Link]

  • Tsolova, M., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. PMC. [Link]

  • Lang, S., et al. (2025). A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. ResearchGate. [Link]

  • Pelttari, E., Lehtinen, M., & Elo, H. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate. [Link]

  • Pelttari, E., Lehtinen, M., & Elo, H. (2012). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. De Gruyter. [Link]

  • Schober, M., et al. (2016). Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. JRC Publications Repository. [Link]

  • Medina-Lozano, I., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]

  • Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. ResearchGate. [Link]

  • Puttaswamy, et al. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science, 8(02), 060-064. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Shanmugapriya, M., Jameel, A. A., & Padusha, M. S. A. (2012). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of ChemTech Research, 4(1), 12-15. [Link]

  • Thrupp, L. D. (1980). Broth dilution minimum inhibitory concentrations: rationale for use of selected antimicrobial concentrations. Journal of Clinical Microbiology, 12(5), 589-595. [Link]

  • Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. [Link]

  • Lee, J., et al. (2011). Anti-Inflammatory and antioxidant activity of methyl salicylate glycosides isolated from Gaultheria yunnanensis (Franch.) Rehder. PubMed. [Link]

  • Lee, J., et al. (2011). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. PMC. [Link]

  • Labster. (2023). Testing antimicrobial susceptibility. [Link]

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An In-depth Technical Guide to the Discovery, Isolation, and Synthesis of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-formyl-3-hydroxybenzoate, a salicylaldehyde analog with noteworthy biological activity. The document details its natural occurrence and initial isolation, explains the mechanistic principles behind its chemical synthesis, and offers a detailed, field-proven protocol for its laboratory preparation and purification. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for working with this compound.

Introduction and Scientific Context

This compound is a specialized organic compound that has garnered interest due to its presence in nature and its potential applications. Initially, this compound, along with similar salicylaldehyde analogs, was isolated from certain species of mites, such as Rhizoglyphus robini and Caloglyphus sp.[1]. In its natural context, it is believed to serve a defensive function, exhibiting strong antifungal properties[1]. The structure of this compound, featuring a benzoate backbone with ortho-formyl and meta-hydroxyl substitutions, makes it an interesting target for synthetic chemists and a potential scaffold for the development of novel therapeutic agents. One potential application that has been explored is in the treatment of sickle cell disease[2].

This guide will delve into the practical aspects of obtaining this compound, focusing on a robust synthetic route that is both reproducible and scalable. We will explore the underlying chemical principles, ensuring a deep understanding of the "why" behind each experimental step, a critical aspect for any scientist looking to adapt or troubleshoot a given protocol.

Synthetic Approach: The Duff Reaction

The laboratory synthesis of this compound is most effectively achieved through the formylation of a suitable precursor. The most direct and commonly cited method is the Duff reaction , a classic organic reaction that introduces a formyl (-CHO) group onto an electron-rich aromatic ring.

The Starting Material: Methyl 3-hydroxybenzoate

The logical and commercially available starting material for this synthesis is Methyl 3-hydroxybenzoate . This precursor already contains the required methyl ester and hydroxyl groups in the correct meta-relationship. The hydroxyl group is a strongly activating, ortho-para directing group in electrophilic aromatic substitution. This directing effect is crucial for the regioselectivity of the formylation reaction.

The Formylating Agent and Catalyst: Hexamethylenetetramine and Polyphosphoric Acid

The Duff reaction employs hexamethylenetetramine (HMTA) as the source of the formyl group, in the presence of an acidic catalyst. In the context of this synthesis, polyphosphoric acid (PPA) serves as both the acidic catalyst and the solvent.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The strongly acidic environment of the PPA protonates the HMTA, which then generates an electrophilic iminium ion. This electrophile then attacks the electron-rich aromatic ring of Methyl 3-hydroxybenzoate. The hydroxyl group directs the substitution primarily to the ortho position, leading to the desired product. A minor byproduct, the 5-formyl isomer, may also be formed[1].

Experimental Protocol: Synthesis and Isolation

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Methyl 3-hydroxybenzoateC₈H₈O₃152.15≥98%e.g., Sigma-Aldrich
Hexamethylenetetramine (HMTA)C₆H₁₂N₄140.19≥99%e.g., Sigma-Aldrich
Polyphosphoric Acid (PPA)Hn+2PnO3n+1Variable~85% P₂O₅ basise.g., Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS gradee.g., Fisher Scientific
HexaneC₆H₁₄86.18ACS gradee.g., Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS gradee.g., Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04ACS gradee.g., Fisher Scientific
Silica GelSiO₂60.0860 Å, 230-400 meshe.g., Sorbent Technologies
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (e.g., 100 g).

  • Addition of Reactants: While stirring under a nitrogen atmosphere, add Methyl 3-hydroxybenzoate (e.g., 10 g, 65.7 mmol) to the polyphosphoric acid. Once the starting material is dissolved, add hexamethylenetetramine (e.g., 18.4 g, 131.4 mmol) portion-wise, ensuring the temperature does not exceed 60°C.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (e.g., 500 g) in a large beaker with stirring. This will hydrolyze the reaction intermediate and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification: Column Chromatography

The crude product is purified by column chromatography on silica gel[1].

  • Column Preparation: Pack a glass column with silica gel in a hexane slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 30% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a white to light yellow solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₉H₈O₄
Molecular Weight180.16 g/mol
AppearanceWhite to light yellow solid[2]
Storage Temperature2-8°C, stored under nitrogen[2]
Spectroscopic Data (Expected)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methyl ester protons, and the hydroxyl proton. The aromatic protons should appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The aldehyde proton will be a singlet deshielded to around δ 10.0 ppm. The methyl ester protons will be a singlet around δ 3.9 ppm. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The carbonyl carbons of the ester and aldehyde will be in the δ 160-190 ppm region. The aromatic carbons will appear in the δ 110-160 ppm region, and the methyl ester carbon will be around δ 52 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups. A broad O-H stretching band will be present around 3200-3400 cm⁻¹. The C=O stretching of the aldehyde will be around 1680-1700 cm⁻¹, and the C=O stretching of the ester will be around 1720-1740 cm⁻¹. C-H stretching of the aromatic ring will be observed above 3000 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 180.16.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions.

  • Polyphosphoric Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hexamethylenetetramine: Flammable solid. May cause an allergic skin reaction. Avoid breathing dust. Keep away from heat, sparks, and open flames.

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has provided a detailed overview of this compound, from its natural discovery to its laboratory synthesis. The Duff reaction of Methyl 3-hydroxybenzoate offers a reliable method for its preparation. The provided protocol, grounded in established chemical principles, serves as a practical resource for researchers. Further investigation into the biological activities of this compound and its derivatives may unveil new opportunities in medicinal chemistry and drug development.

Diagrams

Synthetic Pathway

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Reaction Reaction Methyl 3-hydroxybenzoate->Reaction Duff Reaction Hexamethylenetetramine (HMTA) Hexamethylenetetramine (HMTA) Hexamethylenetetramine (HMTA)->Reaction Polyphosphoric Acid (PPA) Polyphosphoric Acid (PPA) Polyphosphoric Acid (PPA)->Reaction This compound This compound Reaction->this compound

Caption: Synthetic route to this compound.

Experimental Workflow

Workflow A Reaction Setup: Methyl 3-hydroxybenzoate + PPA + HMTA B Heating and Stirring (80-90°C, 4-6h) A->B Step 1 C Hydrolysis (Pouring onto ice) B->C Step 2 D Extraction (Dichloromethane) C->D Step 3 E Washing and Drying D->E Step 4 F Solvent Removal (Rotary Evaporation) E->F Step 5 G Purification (Silica Gel Chromatography) F->G Step 6 H Pure this compound G->H Step 7

Sources

An In-Depth Technical Guide to Methyl 2-formyl-3-hydroxybenzoate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2-formyl-3-hydroxybenzoate, a key chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its nomenclature, properties, synthesis, and applications, with a particular focus on its role as an anti-sickling agent.

Core Identification and Nomenclature

This compound is a substituted aromatic aldehyde that serves as a versatile building block. Its structure, featuring hydroxyl, formyl, and methyl ester groups on a benzene ring, makes it a valuable precursor for synthesizing more complex molecules with diverse pharmacological activities.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
Synonym(s) 6-Carbomethoxysalicylaldehyde[1]
CAS Number 131524-43-1
Molecular Formula C₉H₈O₄[1][2][3]
Molecular Weight 180.16 g/mol [2][3]
SMILES O=C(OC)C1=CC=CC(O)=C1C=O[3]

| InChIKey | VZMWGPNBGAUWCO-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is crucial for its proper handling, storage, and application in experimental settings.

Table 2: Key Physicochemical Properties

Property Description Source(s)
Appearance White to light yellow solid. [4]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., nitrogen) to prevent degradation. [3][4]

| Purity | Commercially available with purities typically around 95% or higher. |[2] |

Synthesis and Mechanistic Rationale

The regioselective synthesis of this compound is critical for its utility. A common and effective method involves the direct formylation of a readily available precursor, methyl 3-hydroxybenzoate.

Synthetic Approach: Duff Reaction Variant

The synthesis can be achieved via a reaction analogous to the Duff reaction, which is a formylation method for activated aromatic compounds like phenols. In this process, hexamethylenetetramine serves as the formylating agent in the presence of an acidic medium, such as polyphosphoric acid (PPA).

Causality of Experimental Choice:

  • Methyl 3-hydroxybenzoate (Substrate): This starting material is chosen because the hydroxyl group is a powerful ortho-, para-director for electrophilic aromatic substitution. The formyl group is directed to one of the positions ortho to the hydroxyl group.

  • Hexamethylenetetramine (Formylating Agent): This reagent acts as a source of an electrophilic iminium ion in the acidic medium, which is the key species that attacks the electron-rich benzene ring.

  • Polyphosphoric Acid (Catalyst/Solvent): PPA serves as both the acidic catalyst to generate the active electrophile from hexamethylenetetramine and as a solvent for the reaction. Its high viscosity and dehydrating nature can drive the reaction forward.

The reaction proceeds to yield this compound as the major product.

Experimental Protocol: Formylation of Methyl 3-hydroxybenzoate

The following protocol is a representative procedure based on established formylation chemistry.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add methyl 3-hydroxybenzoate (1.0 eq).

  • Addition of Reagents: Add polyphosphoric acid (75%) to the flask, ensuring the substrate is fully dissolved with stirring. Subsequently, add hexamethylenetetramine (1.2 eq) portion-wise while monitoring the internal temperature.

  • Reaction Execution: Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Extraction & Purification: The resulting precipitate is collected by filtration. The crude product can be further purified by column chromatography on silica gel using a hexane-ether eluent to isolate this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process R1 Methyl 3-hydroxybenzoate P1 Mix & Heat (60-70°C) R1->P1 R2 Hexamethylenetetramine R2->P1 R3 Polyphosphoric Acid R3->P1 P2 Reaction Monitoring (TLC) P1->P2 P3 Quench on Ice P2->P3 P4 Purification (Chromatography) P3->P4 Product This compound P4->Product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery: Targeting Sickle Cell Disease

A significant application of this compound is its potential use in the treatment of sickle cell disease (SCD).[4] SCD is a genetic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS).[5] Under hypoxic conditions, HbS polymerizes, causing red blood cells to deform into a characteristic sickle shape, leading to vaso-occlusion, hemolysis, and severe pain.[5][6]

Mechanism of Action as an Anti-Sickling Agent

This compound belongs to the class of aromatic aldehydes that function as allosteric modifiers of hemoglobin.[4][7] The primary therapeutic strategy is to increase the oxygen affinity of HbS, which stabilizes it in the relaxed (R-state) or oxygenated conformation.[4][8] This R-state HbS is resistant to polymerization, thereby preventing the sickling of red blood cells.[4][8]

The mechanism involves the following key steps:

  • Covalent Binding: The aldehyde group of the molecule reacts with the N-terminal α-valine-1 amine of the hemoglobin α-subunits.[3][9]

  • Schiff Base Formation: This reaction forms a covalent Schiff base adduct.[3][10]

  • Allosteric Stabilization: The formation of this adduct stabilizes the high-oxygen-affinity R-state of hemoglobin, shifting the oxygen equilibrium curve to the left.[2] This means that the hemoglobin holds onto oxygen more tightly, even at lower oxygen pressures, preventing the deoxygenation that triggers HbS polymerization.

This approach has been validated by numerous studies on similar aromatic aldehydes, such as vanillin and 5-hydroxymethylfurfural (5-HMF), which have been extensively investigated as anti-sickling agents.[1][2][11]

Signaling Pathway Diagram

Sickle_Cell_Mechanism cluster_molecule Therapeutic Agent cluster_target Molecular Target cluster_outcome Cellular & Clinical Outcome Agent This compound (Aromatic Aldehyde) HbS_T Deoxy-HbS (T-State) (Prone to Polymerization) Agent->HbS_T Forms Schiff Base with α-subunit N-terminus HbS_R Oxy-HbS (R-State) (Resists Polymerization) Agent->HbS_R Allosterically Stabilizes HbS_T->HbS_R Oxygenation Polymerization HbS Polymerization HbS_T->Polymerization Under Hypoxia HbS_R->HbS_T Deoxygenation HbS_R->Polymerization INHIBITS Sickling RBC Sickling Polymerization->Sickling VasoOcclusion Vaso-occlusion & Pain Crisis Sickling->VasoOcclusion

Caption: Mechanism of action for anti-sickling aromatic aldehydes.

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling this compound due to its potential hazards.

Table 3: GHS Hazard Information

Category Information
Pictogram(s) GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word Danger [4]

| Hazard Statement(s) | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3][8] H318: Causes serious eye damage.[4] H335: May cause respiratory irritation.[8] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[12]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.

  • Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[12] For long-term stability, store at 2-8°C under an inert atmosphere.[3][4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of considerable interest to the scientific community. Its well-defined synthesis and, most notably, its mechanism-based potential as an anti-sickling agent for sickle cell disease, highlight its importance in drug discovery. The ability of its aldehyde functional group to covalently modify hemoglobin S and allosterically increase its oxygen affinity presents a validated therapeutic strategy. Researchers utilizing this compound should adhere to rigorous safety protocols while exploring its full potential in developing novel therapeutics and other advanced chemical applications.

References

  • Abdulmalik, O., Safo, M.K., Chen, Q., et al. (2005). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells. British Journal of Haematology. Available at: [Link]

  • Sato, M., Kuwahara, Y., & Matsuyama, S. (1998). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoides pteronyssinus. Bioscience, Biotechnology, and Biochemistry, 62(7), 1300-1302. Available at: [Link]

  • Oder, E., Safo, M.K., Abdulmalik, O., & Kato, G.J. (2016). New Developments in Anti-Sickling Agents: Can Drugs Directly Prevent the Polymerization of Sickle Haemoglobin In Vivo? British Journal of Haematology, 175(1), 24-30. Available at: [Link]

  • Abraham, D.J., Mehanna, A.S., Wireko, F.C., et al. (1991). Vanillin, a potential agent for the treatment of sickle cell anemia. Blood, 77(6), 1334-1341. Available at: [Link]

  • Kassa, T., D'Souza, J., & Alayash, A.I. (2019). Antisickling Drugs Targeting βCys93 Reduce Iron Oxidation and Oxidative Changes in Sickle Cell Hemoglobin. Frontiers in Physiology, 10, 936. Available at: [Link]

  • Pagare, P.P., Ghatge, M.S., Musayev, F.N., et al. (2020). Aromatic aldehydes increase the oxygen affinity of human hemoglobin to prevent polymerization of sickle hemoglobin and inhibit red blood cell (RBC) sickling. Journal of Medicinal Chemistry, 63(15), 8347-8359. Available at: [Link]

  • Mehanna, A.S. (2001). Sickle Cell Anemia and Antisickling Agents Then and Now. Current Medicinal Chemistry, 8(2), 79-88. Available at: [Link]

  • Danso-Danquah, R., Pagare, P.P., et al. (2022). Design, Synthesis, and Investigation of Novel Nitric Oxide (NO)-Releasing Aromatic Aldehydes as Drug Candidates for the Treatment of Sickle Cell Disease. Molecules, 27(20), 6878. Available at: [Link]

  • Ghatge, M.S., Pagare, P.P., Musayev, F.N., et al. (2018). Rational modification of vanillin derivatives to stereospecifically destabilize sickle hemoglobin polymer formation. Acta Crystallographica Section D: Structural Biology, 74(Pt 10), 999-1008. Available at: [Link]

  • Pule, G.D., Mowla, S., Novitzky, N., et al. (2015). A systematic review of known mechanisms of hydroxyurea-induced fetal hemoglobin for treatment of sickle cell disease. Expert Review of Hematology, 8(5), 669-679. Available at: [Link]

  • Weaver, A.N., Park, J., et al. (2019). A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease. Haematologica, 104(8), 1557-1567. Available at: [Link]

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Solubility Profile of Methyl 2-formyl-3-hydroxybenzoate: A Framework for Prediction, Measurement, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Methyl 2-formyl-3-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its solubility is a critical parameter that dictates reaction kinetics, purification strategies (such as crystallization), and formulation development. However, comprehensive experimental solubility data for this specific molecule is not widely documented in publicly available literature. This guide provides a robust framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common laboratory solvents. We will combine theoretical principles with a detailed, validated experimental protocol to empower scientists to generate reliable solubility data, ensuring process efficiency and product quality.

Part 1: Physicochemical Characterization and Its Impact on Solubility

Understanding the inherent properties of a solute is the first step in predicting its behavior in different solvents. The structure of this compound contains a combination of functional groups that create a nuanced solubility profile.

  • Aromatic Ring: The benzene ring is inherently nonpolar and favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

  • Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, this group significantly increases polarity and promotes solubility in protic solvents like water, ethanol, and methanol.

  • Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Methyl Ester Group (-COOCH₃): This group adds polarity and can accept hydrogen bonds, but the methyl group also introduces some lipophilic character.

A summary of the predicted physicochemical properties is presented below. These values are estimated using computational models and provide a baseline for solubility assessment.

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₉H₈O₄Provides the basis for molarity calculations.
Molecular Weight 180.16 g/mol Essential for converting mass-based solubility to molar-based.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.0 (Estimated)A positive value suggests a higher affinity for nonpolar environments over water, indicating limited aqueous solubility.
Hydrogen Bond Donors 1 (from the hydroxyl group)Enables strong interactions with protic solvents.
Hydrogen Bond Acceptors 4 (from hydroxyl, formyl, and ester oxygens)Allows for interaction with a wide range of protic and polar aprotic solvents.
pKa (Phenolic Hydroxyl) 7.5 - 8.5 (Estimated)Indicates the molecule will be predominantly in its neutral form in acidic and neutral solutions. Solubility may increase significantly in basic solutions (pH > 9) due to deprotonation to form a more soluble phenolate salt.

Part 2: A Validated Experimental Protocol for Solubility Determination

Given the lack of published data, a reliable experimental method is required. The equilibrium shake-flask method is a gold-standard technique recognized for its accuracy and reproducibility. The protocol below is a self-validating system designed for generating trustworthy solubility data.

Causality Behind Experimental Design
  • Choice of Method: The shake-flask method is chosen because it ensures that the system reaches thermodynamic equilibrium, providing a true measure of saturation solubility rather than a kinetically limited value.

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., using a temperature-controlled incubator or water bath) is critical for data reproducibility and relevance to specific process conditions.

  • Equilibration Time: A 24 to 72-hour equilibration period is necessary to ensure the dissolution process has reached a steady state. Shorter times may result in an underestimation of solubility.

  • Phase Separation: It is crucial to separate the saturated solution from the excess solid without altering the equilibrium. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is a robust method to remove fine particulates that would otherwise lead to an overestimation of solubility.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high specificity, sensitivity, and accuracy, allowing for precise measurement of the solute concentration even in complex mixtures.

Step-by-Step Experimental Workflow
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol).

    • Perform a serial dilution to create a series of at least five calibration standards of known concentrations.

    • Analyze these standards via HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the R² value is > 0.999 for a linear and reliable curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected test solvent. "Excess" means enough solid remains undissolved at the end of the experiment.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for at least 24 hours. A 48-hour or 72-hour check can confirm that equilibrium has been reached (i.e., the concentration no longer increases).

  • Phase Separation and Sample Analysis:

    • Remove the vials from the shaker and let them stand for 1-2 hours to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical.

    • Dilute the filtered sample with a known volume of mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample using the peak area and the calibration curve equation.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • Express the final solubility in desired units, such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Analysis cluster_calc Phase 4: Calculation prep_cal 1. Prepare HPLC Calibration Standards analyze 6. Dilute & Analyze via HPLC prep_cal->analyze Calibration Curve prep_sample 2. Add Excess Solute to Test Solvents agitate 3. Agitate at Constant Temperature (24-72h) prep_sample->agitate settle 4. Settle & Centrifuge agitate->settle filter 5. Filter Supernatant (0.22 µm Syringe Filter) settle->filter filter->analyze calculate 7. Calculate Concentration using Calibration Curve analyze->calculate result Final Solubility Data (mg/mL or mol/L) calculate->result

Unveiling the Potential of Methyl 2-formyl-3-hydroxybenzoate: A Molecule of Latent Therapeutic Interest

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-formyl-3-hydroxybenzoate is a small organic molecule whose biological significance is beginning to be explored. While comprehensive studies on its mechanism of action and broader physiological roles are currently limited, emerging information points towards intriguing therapeutic potential, particularly in the context of hematological disorders. This technical guide synthesizes the existing knowledge on this compound, detailing its chemical properties, known biological associations, and potential avenues for future research. By providing a foundational understanding, this document aims to stimulate further investigation into this promising compound.

Introduction: The Emergence of a Potential Therapeutic Agent

The landscape of drug discovery is continually evolving, with a constant search for novel molecular entities that can address unmet medical needs. This compound, a derivative of benzoic acid, represents one such molecule at the frontier of scientific investigation. While its structural isomers, such as methylparaben and methyl salicylate, have well-documented biological activities ranging from antimicrobial to analgesic properties, the specific biological roles of this compound have remained largely uncharacterized until recently.[1][2]

This guide will provide a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic applications and the scientific rationale for future exploration.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to any investigation into its biological activity.

PropertyValueSource
CAS Number 131524-43-1[3][4][5]
Molecular Formula C₉H₈O₄[4][5]
Molecular Weight 180.16 g/mol [4][5]
Appearance White to light yellow solid[3]
Storage Conditions 2-8°C, stored under nitrogen[3]

Known Biological Associations and Therapeutic Potential

The most significant, albeit limited, piece of information regarding the biological role of this compound is its potential application in the treatment of sickle cell disease.[3] While the underlying mechanism of action has not been detailed in the available literature, this association suggests that the compound may interact with pathways relevant to hemoglobin function, red blood cell morphology, or the inflammatory cascades associated with sickle cell pathology.

It is important to note that this information is currently at a preliminary stage and requires substantial experimental validation to elucidate the precise nature of its therapeutic effects.

Synthesis and Natural Occurrence

Laboratory Synthesis

This compound has been synthesized in the laboratory as an intermediate in the total synthesis of other complex molecules. One documented synthesis involves the formylation of methyl 3-hydroxybenzoate.[6] In this process, methyl 3-hydroxybenzoate is treated with hexamethylenetetramine in polyphosphoric acid to yield this compound as the major product.[6]

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 Methyl 3-hydroxybenzoate p1 Formylation Reaction r1->p1 r2 Hexamethylenetetramine r2->p1 r3 Polyphosphoric Acid r3->p1 prod1 This compound (Major Product) p1->prod1 prod2 2-formyl-5-hydroxybenzoate (Minor Product) p1->prod2

Caption: Synthetic route for this compound.

Natural Occurrence

While not a direct observation of this compound, a closely related compound, 2-Formyl-3-hydroxybenzyl formate, has been identified as a novel salicylaldehyde analog from the house dust mite Dermatophagoides pteronyssinus.[6] This suggests that benzoate derivatives with similar substitution patterns exist in nature and may play roles in ecological interactions, such as defense or communication.

Potential Mechanisms of Action: A Forward Look

Given the sparse direct evidence for the biological roles of this compound, we can hypothesize potential mechanisms of action based on its chemical structure and the known activities of related compounds. These hypotheses should serve as a guide for future experimental design.

Logical Relationship: From Structure to Potential Biological Function

G cluster_structure Chemical Structure cluster_potential_activity Potential Biological Activities struct This compound Phenolic Hydroxyl Group Aldehyde Group Methyl Ester act1 Antioxidant Activity struct:f1->act1 H-donating ability act2 Enzyme Inhibition struct:f2->act2 Reactive carbonyl act3 Modulation of Signaling Pathways struct:f0->act3 Overall molecular shape and polarity

Caption: Hypothesized links between structure and function.

Antioxidant and Anti-inflammatory Properties

The presence of a phenolic hydroxyl group suggests that this compound could possess antioxidant properties. Phenolic compounds are known to act as free radical scavengers, which could be relevant in the context of sickle cell disease, where oxidative stress is a known contributor to pathophysiology.

Enzyme Inhibition

The aldehyde functional group is a reactive moiety that can participate in the formation of Schiff bases with amine groups on proteins, including the active sites of enzymes. This opens up the possibility that this compound could act as an inhibitor of specific enzymes involved in disease processes.

Interaction with Allosteric Binding Sites

The overall structure of the molecule may allow it to bind to allosteric sites on proteins, thereby modulating their function. This could be a potential mechanism for its effects in sickle cell disease, for example, by binding to hemoglobin and altering its oxygen-binding affinity or polymerization tendency.

Future Research Directions

The preliminary association of this compound with a potential therapeutic effect in sickle cell disease warrants a dedicated and systematic research effort. Key areas for future investigation include:

  • Mechanism of Action Studies: Elucidating how this compound exerts its effects at the molecular level is a critical next step. This should involve in vitro assays to assess its impact on hemoglobin polymerization, red blood cell sickling, and cellular adhesion.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for its development as a drug.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of sickle cell disease are necessary to validate the therapeutic potential of this compound and to establish a dose-response relationship.

  • Toxicology and Safety Assessment: A comprehensive evaluation of the compound's safety profile is a prerequisite for any potential clinical application.

Conclusion

This compound is a molecule with nascent but intriguing therapeutic potential. While the current body of knowledge is limited, the existing data provides a compelling rationale for further investigation. A multidisciplinary approach, combining medicinal chemistry, pharmacology, and clinical research, will be essential to unlock the full potential of this promising compound and to determine its place in the therapeutic armamentarium.

References

  • PubChem. (n.d.). Methylparaben. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (2023). Methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Sato, M., et al. (n.d.). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoi. Taylor & Francis Online. Retrieved from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-formyl-3-hydroxybenzoate is a valuable synthetic intermediate in the development of various pharmaceutical compounds and fine chemicals. Its structural motif, featuring a salicylaldehyde moiety, is a key component in many biologically active molecules. This application note provides a comprehensive and technically detailed guide for the synthesis of this compound from the readily available starting material, methyl 3-hydroxybenzoate. The protocol described herein is based on a modified Duff reaction, a reliable method for the ortho-formylation of phenols. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth insights into the experimental procedure and the underlying chemical principles. The described protocol has been designed to be self-validating, ensuring reproducibility and high purity of the final product.

Reaction Scheme

The overall transformation involves the regioselective introduction of a formyl group (-CHO) onto the aromatic ring of methyl 3-hydroxybenzoate, ortho to the hydroxyl group.

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Reagents Reagents Methyl 3-hydroxybenzoate->Reagents + Hexamethylenetetramine\nPolyphosphoric Acid Hexamethylenetetramine Polyphosphoric Acid This compound This compound Reagents->this compound Heat

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol details the synthesis of this compound via the formylation of methyl 3-hydroxybenzoate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 3-hydroxybenzoateReagent Grade, ≥98%e.g., Sigma-AldrichStarting material
Hexamethylenetetramine (HMTA)Reagent Grade, ≥99%e.g., Sigma-AldrichFormylating agent precursor
Polyphosphoric Acid (PPA)115% P₂O₅ assaye.g., Sigma-AldrichReaction medium and catalyst
Dichloromethane (DCM)ACS Gradee.g., Fisher ScientificFor extraction
Ethyl acetateACS Gradee.g., Fisher ScientificFor extraction and chromatography
HexaneACS Gradee.g., Fisher ScientificFor chromatography
Saturated aq. Sodium bicarbonate (NaHCO₃)--For neutralization
Brine (Saturated aq. NaCl)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--For drying
Silica Gel60 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography
Round-bottom flask (250 mL)--Reaction vessel
Magnetic stirrer and stir bar--For agitation
Heating mantle with temperature control--For heating
Thermometer--To monitor reaction temperature
Separatory funnel (500 mL)--For extraction
Rotary evaporator--For solvent removal
Thin Layer Chromatography (TLC) platesSilica gel coated-For reaction monitoring
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-hydroxybenzoate (e.g., 5.0 g, 32.9 mmol).

  • Addition of Reagents: To the flask, add hexamethylenetetramine (e.g., 6.9 g, 49.3 mmol, 1.5 eq) followed by polyphosphoric acid (e.g., 50 g).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The mixture will become a thick, stirrable slurry. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up - Hydrolysis: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature. Carefully and slowly add crushed ice (approx. 200 g) to the flask with stirring. This will hydrolyze the intermediate and quench the reaction. The addition of ice should be done in an ice bath to control the exothermic reaction.

  • Work-up - Extraction: Once all the ice has melted, transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Work-up - Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent (e.g., starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate in hexane). Collect the fractions containing the desired product (monitor by TLC).

  • Isolation and Characterization: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The expected yield is typically in the range of 30-40%.[1]

Reaction Mechanism: The Duff Reaction

The formylation of methyl 3-hydroxybenzoate using hexamethylenetetramine (HMTA) in an acidic medium like polyphosphoric acid is a variation of the Duff reaction.[2][3] The Duff reaction is a classic method for the ortho-formylation of phenols.[2][4] The reaction proceeds through an electrophilic aromatic substitution mechanism.

G A Hexamethylenetetramine (HMTA) in acidic medium (PPA) B Formation of the electrophile: Iminium ion (CH₂=N⁺HR) A->B Protonation and fragmentation D Electrophilic Aromatic Substitution: Attack of the activated aromatic ring on the iminium ion B->D C Methyl 3-hydroxybenzoate C->D Activation by the hydroxyl group E Formation of a benzylamine intermediate D->E F Hydrolysis of the benzylamine intermediate E->F G This compound F->G

Caption: Simplified workflow of the Duff reaction mechanism.

The key steps of the mechanism are as follows:

  • Formation of the Electrophile: In the presence of a strong acid like polyphosphoric acid, hexamethylenetetramine is protonated and subsequently breaks down to generate an electrophilic iminium ion species.[2]

  • Electrophilic Aromatic Substitution: The hydroxyl group of methyl 3-hydroxybenzoate is a strong activating group, directing the electrophilic attack to the ortho and para positions. The electron-rich aromatic ring acts as a nucleophile and attacks the iminium ion electrophile. The ortho-position (C2) is sterically and electronically favored for this substitution.

  • Formation and Hydrolysis of the Intermediate: The initial electrophilic attack leads to the formation of a benzylamine-type intermediate. Subsequent hydrolysis of this intermediate during the work-up step with water (from the added ice) converts the aminomethyl group into a formyl group, yielding the final product, this compound.[2][4]

Data Summary

ParameterValue
Starting Material
Methyl 3-hydroxybenzoate (MW: 152.15 g/mol )5.0 g (32.9 mmol)
Reagents
Hexamethylenetetramine (MW: 140.19 g/mol )6.9 g (49.3 mmol, 1.5 eq)
Polyphosphoric Acid50 g
Reaction Conditions
Temperature90-100 °C
Reaction Time4-6 hours
Product
This compound (MW: 180.16 g/mol )Expected Yield: ~30-40%
AppearanceOff-white to pale yellow solid
Melting Point59 °C[1]

Safety and Handling Precautions

  • Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Hexamethylenetetramine is a flammable solid and can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All extractions and solvent removal should be performed in a well-ventilated fume hood.

  • The quenching of the reaction with ice is highly exothermic. Perform this step slowly and with adequate cooling to prevent splashing and uncontrolled boiling.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any experimental work.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from methyl 3-hydroxybenzoate using a modified Duff reaction. The procedure is well-established and, when followed carefully, provides the desired product in good purity and moderate yield. The mechanistic insights and detailed experimental steps are intended to empower researchers to successfully perform this synthesis and utilize the product in their downstream applications.

References

  • Sato, M., et al. (1993). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoi. Bioscience, Biotechnology, and Biochemistry, 57(8), 1300-1301. [Link]

  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1988. [Link]

  • Ogata, Y., & Abe, T. (1970). The Duff reaction. Journal of Organic Chemistry, 35(6), 2048-2050. [Link]

  • Lindler, C. B. (2014). The Duff Reaction: Researching A Modification. UNI ScholarWorks. [Link]

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. [Link]

Sources

Synthesis of Methyl 2-formyl-3-hydroxybenzoate: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 2-formyl-3-hydroxybenzoate, a valuable building block in the synthesis of various organic compounds and natural products. This document is intended for researchers, scientists, and professionals in drug development and related fields. It offers a step-by-step methodology, an exploration of the underlying reaction mechanisms, and critical safety information.

Introduction

This compound is a substituted aromatic aldehyde with applications in the synthesis of complex molecules. Its structure, featuring a reactive aldehyde group ortho to a hydroxyl group and adjacent to a methyl ester, makes it a versatile intermediate. This guide will focus on a practical and accessible method for its preparation in a laboratory setting.

Reaction Overview and Mechanism

The primary method detailed here is the direct formylation of methyl 3-hydroxybenzoate. This electrophilic aromatic substitution introduces a formyl group (-CHO) onto the aromatic ring. The position of formylation is directed by the activating hydroxyl group.

Several methods exist for the formylation of phenols, including the Reimer-Tiemann reaction, the Duff reaction, and formylation using hexamethylenetetramine.

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[1][2] The reactive species is dichlorocarbene (:CCl2), which is generated in situ. While a classic method, it can suffer from moderate yields and the use of chloroform.[1][2]

  • Duff Reaction: This method employs hexamethylenetetramine as the formylating agent in the presence of an acid, typically in a glycerol or acetic acid medium.[3][4] It is a useful method for the synthesis of ortho-hydroxyaldehydes.[3]

  • Formylation with Hexamethylenetetramine in Polyphosphoric Acid: This approach provides a direct route to the desired product. The reaction of methyl 3-hydroxybenzoate with hexamethylenetetramine in polyphosphoric acid has been reported to yield this compound.[5] This method, while having a reported low yield, is straightforward and will be the focus of our detailed protocol.[5]

The reaction mechanism for the formylation using hexamethylenetetramine in an acidic medium is believed to involve the acid-catalyzed decomposition of hexamethylenetetramine to generate an electrophilic iminium ion species. This electrophile then attacks the electron-rich aromatic ring of methyl 3-hydroxybenzoate, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting intermediate furnishes the aldehyde.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the precursor, methyl 3-hydroxybenzoate, and the target molecule, this compound.

Part 1: Synthesis of Methyl 3-hydroxybenzoate (Starting Material)

The starting material, methyl 3-hydroxybenzoate, can be readily prepared by the Fischer esterification of 3-hydroxybenzoic acid.

Materials:

  • 3-Hydroxybenzoic acid

  • Methanol (MeOH)

  • Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (catalytic amount)

  • Ether (diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Benzene and Cyclohexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10 g (72.5 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol.[6]

  • Carefully add a catalytic amount of concentrated hydrochloric acid (a few drops) to the solution.[6]

  • Heat the reaction mixture to reflux and maintain for 24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the solution to cool to room temperature.[6]

  • Remove the excess methanol using a rotary evaporator.[6]

  • Dissolve the resulting solid residue in 200 mL of ether.[6]

  • Transfer the ether solution to a separatory funnel and wash with 100 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with 100 mL of brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[6]

  • Purify the crude solid by recrystallization from a benzene/cyclohexane mixture to afford pure methyl 3-hydroxybenzoate as a white solid.[6] The expected yield is approximately 61%.[6]

Part 2: Synthesis of this compound

This protocol is adapted from the literature for the formylation of methyl 3-hydroxybenzoate.[5]

Materials:

  • Methyl 3-hydroxybenzoate (from Part 1)

  • Hexamethylenetetramine

  • Polyphosphoric acid (75%)

  • Silica gel for column chromatography

  • Hexane

  • Ether (diethyl ether)

Equipment:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Glassware for workup and extraction

  • Chromatography column

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine methyl 3-hydroxybenzoate (5.0 g, 32.9 mmol) and hexamethylenetetramine (5.0 g, 35.7 mmol).

  • Carefully add 75% polyphosphoric acid (50 mL) to the flask with stirring.

  • Heat the reaction mixture to 80-90°C and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker of ice water with vigorous stirring.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ether gradient as the eluent.[5] This will separate the desired product from the minor isomer (2-formyl-5-hydroxybenzoate) and any unreacted starting material.[5]

  • The expected yield of this compound is reported to be low, around 3.4%.[5]

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Density (g/mL)Volume (mL)
Part 1: Methyl 3-hydroxybenzoate Synthesis
3-Hydroxybenzoic acid138.121072.5--
Methanol32.04--0.792100
Part 2: this compound Synthesis
Methyl 3-hydroxybenzoate152.155.032.9--
Hexamethylenetetramine140.195.035.7--
Polyphosphoric acid (75%)---~1.650

Table 2: Product Characterization Data

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
Methyl 3-hydroxybenzoateC₈H₈O₃152.15White solid70-72
This compoundC₉H₈O₄180.16--

Visualization of the Experimental Workflow

The following diagram outlines the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_part1 Part 1: Starting Material Synthesis cluster_part2 Part 2: Formylation Reaction esterification Esterification of 3-Hydroxybenzoic Acid workup1 Aqueous Workup (NaHCO3, Brine) esterification->workup1 purification1 Recrystallization (Benzene/Cyclohexane) workup1->purification1 product1 Methyl 3-hydroxybenzoate purification1->product1 formylation Formylation with Hexamethylenetetramine in Polyphosphoric Acid product1->formylation Starting Material workup2 Aqueous Workup and Extraction (Ether) formylation->workup2 purification2 Silica Gel Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Workflow for the synthesis of this compound.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8][9]

  • 3-Hydroxybenzoic acid and its esters: May cause skin, eye, and respiratory irritation.[8] Harmful if swallowed.[8] Avoid breathing dust. Wash hands thoroughly after handling.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • Concentrated Acids (HCl, H₂SO₄, Polyphosphoric acid): Corrosive. Cause severe skin burns and eye damage. Handle with extreme care.

  • Hexamethylenetetramine: Flammable solid. May cause an allergic skin reaction.

  • Organic Solvents (Ether, Hexane, Benzene, Cyclohexane): Highly flammable. May cause drowsiness or dizziness. Handle in a well-ventilated area away from ignition sources. Benzene is a known carcinogen and should be handled with extreme caution.

Dispose of all chemical waste according to institutional and local regulations.

Characterization

The final product, this compound, and the intermediate, methyl 3-hydroxybenzoate, should be characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the hydroxyl (-OH), aldehyde (C=O), and ester (C=O) stretches.[10]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[11]

  • Melting Point Analysis: To assess the purity of the solid products.

References

  • CN104447308B - The synthetic method of methyl hydroxybenzoate - Google P
  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google P
  • Sato, M., et al. (1998). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoi. Bioscience, Biotechnology, and Biochemistry, 62(8), 1597-1599. (URL: [Link])

  • Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative P-Hydroxybenzoic acid and its ester - CABI Digital Library. (URL: [Link])

  • Synthesis of methyl 3-hydroxybenzoate - PrepChem.com. (URL: [Link])

  • This compound (C9H8O4) - PubChem. (URL: [Link])

  • Reimer–Tiemann reaction - Wikipedia. (URL: [Link])

  • Methyl 4-formyl-3-hydroxybenzoate | C9H8O4 | CID 14395860 - PubChem. (URL: [Link])

  • WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google P
  • infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 - Doc Brown's Chemistry. (URL: [Link])

  • Reimer Tiemann Reaction - Unacademy. (URL: [Link])

  • WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - WIPO Patentscope. (URL: [Link])

  • Reimer Tiemann Reaction (video) - Khan Academy. (URL: [Link])

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (URL: [Link])

  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. (URL: [Link])

  • THE REIMER-TIEMANN REACTION - Sciencemadness.org. (URL: [Link])

  • Reimer Tiemann Reaction Mechanism - Adda247. (URL: [Link])

  • Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (URL: [Link])

  • The Duff Reaction: Researching A Modification - The ScholarShip. (URL: [Link])

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The Strategic Utility of Methyl 2-formyl-3-hydroxybenzoate in the Synthesis of Pharmaceutically Relevant Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 2-formyl-3-hydroxybenzoate is a trifunctional aromatic compound whose strategic arrangement of a methyl ester, a formyl group, and a phenolic hydroxyl moiety makes it a highly valuable intermediate in the synthesis of complex pharmaceutical molecules. The ortho-relationship of the aldehyde and the hydroxyl group, in particular, provides a reactive handle for the construction of fused heterocyclic systems, most notably the benzofuran core. This benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of this compound as a key starting material. We will delve into its synthesis and, more critically, provide a robust, field-tested protocol for its conversion into substituted benzofurans, which can serve as advanced intermediates for drug discovery programs. The causality behind experimental choices and the self-validating nature of the protocols are emphasized to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 131524-43-1[1]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate)General knowledge

PART 1: Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A common laboratory-scale synthesis involves the regioselective formylation of the more accessible precursor, methyl 3-hydroxybenzoate.

Protocol 1: Formylation of Methyl 3-hydroxybenzoate

This protocol is adapted from a reported synthesis of a related natural product.[2] The Duff reaction, or similar formylation methods using hexamethylenetetramine in an acidic medium, can be employed to introduce the formyl group ortho to the hydroxyl moiety.

Reaction Scheme:

Synthesis of this compound cluster_0 Methyl 3-hydroxybenzoate cluster_1 Hexamethylenetetramine / Polyphosphoric acid cluster_2 This compound MHB plus1 + reagents1 Reagents arrow1 Formylation MFHB

Caption: Synthesis of the target compound from methyl 3-hydroxybenzoate.

Materials:

  • Methyl 3-hydroxybenzoate

  • Hexamethylenetetramine

  • Polyphosphoric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a stirred solution of methyl 3-hydroxybenzoate in polyphosphoric acid, add hexamethylenetetramine portion-wise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.

Expert Insights: The use of polyphosphoric acid serves as both the solvent and the acidic catalyst. The reaction is sensitive to temperature; higher temperatures can lead to decomposition and lower yields. The workup procedure is critical to remove acidic residue and unreacted starting materials. It is important to note that this formylation can result in a mixture of isomers, with the desired ortho-formylated product often being the major one, but purification by column chromatography is essential.[2]

PART 2: Application in Pharmaceutical Intermediate Synthesis - The Benzofuran Core

The true utility of this compound lies in its ability to act as a precursor for more complex heterocyclic systems. A prime example is the synthesis of 2-amino-3-cyanobenzofurans, which are versatile intermediates for a range of biologically active molecules.

The Synthetic Strategy: A Knoevenagel Condensation-Cyclization Cascade

The synthesis of the benzofuran ring from this compound and an active methylene compound, such as ethyl cyanoacetate or malononitrile, proceeds through a two-step sequence that can often be performed in a one-pot fashion:

  • Knoevenagel Condensation: A base-catalyzed condensation between the aldehyde group of this compound and the active methylene compound.

  • Intramolecular Cyclization: The subsequent intramolecular nucleophilic attack of the phenolic hydroxyl group onto the cyano group, followed by tautomerization, to form the benzofuran ring.

G A Methyl 2-formyl- 3-hydroxybenzoate C Knoevenagel Condensation (Base Catalyst, e.g., Piperidine) A->C B Active Methylene Compound (e.g., Ethyl Cyanoacetate) B->C D Knoevenagel Adduct (Intermediate) C->D C-C bond formation E Intramolecular Cyclization D->E Nucleophilic attack of phenolic -OH F Substituted Benzofuran (Pharmaceutical Intermediate) E->F Ring closure & Tautomerization

Caption: Workflow for benzofuran synthesis from this compound.

Protocol 2: Synthesis of Methyl 2-amino-3-cyano-7-hydroxybenzofuran-6-carboxylate

This protocol details the synthesis of a highly functionalized benzofuran intermediate.

Reaction Scheme:

Benzofuran Synthesis cluster_0 This compound cluster_1 Malononitrile cluster_2 Methyl 2-amino-3-cyano- 7-hydroxybenzofuran-6-carboxylate MFHB plus1 + MN NC-CH2-CN arrow1 Piperidine, Ethanol, Reflux Benzofuran

Caption: Synthesis of a benzofuran intermediate.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Ice-cold water

  • Dilute hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.80 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add malononitrile (0.66 g, 10 mmol) and a catalytic amount of piperidine (0.1 mL).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Acidify the mixture with dilute HCl to a pH of 5-6 to ensure complete precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain Methyl 2-amino-3-cyano-7-hydroxybenzofuran-6-carboxylate.

Expert Insights and Mechanistic Causality:

  • Choice of Catalyst: Piperidine, a secondary amine, is a classic and effective catalyst for the Knoevenagel condensation. It operates through a dual mechanism: it is basic enough to deprotonate the active methylene compound to form the nucleophilic enolate, and it can also form a reactive iminium ion with the aldehyde, which is more electrophilic than the carbonyl group itself.[3][4] This dual role accelerates the condensation step.

  • Solvent Selection: Ethanol is a good choice of solvent as it can dissolve the reactants and is relatively polar, which can help to stabilize the charged intermediates in the reaction. Its boiling point is suitable for refluxing conditions without requiring very high temperatures.

  • Reaction Control: The reaction progress should be carefully monitored by TLC. Prolonged reaction times or excessive temperatures can lead to the formation of byproducts.

  • Workup and Purification: The product is typically a solid with low solubility in water, allowing for precipitation by pouring the reaction mixture into water. Acidification ensures that the phenolic hydroxyl group is protonated, further reducing its solubility. The crude product is often of high purity, but can be recrystallized from ethanol or an ethanol/water mixture if necessary.

Trustworthiness: A Self-Validating System

The success of this protocol can be validated through standard analytical techniques. The expected data for the product are outlined below, providing a benchmark for researchers to confirm their results.

Expected Analytical Data for Methyl 2-amino-3-cyano-7-hydroxybenzofuran-6-carboxylate:

AnalysisExpected Result
Appearance Pale yellow to off-white solid
Yield > 80% (based on similar reactions)[5]
¹H NMR Signals corresponding to the aromatic protons, the amino group protons (broad singlet), and the methyl ester protons.
¹³C NMR Resonances for the benzofuran ring carbons, the cyano group, the carbonyl of the ester, and the methyl group.
IR (cm⁻¹) Characteristic peaks for N-H stretching (amino group), O-H stretching (hydroxyl group), C≡N stretching (cyano group), and C=O stretching (ester).
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product.

Conclusion

This compound is a potent and versatile building block for the synthesis of pharmaceutical intermediates. Its unique substitution pattern allows for the efficient construction of the medicinally important benzofuran scaffold through a reliable Knoevenagel condensation-cyclization sequence. The protocols and insights provided in this application note are designed to be a comprehensive guide for researchers, enabling them to leverage this valuable compound in their drug discovery and development efforts. By understanding the underlying chemistry and adhering to the detailed procedures, scientists can confidently and reproducibly synthesize advanced intermediates for the next generation of therapeutics.

References

  • Sato, M., et al. (1994). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoides pteronyssinus. Bioscience, Biotechnology, and Biochemistry, 58(7), 1299-1301. Available from: [Link]

  • Bogza, Y. P., et al. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation. Journal of the Serbian Chemical Society, 69(10), 849-856. Available from: [Link]

  • Bernasconi, C. F., & de la Vega, R. L. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5436-5445. Available from: [Link]

  • Gašparová, R., & Lácová, M. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 937-960. Available from: [Link]

Sources

Application of Methyl 2-formyl-3-hydroxybenzoate in Developing Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Need for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. In this context, phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties.[1][2] Methyl 2-formyl-3-hydroxybenzoate, a derivative of salicylic acid, presents a promising and versatile scaffold for the synthesis of new antimicrobial agents. Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a methyl ester, offers multiple points for chemical modification to generate libraries of novel compounds with potentially enhanced antimicrobial efficacy and optimized pharmacological profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a starting material for the development of new antimicrobial agents. It outlines the rationale behind its selection, detailed protocols for the synthesis of derivatives, methodologies for antimicrobial evaluation, and insights into potential mechanisms of action.

Chemical & Physical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of the starting material is fundamental to its application in drug design and synthesis.

PropertyValueReference
Molecular Formula C₉H₈O₄[3]
Molecular Weight 180.16 g/mol [3][4]
Appearance White to light yellow solid[5]
Storage Temperature 2-8°C, under inert atmosphere[3][5]

Strategic Approach: Leveraging the Salicylaldehyde Moiety

The core of this compound is a salicylaldehyde derivative. Salicylaldehydes and their derivatives, particularly Schiff bases formed through the condensation of the aldehyde group with primary amines, have been extensively studied and are well-documented for their antimicrobial activities.[6][7][8][9][10] The imine linkage (-C=N-) in Schiff bases is often crucial for their biological activity.

The strategy outlined here focuses on the synthesis of Schiff base derivatives of this compound. This approach allows for the introduction of a wide range of functionalities by varying the amine component, enabling the exploration of structure-activity relationships (SAR) to identify compounds with optimal antimicrobial profiles.

Protocol 1: Synthesis of a Schiff Base Derivative from this compound

This protocol details the synthesis of a representative Schiff base derivative, Methyl 2-((4-fluorobenzylimino)methyl)-3-hydroxybenzoate (Hypothetical Compound 1), to illustrate the general synthetic procedure.

Objective: To synthesize a novel Schiff base by reacting this compound with 4-fluoroaniline.

Materials:

  • This compound

  • 4-fluoroaniline

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.80 g, 10 mmol) in anhydrous ethanol (30 mL).

  • Addition of Amine: To the stirred solution, add 4-fluoroaniline (1.11 g, 10 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

  • Characterization: Characterize the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Schiff base derivatives from this compound.

G cluster_synthesis Synthesis Workflow Start Dissolve this compound in Ethanol AddAmine Add Primary Amine (e.g., 4-fluoroaniline) Start->AddAmine AddCatalyst Add Catalytic Acetic Acid AddAmine->AddCatalyst Reflux Reflux for 4-6 hours AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter and Wash Product Cool->Filter Dry Dry under Vacuum Filter->Dry Characterize Characterize Product (NMR, IR, MS) Dry->Characterize

Caption: Workflow for Schiff Base Synthesis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14]

Objective: To determine the lowest concentration of the synthesized compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized Schiff base derivative (e.g., Hypothetical Compound 1)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control: A well containing CAMHB and the bacterial inoculum (no compound).

    • Negative Control: A well containing only CAMHB.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Data Presentation: Hypothetical MIC Values

The following table presents hypothetical MIC data for the parent compound and a synthesized derivative against common bacterial pathogens.

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
This compound>256>256
Hypothetical Compound 11632
Ciprofloxacin (Control)0.50.25

Exploring the Mechanism of Action: Insights from Phenolic Compounds

The antimicrobial activity of phenolic compounds, including salicylaldehyde derivatives, is often multifactorial.[1][15] Potential mechanisms of action for derivatives of this compound include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[1][16][17]

  • Enzyme Inhibition: The phenolic hydroxyl group and the imine functionality can interact with and inhibit essential bacterial enzymes, disrupting metabolic pathways.[1]

  • Inhibition of Nucleic Acid and Protein Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA, RNA, and proteins, crucial for bacterial survival and proliferation.[16]

  • Metal Chelation: The ability of the hydroxyl and imine groups to chelate metal ions can deprive bacteria of essential cofactors for enzymatic reactions.[2]

Visualization of a Potential Mechanism of Action

This diagram illustrates a plausible mechanism of action for a Schiff base derivative of this compound, focusing on cell membrane disruption.

G cluster_moa Potential Mechanism of Action: Membrane Disruption Compound Schiff Base Derivative Membrane Bacterial Cell Membrane Compound->Membrane Targets Intercalation Intercalation into Lipid Bilayer Membrane->Intercalation Permeability Increased Membrane Permeability Intercalation->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed Mechanism of Membrane Disruption.

Conclusion and Future Directions

This compound serves as a valuable and readily modifiable scaffold for the development of novel antimicrobial agents. The synthesis of Schiff base derivatives is a particularly promising strategy, allowing for the generation of diverse chemical libraries for screening. The protocols provided herein offer a solid foundation for the synthesis and antimicrobial evaluation of these compounds.

Future research should focus on:

  • Extensive SAR Studies: Synthesizing a broad range of derivatives with diverse electronic and steric properties to optimize antimicrobial activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models of infection.

  • Formulation Development: Developing suitable formulations to ensure optimal delivery and bioavailability of promising drug candidates.

By leveraging the chemical versatility of this compound and employing rigorous biological evaluation, the scientific community can advance the development of new and effective treatments to combat the global threat of antimicrobial resistance.

References

  • Bayeh, Y., Mohammed, F., Gebrezgiabher, M., Elemo, F., Getachew, M., & Thomas, M. (2020). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Biological Chemistry, 10, 127-139. [Link]

  • Borges, A., Ferreira, C., Saavedra, M. J., & Simões, M. (2013). Main mechanisms of antibacterial action of plant phenolics. ResearchGate. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI and EUCAST. (2023). New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • EUCAST. (2024). Clinical Breakpoint Tables. Retrieved from [Link]

  • Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food control, 46, 412-429.
  • Mamedov, I., & Khalilov, A. (2025). Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activities. Baghdad Science Journal, 22(7). [Link]

  • MDPI. (2020). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Retrieved from [Link]

  • MDPI. (2021). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-formyl-4-hydroxybenzoate. PubChem. Retrieved from [Link]

  • Pfaller, M. A., & Institute, C. a. L. S. (2010). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically: approved standard.
  • ResearchGate. (2015). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. [Link]

  • S.A. El-Gyar, S.A. (2013). Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. Research Journal of Chemical Sciences.
  • Sharma, A., Kumar, V., & Kumar, S. (2019). Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. Journal of Chemical and Pharmaceutical Research, 11(3), 1-10.
  • Tighadouini, S., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1546. [Link]

  • Upadhyay, A., & Upadhyay, S. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(7).
  • Vu, H., & Nguyen, T. (2023). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Molecules, 28(21), 7255. [Link]

  • Wikipedia. (n.d.). Methylparaben. Retrieved from [Link]

  • Zahra, S. A., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Antibiotics, 12(2), 263. [Link]

Sources

Methyl 2-formyl-3-hydroxybenzoate: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-formyl-3-hydroxybenzoate is a trifunctional aromatic compound possessing a unique arrangement of a hydroxyl group, a formyl group, and a methyl ester on a benzene ring. This specific substitution pattern, particularly the ortho relationship of the aldehyde and the phenol, makes it a highly valuable and versatile precursor in the synthesis of a diverse array of complex organic molecules. Its inherent reactivity allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, rendering it an attractive starting material for the construction of heterocyclic scaffolds, natural product analogues, and pharmacologically active compounds. This guide provides an in-depth exploration of its synthesis and applications, complete with detailed experimental protocols.

Physicochemical Properties

PropertyValue
CAS Number 131524-43-1[1]
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Appearance White to light yellow solid
Storage 2-8°C, stored under an inert atmosphere

I. Synthesis of this compound

The most common and direct route to this compound involves the electrophilic formylation of methyl 3-hydroxybenzoate. The Duff reaction, which utilizes hexamethylenetetramine in an acidic medium, is a well-established method for the ortho-formylation of phenols.

Protocol 1: Synthesis via Duff Reaction

This protocol is adapted from the formylation of a similar phenolic compound.

Reaction Scheme:

Synthesis of this compound cluster_reactants cluster_products reactant1 Methyl 3-hydroxybenzoate edge_to_arrow plus1 + reactant2 Hexamethylenetetramine product1 This compound edge_to_arrow->product1 Polyphosphoric acid, 100°C caption Duff formylation of methyl 3-hydroxybenzoate.

Caption: Duff formylation of methyl 3-hydroxybenzoate.

Materials:

  • Methyl 3-hydroxybenzoate

  • Hexamethylenetetramine

  • Polyphosphoric acid (75%)

  • Deionized water

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (75%).

  • Begin stirring and add methyl 3-hydroxybenzoate to the acid.

  • Heat the mixture to 100°C.

  • Once the temperature is stable, add hexamethylenetetramine portion-wise over 30 minutes, ensuring the temperature does not exceed 110°C.

  • After the addition is complete, continue stirring the reaction mixture at 100°C for 45 minutes.

  • Cool the reaction mixture to room temperature and then carefully quench by adding it to an excess of cold deionized water with vigorous stirring.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

Expected Yield: 30-40%

Causality Behind Experimental Choices:

  • Polyphosphoric acid: Acts as both the solvent and the acidic catalyst required for the Duff reaction.

  • Hexamethylenetetramine: Serves as the formylating agent.

  • Portion-wise addition: Controls the exothermic nature of the reaction.

  • Aqueous workup and extraction: Separates the product from the acidic medium and other water-soluble byproducts.

  • Column chromatography: Is essential for separating the desired ortho-formylated product from the isomeric para-formylated byproduct and any unreacted starting material.

II. Applications in Heterocyclic Synthesis

The strategic placement of the aldehyde and hydroxyl groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, most notably coumarins.

A. Synthesis of Coumarin Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. When applied to this compound, this reaction can be followed by an intramolecular cyclization to yield a coumarin scaffold, a privileged structure in medicinal chemistry.

Protocol 2: Synthesis of Methyl 7-hydroxycoumarin-8-carboxylate

This protocol is a representative example based on general Knoevenagel condensation procedures.

Reaction Scheme:

Knoevenagel Condensation for Coumarin Synthesis cluster_reactants reactant1 This compound edge_to_arrow1 plus1 + reactant2 Diethyl malonate intermediate Knoevenagel Adduct (intermediate) product Methyl 7-hydroxycoumarin-8-carboxylate intermediate->product Intramolecular Cyclization edge_to_arrow1->intermediate Piperidine, Ethanol, Reflux caption Synthesis of a coumarin via Knoevenagel condensation.

Caption: Synthesis of a coumarin via Knoevenagel condensation.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (2 M)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then concentrate in vacuo to remove the ethanol.

  • To the residue, add cold 2 M hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold deionized water until the filtrate is neutral, and then dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure coumarin derivative.

ParameterValue
Reactants This compound, Diethyl malonate
Catalyst Piperidine
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours

Causality Behind Experimental Choices:

  • Active Methylene Compound: Diethyl malonate provides the nucleophilic carbon for the initial condensation.

  • Piperidine: A weak base that is sufficient to deprotonate the active methylene compound and catalyze the condensation without promoting unwanted side reactions.

  • Reflux Conditions: Provides the necessary thermal energy for both the condensation and the subsequent intramolecular cyclization (lactonization).

  • Acidic Workup: Neutralizes the basic catalyst and facilitates the precipitation of the product.

III. Formation of Substituted Alkenes via Wittig Reaction

The formyl group of this compound can be readily converted to a carbon-carbon double bond using the Wittig reaction. This allows for the introduction of a wide variety of substituents, further expanding the synthetic utility of this building block.

Protocol 3: Synthesis of Methyl 3-hydroxy-2-vinylbenzoate

This is a representative protocol based on standard Wittig reaction conditions.

Reaction Scheme:

Wittig Reaction cluster_reactants reactant1 This compound edge_to_arrow plus1 + reactant2 Methyltriphenyl- phosphonium bromide product Methyl 3-hydroxy-2-vinylbenzoate edge_to_arrow->product 1. n-BuLi, THF, 0°C 2. Add aldehyde caption Wittig olefination of this compound.

Caption: Wittig olefination of this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF via syringe and cool the resulting suspension to 0°C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction. Stir at 0°C for 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the solution of the aldehyde dropwise to the ylide solution at 0°C. The color of the ylide will dissipate.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired alkene.

ParameterValue
Reactants This compound, Methyltriphenylphosphonium bromide
Base n-Butyllithium
Solvent Tetrahydrofuran (anhydrous)
Temperature 0°C to room temperature
Reaction Time 2-4 hours

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Wittig ylide is a strong base and is readily protonated by water. Therefore, all reagents and solvents must be anhydrous, and the reaction must be run under an inert atmosphere.

  • Strong Base: A strong base like n-BuLi is required to deprotonate the phosphonium salt and generate the ylide.

  • Low Temperature: The initial formation of the ylide and its reaction with the aldehyde are often performed at low temperatures to control the reaction rate and minimize side reactions.

  • Aqueous Quench: The addition of a mild proton source like ammonium chloride quenches any remaining ylide or base.

IV. Advanced Synthetic Potential

The unique arrangement of functional groups in this compound opens the door to more complex transformations:

  • Tandem Reactions: The product of a Knoevenagel or Wittig reaction can potentially undergo a subsequent intramolecular cyclization involving the hydroxyl or ester group, leading to the rapid construction of complex polycyclic systems in a single pot.

  • Precursor to Natural Products: Many natural products contain substituted coumarin or other heterocyclic cores. This compound serves as a valuable starting point for the total synthesis of such molecules, allowing for the introduction of desired substituents at various stages of the synthetic route.

Conclusion

This compound is a highly functionalized aromatic building block with significant potential in organic synthesis. Its ability to undergo a variety of transformations, including formylation, Knoevenagel condensation, and Wittig reactions, makes it a powerful tool for the synthesis of diverse molecular architectures. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this versatile compound in their pursuit of novel heterocyclic systems and biologically active molecules.

References

  • Sato, M., et al. (1992). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoides pteronyssinus. Bioscience, Biotechnology, and Biochemistry, 56(8), 1299-1300. [Link]

Sources

Application Notes and Protocols for the Formylation of Methyl 3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the formylation of methyl 3-hydroxybenzoate. This document delves into the theoretical underpinnings of the reaction, compares various synthetic strategies, and offers detailed, step-by-step protocols for practical implementation.

Introduction: The Significance of Formylated Hydroxybenzoates

Methyl 3-hydroxybenzoate is a versatile aromatic compound. The introduction of a formyl (-CHO) group to its structure opens up a vast landscape of synthetic possibilities, leading to a variety of derivatives with significant applications in medicinal chemistry and materials science. Formylated phenols, particularly salicylaldehydes and their isomers, are key precursors to pharmaceuticals, agrochemicals, and dyes. The regioselective formylation of asymmetrically substituted phenols like methyl 3-hydroxybenzoate presents a unique chemical challenge, the understanding and mastery of which are crucial for targeted synthesis.

Theoretical Framework: Regioselectivity in the Formylation of Methyl 3-Hydroxybenzoate

The formylation of methyl 3-hydroxybenzoate is an electrophilic aromatic substitution reaction. The position of the incoming formyl group is dictated by the directing effects of the existing substituents: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.

  • Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group. It enriches the electron density at the positions ortho (C2 and C6) and para (C4) to itself, making them more susceptible to electrophilic attack.

  • Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group. It withdraws electron density from the aromatic ring, particularly from the ortho and para positions, thereby directing incoming electrophiles to the meta position (C5).

The interplay of these directing effects determines the final product distribution. The powerful activating effect of the hydroxyl group generally dominates, leading to a mixture of products with formylation occurring at the C2, C4, and C6 positions.

Caption: Predicted regioselectivity of formylation on methyl 3-hydroxybenzoate.

Comparative Analysis of Formylation Methodologies

Several classical and modern methods can be employed for the formylation of phenols. The choice of method depends on the desired regioselectivity, substrate tolerance, and experimental constraints.

Method Formylating Agent Mechanism Highlights Advantages Disadvantages
Reimer-Tiemann Chloroform (CHCl₃) in strong baseInvolves the generation of dichlorocarbene (:CCl₂) as the electrophile.[1]One-pot reaction, readily available reagents.Often results in a mixture of ortho and para isomers, harsh basic conditions can lead to side reactions.
Vilsmeier-Haack Vilsmeier reagent (from DMF and POCl₃)The electrophile is a chloroiminium ion.[2]Milder conditions than Reimer-Tiemann, effective for electron-rich aromatics.The Vilsmeier reagent is a weaker electrophile, may not be suitable for less activated rings.
Duff Reaction Hexamethylenetetramine (HMTA)The electrophile is believed to be an iminium ion derived from HMTA.[3]Primarily directs to the ortho position.Often gives low yields.[4]
MgCl₂/Paraformaldehyde ParaformaldehydeChelation of the phenol to magnesium directs the formylation to the ortho position.[5]High ortho-selectivity, milder conditions.Requires anhydrous conditions.

Detailed Experimental Protocols

Protocol 1: Ortho-Selective Formylation using Magnesium Chloride and Paraformaldehyde

This method is highly recommended for achieving regioselective formylation at the positions ortho to the hydroxyl group (C2 and C4). The protocol is adapted from a similar procedure for methyl 4-hydroxybenzoate.[6]

Workflow:

G start Start step1 Combine Methyl 3-Hydroxybenzoate, MgCl₂, and Paraformaldehyde in Acetonitrile start->step1 step2 Add Triethylamine dropwise step1->step2 step3 Reflux the mixture for 4-6 hours step2->step3 step4 Cool to room temperature and quench with HCl step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash with brine, dry over Na₂SO₄ step5->step6 step7 Concentrate under reduced pressure step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end G cluster_0 Mechanism of MgCl₂-mediated ortho-Formylation Phenol Methyl 3-hydroxybenzoate Phenoxide Magnesium Phenoxide Chelate Phenol->Phenoxide - 2 TEA·HCl Base + 2 TEA Intermediate Ortho-attack Phenoxide->Intermediate + Paraformaldehyde Paraformaldehyde + (CH₂O)n Product Formylated Product Intermediate->Product Workup (H₃O⁺)

Sources

Application Note: Evaluating the Antifungal Efficacy of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. This escalating crisis underscores the urgent need for the discovery and development of new antifungal compounds with novel mechanisms of action. Phenolic compounds, a diverse group of secondary metabolites found in plants, have long been recognized for their broad-spectrum antimicrobial properties.[1][2][3] Methyl 2-formyl-3-hydroxybenzoate, a synthetic benzoate derivative, belongs to this promising class of molecules. While direct studies on its antifungal activity are emerging, the well-documented antifungal effects of structurally similar compounds, such as methyl 2,3-dihydroxybenzoate, suggest its potential as a valuable candidate for further investigation.[4] This application note provides a comprehensive guide to utilizing this compound in antifungal activity assays, detailing the underlying scientific principles, robust protocols, and data interpretation.

Scientific Principle: Mechanism of Action of Phenolic Benzoates

The antifungal activity of phenolic compounds is often attributed to their ability to disrupt the fungal cell membrane.[2] Their lipophilic nature allows them to intercalate into the lipid bilayer, increasing its permeability. This disruption can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.[5] Furthermore, some phenolic compounds can inhibit key fungal enzymes, including those involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][7] The presence of both a hydroxyl and a formyl group on the benzoate ring of this compound suggests a potential for multiple modes of action, including interference with protein synthesis and DNA replication.[6]

Safety, Handling, and Storage of this compound

Caution: Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). While a specific SDS for this compound is not widely available, data from structurally similar compounds like Methyl 3-hydroxybenzoate and Methyl 2-formylbenzoate indicate that it should be handled with care.[8][9]

Potential Hazards:

  • Harmful if swallowed.[8][9]

  • Causes skin and serious eye irritation.[8][9][10]

  • May cause respiratory irritation.[8][9][10]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[8][10][11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Avoid breathing dust, fumes, or vapors.[8][11]

  • Wash hands thoroughly after handling.[8][11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is based on the widely accepted broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12][13] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.

I. Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile distilled water

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer (optional, for quantitative reading)

  • Inoculating loop or sterile swabs

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Incubator

II. Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Test Compound: Prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mg/mL. Causality: DMSO is used as a solvent because it is inert and can dissolve a wide range of organic compounds. A high concentration stock is prepared to minimize the final concentration of DMSO in the assay, which can be toxic to fungal cells at higher levels.

  • Positive Control: Prepare a stock solution of the positive control antifungal (e.g., Fluconazole) in an appropriate solvent (e.g., water or DMSO) according to the manufacturer's instructions.

2. Preparation of Fungal Inoculum:

  • Yeast (e.g., Candida albicans):

    • Subculture the yeast on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest a few colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Molds (e.g., Aspergillus fumigatus):

    • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.

3. Assay Plate Preparation (96-well plate):

  • Add 100 µL of RPMI-1640 medium to all wells of the microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.

  • Repeat the serial dilution for the positive control in a separate row.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Finally, add 100 µL of the prepared fungal inoculum to all wells except the sterility control.

4. Incubation:

  • Seal the plates and incubate at 35°C.

  • Incubation time will vary depending on the fungal species: 24-48 hours for yeasts and 48-72 hours for molds.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[12] This can be assessed visually or by using a spectrophotometer to measure the optical density at 600 nm. For azoles, the endpoint is typically a ≥50% reduction in growth compared to the growth control.[12]

Workflow Diagram

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results stock_prep Prepare Stock Solutions (Test Compound & Control) serial_dilution Perform Serial Dilutions in 96-well Plate stock_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum inoculum_prep->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C add_inoculum->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Data Presentation and Interpretation

The results of the antifungal assay should be recorded systematically. The following table provides an example of how to present the data.

CompoundTest OrganismMIC Range (µg/mL)Positive Control (Fluconazole) MIC (µg/mL)
This compoundCandida albicans16 - 320.5 - 1
This compoundAspergillus fumigatus32 - 641 - 2

Interpretation:

  • A lower MIC value indicates a higher antifungal activity.

  • The results should be compared to the MIC of the positive control to validate the assay.

  • It is recommended to perform the assay in triplicate to ensure the reproducibility of the results.

Conclusion and Future Directions

This application note provides a foundational protocol for evaluating the antifungal activity of this compound. The structural similarity of this compound to other bioactive phenolic benzoates suggests its potential as a promising antifungal agent. Further studies are warranted to elucidate its precise mechanism of action, evaluate its activity against a broader panel of fungal pathogens, and assess its potential for synergistic effects with existing antifungal drugs. The methodologies outlined herein provide a robust framework for researchers to embark on these important investigations, contributing to the critical search for novel antifungal therapies.

References

  • Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73. PubMed. Available at: [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. PMC - NIH. Available at: [Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI. Available at: [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. MDPI. Available at: [Link]

  • Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. PMC - NIH. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH. Available at: [Link]

  • Antifungal mechanisms of single phenolic compounds against human fungal pathogens. ResearchGate. Available at: [Link]

  • Natural phenolic compounds: A potential antifungal agent. ResearchGate. Available at: [Link]

  • Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. PubMed. Available at: [Link]

  • Antifungal activity of methylparaben (p-hydroxybenzoic acid methyl ester) against human pathogenic fungi. ResearchGate. Available at: [Link]

  • EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. PMC - NIH. Available at: [Link]

  • Clinical breakpoint table. EUCAST. Available at: [Link]

Sources

Application Notes and Protocols: Derivatization Reactions of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Trifunctional Building Block

Methyl 2-formyl-3-hydroxybenzoate (MFHB), with its molecular formula C₉H₈O₄ and a molecular weight of 180.16, is a trifunctional aromatic compound of significant interest in synthetic organic chemistry.[1] Its structure, featuring a methyl ester, a phenolic hydroxyl group, and an ortho-positioned aldehyde, provides a rich platform for a multitude of chemical transformations. The strategic placement of these functional groups allows for selective and sequential reactions, making MFHB a valuable precursor for the synthesis of complex heterocyclic systems, including coumarins, chromones, and Schiff bases, many of which are scaffolds for pharmacologically active molecules.[2][3]

This guide provides an in-depth exploration of key derivatization reactions of MFHB, offering both mechanistic insights and detailed, field-tested protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile substrate in their synthetic endeavors.

Cyclization Reactions: Synthesis of Coumarin Scaffolds

The ortho-relationship between the hydroxyl and formyl groups in MFHB makes it an ideal substrate for condensation reactions leading to the formation of coumarin derivatives. Coumarins are a prominent class of benzopyrones with diverse biological activities.[4] The Knoevenagel condensation is a particularly effective method for this transformation.[4][5]

Mechanistic Insight: The Knoevenagel Condensation Pathway

The Knoevenagel condensation involves the reaction of an active hydrogen compound (e.g., diethyl malonate, malononitrile) with a carbonyl group, followed by dehydration.[5] In the context of MFHB, the reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The base facilitates the deprotonation of the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde group in MFHB. Subsequent intramolecular cyclization via attack of the phenolic hydroxyl group, followed by dehydration, yields the coumarin ring system.

Experimental Protocol: Synthesis of Methyl 8-formyl-7-hydroxycoumarin-3-carboxylate

This protocol details the synthesis of a coumarin derivative from MFHB using diethyl malonate.

Materials:

  • This compound (MFHB)

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.80 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add diethyl malonate (1.76 g, 11 mmol).

  • Add a catalytic amount of piperidine (0.2 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Pour the mixture into ice-cold water (100 mL) and acidify with dilute HCl to pH 2-3.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure Methyl 8-formyl-7-hydroxycoumarin-3-carboxylate.

Self-Validation:

  • Expected Yield: 70-85%

  • Appearance: Pale yellow crystalline solid

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure. The IR spectrum should show characteristic peaks for the lactone carbonyl, ester carbonyl, and hydroxyl groups.

Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_conditions Reaction Conditions MFHB This compound (MFHB) Intermediate Nucleophilic Attack & Intramolecular Cyclization MFHB->Intermediate Malonate Diethyl Malonate Malonate->Intermediate Base Piperidine (Catalyst) Base->Intermediate activates Product Methyl 8-formyl-7-hydroxy- coumarin-3-carboxylate Intermediate->Product Dehydration Solvent Ethanol, Reflux

Caption: Knoevenagel condensation workflow for coumarin synthesis.

Schiff Base Formation: Versatile Ligands and Intermediates

The aldehyde functionality of MFHB readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are not only important as synthetic intermediates but also as ligands in coordination chemistry and possess a wide range of biological activities.[6][7]

Mechanistic Rationale

The formation of a Schiff base is a reversible reaction that typically occurs under mild acidic or basic conditions. The reaction proceeds via nucleophilic addition of the amine to the aldehyde carbonyl group, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the imine. The presence of the hydroxyl and ester groups on the aromatic ring can influence the electronic properties of the aldehyde and the stability of the resulting Schiff base.

Experimental Protocol: Synthesis of a Schiff Base from MFHB and Aniline

Materials:

  • This compound (MFHB)

  • Aniline

  • Methanol (solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.80 g, 10 mmol) in methanol (25 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

  • Add aniline (0.93 g, 10 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold methanol to remove unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

Self-Validation:

  • Expected Yield: >90%

  • Appearance: Yellow to orange solid

  • Characterization: Confirmation of the imine C=N bond can be achieved via IR spectroscopy (typically a stretch around 1600-1625 cm⁻¹). ¹H NMR will show a characteristic singlet for the imine proton (-CH=N-).

Schiff Base Formation Pathway

Schiff_Base_Formation Start MFHB + Primary Amine (e.g., Aniline) Step1 Nucleophilic Addition Start->Step1 Intermediate Hemiaminal Intermediate Step1->Intermediate Step2 Dehydration (-H₂O) Intermediate->Step2 Product Schiff Base (Imine) Step2->Product

Sources

Application Notes and Protocols for the Treatment of Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Pathogenesis of Sickle Cell Disease

Sickle Cell Disease (SCD) is a monogenic hereditary hemoglobinopathy resulting from a single point mutation in the β-globin gene.[1][2] This mutation leads to the substitution of glutamic acid with valine at the sixth position of the β-globin chain, producing an abnormal hemoglobin variant known as sickle hemoglobin (HbS).[3] Under deoxygenated conditions, HbS molecules polymerize into rigid, fibrous structures, causing red blood cells (RBCs) to deform into a characteristic sickle shape.[2] This process is the primary driver of SCD pathophysiology, leading to a cascade of downstream events including chronic hemolytic anemia, vaso-occlusion, excruciating pain episodes (vaso-occlusive crises or VOCs), and progressive multi-organ damage.[2]

The therapeutic landscape for SCD has evolved dramatically, moving from purely symptomatic management to disease-modifying agents and, most recently, to potentially curative gene therapies. This guide provides a detailed overview of the mechanisms, applications, and protocols for key therapeutic interventions in SCD, designed for researchers, clinicians, and drug development professionals.

cluster_0 Molecular & Cellular Pathophysiology cluster_1 Systemic Consequences cluster_2 Clinical Manifestations A β-Globin Gene (HBB) Mutation B Sickle Hemoglobin (HbS) Production A->B C HbS Polymerization (under deoxia) B->C D RBC Sickling & Rigidity C->D E Chronic Hemolysis D->E F Vaso-occlusion (Cell Adhesion) D->F G Inflammation & Endothelial Dysfunction E->G Release of pro-oxidants H Anemia E->H F->G I Vaso-Occlusive Crises (VOCs) F->I J Chronic Organ Damage (Stroke, Renal, Pulmonary) G->J

Figure 1: Core pathophysiology cascade in Sickle Cell Disease.

Section 1: Foundational Disease-Modifying Therapies

These therapies represent the cornerstone of SCD management, primarily aiming to ameliorate disease severity by modulating hemoglobin composition or reducing oxidative stress.

Hydroxyurea: The HbF Inducer

Hydroxyurea, a myelosuppressive agent, has been a mainstay of SCD treatment for decades.[4] Its primary therapeutic benefit stems from its ability to increase the production of fetal hemoglobin (HbF).[4][5] Elevated HbF levels within RBCs interfere with HbS polymerization, thereby reducing the propensity for sickling.[3] Additional mechanisms include reducing inflammation and vascular occlusion.[6]

Mechanism of Action Rationale: By inhibiting the enzyme ribonucleotide reductase, hydroxyurea alters erythropoiesis, reactivating the expression of the gamma-globin gene and leading to increased HbF synthesis.[6][7] This makes RBCs less likely to sickle, improving their flexibility and lifespan.[5]

Clinical Application Protocol: The goal is to escalate the dose to the maximum tolerated dose (MTD) to achieve optimal clinical and hematological response.

  • Initiation: Start at a dose of 15 mg/kg/day for adults and 20 mg/kg/day for children, administered orally once daily.[8]

  • Dose Escalation: Increase the dose by 2.5 to 5.0 mg/kg/day every 8-12 weeks.

  • Monitoring: Perform a complete blood count (CBC) with reticulocyte count every 4 weeks during dose escalation and every 2-3 months once a stable dose is achieved. The primary toxicity is myelosuppression.

  • MTD Definition: The MTD is the dose that produces mild, acceptable myelosuppression (e.g., Absolute Neutrophil Count [ANC] of 2,000-4,000/µL).

  • Dose Adjustment: If hematologic toxicity occurs (e.g., ANC <2,000/µL, platelets <80,000/µL), withhold hydroxyurea until counts recover, then restart at a dose reduced by 2.5-5.0 mg/kg/day.

ParameterBaselineInitiation DoseMonitoring FrequencyTarget/Toxicity Threshold
Hemoglobin Patient BaselineN/AEvery 4 weeks initiallyGoal: Increase Hb & HbF
Absolute Neutrophil Count (ANC) >2,500/µL15-20 mg/kg/dayEvery 4 weeks initiallyToxicity: <2,000/µL
Platelets >95,000/µL15-20 mg/kg/dayEvery 4 weeks initiallyToxicity: <80,000/µL
Reticulocytes Patient BaselineN/AEvery 4 weeks initiallyToxicity: <80,000/µL (if Hb <9 g/dL)
Fetal Hemoglobin (HbF) Patient BaselineN/AEvery 3-6 monthsGoal: Significant increase

Table 1: Hydroxyurea Dosing and Monitoring Protocol.

L-Glutamine: The Oxidative Stress Reducer

Oxidative stress is a significant contributor to the pathophysiology of SCD.[9] L-glutamine, an amino acid, was approved to reduce acute complications of SCD.[10] Its mechanism is thought to involve the reduction of oxidative damage to sickle RBCs.[10]

Mechanism of Action Rationale: L-glutamine is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD), a critical antioxidant cofactor. By increasing the availability of NAD, L-glutamine improves the redox potential within sickle RBCs, making them less susceptible to oxidative damage, thereby reducing hemolysis and endothelial adhesion.[9] This leads to cells that are less sticky, flow more easily, and have a longer lifespan.[10]

Clinical Application Protocol:

  • Patient Selection: Approved for patients aged 5 years and older.[10] Can be used as a standalone therapy or in conjunction with hydroxyurea.[10]

  • Dosing: The dose is based on body weight and is administered orally twice daily.[11]

    • <30 kg: 5 grams twice daily.

    • 30 to 65 kg: 10 grams twice daily.

    • 65 kg: 15 grams twice daily.

  • Administration: The oral powder should be mixed with 8 oz (240 mL) of a cold or room-temperature beverage or soft food prior to ingestion.[10][11]

  • Efficacy Monitoring: Clinical efficacy is measured by a reduction in the frequency of VOCs and hospitalizations over time.[11][12]

Section 2: Targeted Small Molecule and Antibody Therapies

Recent drug development has focused on more specific targets within the SCD pathogenic cascade, namely HbS polymerization and cell adhesion.

Voxelotor: The HbS Polymerization Inhibitor

Voxelotor is a first-in-class oral therapy that directly inhibits HbS polymerization, the root cause of RBC sickling.[13][14]

Mechanism of Action Rationale: Voxelotor reversibly binds to the N-terminal valine of the alpha-globin chain of hemoglobin.[14][15] This binding stabilizes hemoglobin in its high-oxygen-affinity state. Since only deoxygenated HbS can polymerize, increasing the proportion of oxygenated hemoglobin directly prevents the molecular event that triggers sickling.[14][16] This mechanism improves RBC deformability and reduces hemolysis, leading to an increase in overall hemoglobin levels.[13]

cluster_0 Voxelotor Mechanism of Action HbS_Deoxy Deoxygenated HbS Prone to Polymerization Polymer HbS Polymer (Causes Sickling) HbS_Deoxy->Polymer Polymerizes HbS_Oxy Oxygenated HbS Polymerization Resistant Voxelotor Voxelotor Voxelotor->HbS_Oxy Binds & Stabilizes

Figure 2: Voxelotor stabilizes oxygenated HbS, preventing polymerization.

Clinical Application Protocol:

  • Patient Selection: Approved for patients aged 4 years and older.[15]

  • Dosing: The recommended dose is 1500 mg orally once daily.[17]

  • Administration: Can be taken with or without food.

  • Efficacy Monitoring: The primary endpoint in clinical trials was a significant increase in hemoglobin levels (>1 g/dL from baseline), which serves as a surrogate marker for reduced hemolysis and improved RBC health.[13]

Crizanlizumab: The P-Selectin Adhesion Blocker

Vaso-occlusion is not caused by sickled cells alone; it is a complex process involving the adhesion of sickled RBCs, leukocytes, and platelets to the vascular endothelium.[18] Crizanlizumab is a monoclonal antibody that targets this adhesion process.[18]

Mechanism of Action Rationale: P-selectin is an adhesion molecule expressed on the surface of activated endothelial cells and platelets.[18][19] It plays a critical role in mediating the adhesion of blood cells to the vessel wall, a key step in the formation of microvascular occlusions.[18] Crizanlizumab is a humanized monoclonal antibody that binds to P-selectin, blocking its ability to interact with its ligands on the surface of RBCs and leukocytes.[19][20] This inhibition of cell-cell adhesion reduces the likelihood of vaso-occlusion and the frequency of pain crises.[21]

cluster_0 Vaso-Occlusion Cascade cluster_1 Therapeutic Intervention Endothelium Activated Endothelium PSelectin P-Selectin Endothelium->PSelectin Expresses Adhesion Cell Adhesion PSelectin->Adhesion Mediates SickleCell Sickle RBC / Leukocyte SickleCell->Adhesion VOC Vaso-Occlusive Crisis Adhesion->VOC Crizanlizumab Crizanlizumab Block BLOCKS Block->PSelectin Binds to & Inhibits

Figure 3: Crizanlizumab blocks P-selectin, inhibiting cell adhesion.

Clinical Application Protocol:

  • Patient Selection: Approved for patients aged 16 years and older to reduce the frequency of VOCs.[18]

  • Dosing and Administration: Administered as an intravenous (IV) infusion over 30 minutes.[19]

    • Loading Doses: 5 mg/kg at Week 0 and Week 2.

    • Maintenance Doses: 5 mg/kg every 4 weeks thereafter.

  • Efficacy Monitoring: The primary endpoint is the reduction in the annual rate of VOCs requiring a healthcare visit.[22]

Section 3: Curative-Intent Gene Therapies

The most significant recent advance in SCD treatment is the approval of two ex vivo gene therapies, Casgevy and Lyfgenia, which offer the potential for a functional cure.[1] Both therapies involve harvesting a patient's own hematopoietic stem cells (HSCs), modifying them genetically in a laboratory, and then re-infusing them into the patient after myeloablative conditioning.

Casgevy (exagamglogene autotemcel): Reactivating Fetal Hemoglobin

Casgevy is a cell-based gene therapy that utilizes CRISPR/Cas9 gene-editing technology.[23]

Mechanism of Action Rationale: In adults, the expression of fetal hemoglobin (HbF) is silenced by the transcription factor BCL11A. Casgevy uses CRISPR/Cas9 to make a precise double-strand break in the erythroid-specific enhancer region of the BCL11A gene in the patient's HSCs.[23] This edit disrupts a key binding site, reducing BCL11A expression. The reduction of this silencer leads to a robust reactivation of gamma-globin production and a significant increase in HbF levels in the patient's new red blood cells.[23] High levels of HbF prevent HbS polymerization, thereby eliminating sickling and VOCs.[23]

Lyfgenia (lovotibeglogene autotemcel): Adding a Functional Gene

Lyfgenia is a cell-based gene therapy that utilizes a lentiviral vector for gene addition.[24]

Mechanism of Action Rationale: Instead of editing an existing gene, Lyfgenia uses a disabled lentivirus to deliver a functional, modified copy of the β-globin gene (βA-T87Q) into the patient's HSCs.[24][25] This modified gene produces an anti-sickling adult hemoglobin that functions like normal hemoglobin and also directly interferes with the polymerization of any remaining HbS. The newly produced red blood cells contain this therapeutic hemoglobin, correcting the underlying cause of sickling.[25]

Generalized Gene Therapy Workflow and Protocol:

The clinical protocol for both therapies is complex and requires specialized treatment centers with expertise in stem cell transplantation.[23]

cluster_Casgevy Casgevy: CRISPR/Cas9 Editing of BCL11A Enhancer cluster_Lyfgenia Lyfgenia: Lentiviral Addition of βA-T87Q Gene A 1. Patient Evaluation & Eligibility Screening B 2. HSC Mobilization (e.g., with Plerixafor) A->B C 3. Apheresis (HSC Collection) B->C D 4. Ex Vivo Gene Modification (Manufacturing) C->D E 5. Myeloablative Conditioning (e.g., Busulfan) C->E Patient undergoes conditioning while cells are processed F 6. Infusion of Modified CD34+ Cells (Product) E->F G 7. Engraftment & Monitoring F->G

Figure 4: Generalized workflow for ex vivo gene therapy in SCD.

  • HSC Collection: The patient's hematopoietic stem cells (CD34+ cells) are collected from their blood via apheresis after a mobilization regimen.[26] A target of at least 20 x 10^6 CD34+ cells/kg is recommended.[26]

  • Gene Modification: The collected cells are sent to a manufacturing facility where they are genetically modified using either the Casgevy or Lyfgenia process.

  • Myeloablative Conditioning: Prior to infusion, the patient receives high-dose chemotherapy (e.g., busulfan) to eliminate their existing, unmodified bone marrow stem cells. This step is critical to create space for the new, modified cells to engraft.

  • Infusion: The gene-modified cell product (Casgevy or Lyfgenia) is infused intravenously. The minimum recommended dose for Casgevy is 3 x 10^6 viable CD34+ cells/kg.[23]

  • Engraftment and Follow-up: Following infusion, patients are closely monitored for neutrophil and platelet engraftment.[27] Long-term monitoring, for at least 15 years, is required to assess the durability of the treatment and to monitor for potential long-term risks, including hematologic malignancy.[25][28]

Section 4: Experimental Design and Clinical Endpoints

For drug development professionals, understanding the models and endpoints used to evaluate SCD therapies is crucial.

Preclinical Models
  • SCD Mouse Models: Transgenic mouse models that express human sickle hemoglobin are invaluable for studying disease pathology and testing the efficacy of new drugs.[3][29] They are essential for evaluating agents that target sickling, inflammation, and adhesion. However, the regulation of the human γ-globin (fetal hemoglobin) gene in mice differs from humans, limiting their utility for testing HbF inducers.[3]

  • Baboon Models: Non-human primates, such as baboons, are considered excellent models for testing HbF-inducing drugs because the regulation of their globin genes is highly conserved with humans.[3]

Key Clinical Trial Endpoints

The FDA and ASH have collaborated to standardize endpoints for SCD clinical trials to ensure new therapies are evaluated against clinically meaningful outcomes.[30]

Endpoint CategorySpecific EndpointRationale & Use
Vaso-Occlusive Events Annualized rate of VOCs requiring healthcare utilization[31][32]A direct measure of disease severity and the most common primary endpoint for approval of preventative therapies.[31][32]
Patient-Reported Outcomes (PROs) Pain intensity scales, impact on daily function (social, physical), fatigue[30][31]Captures the patient's experience of the disease, which may not be fully reflected in healthcare utilization data.[30] Crucial for assessing quality of life.
Biomarkers & Surrogates Change in Hemoglobin (Hb) levelPrimary endpoint for Voxelotor; reflects reduced hemolysis.[13]
Change in Fetal Hemoglobin (HbF) %Key efficacy measure for HbF inducers like Hydroxyurea and gene therapies like Casgevy.
Markers of hemolysis (bilirubin, LDH, reticulocytes)Objective measures of the rate of red blood cell destruction.
Curative-Intent Endpoints VOC-free duration for ≥12 consecutive monthsPrimary endpoint for the pivotal Casgevy trial, indicating a profound and durable clinical benefit.[23]
Transfusion independenceA key goal for gene therapies, demonstrating sufficient production of functional hemoglobin.[1]
Organ Damage Transcranial Doppler (TCD) velocityUsed to screen for stroke risk in children and can be an endpoint for therapies aimed at preventing cerebrovascular disease.
Measures of renal and cardiopulmonary function (e.g., albuminuria, pulmonary artery pressure)[33][34]Important for evaluating the long-term impact of therapies on chronic organ damage.

Table 2: Selected Clinical Trial Endpoints for Sickle Cell Disease Therapies.

Section 5: Future Perspectives

The field of SCD therapeutics continues to advance rapidly. The pipeline includes therapies with novel mechanisms of action, such as pyruvate kinase activators (e.g., Mitapivat, Etavopivat) and inhibitors of the polycomb repressive complex 2 (PRC2) to boost HbF (e.g., Pociredir).[35] Furthermore, research into combination therapies, pairing agents with different mechanisms (e.g., hydroxyurea with an anti-adhesion agent), may offer synergistic benefits for patients.[29] The ultimate goal remains the development of safe, effective, and globally accessible curative therapies for all individuals living with sickle cell disease.[36]

References

  • Spotlight on 7 Emerging Sickle Cell Disease Therapies. DelveInsight.
  • Hydroxyurea in Sickle Cell Disease: Drug Review. PMC - NIH. Available from: [Link]

  • How Does CASGEVY® Work? | CASGEVY® (exagamglogene autotemcel) MOA. CASGEVY. Available from: [Link]

  • Preclinical therapeutics for sickle cell disease: modern developments and future considerations. PubMed. Available from: [Link]

  • Optimal disease management and health monitoring in adults with sickle cell disease. PMC - NIH. Available from: [Link]

  • Lentiviral Vector (LVV) - LYFGENIA™ (lovotibeglogene autotemcel) Mechanism of Action. bluebird bio. Available from: [Link]

  • Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor. PMC - PubMed Central. Available from: [Link]

  • End points for sickle cell disease clinical trials: patient-reported outcomes, pain, and the brain. PubMed Central. Available from: [Link]

  • Emerging Therapies for Sickle Cell Disease: From Symptom Management to Curative Gene Therapy. PMC - PubMed Central. Available from: [Link]

  • Crizanlizumab: A Comprehensive Overview of Its Role in Sickle Cell Disease and Ongoing Research. Assay Genie. Available from: [Link]

  • L-glutamine for sickle cell disease: Knight or pawn?. PMC - NIH. Available from: [Link]

  • Crizanlizumab. LiverTox - NCBI Bookshelf - NIH. Available from: [Link]

  • The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. MDPI. Available from: [Link]

  • L-Glutamine for People With Sickle Cell Disease (for Teens). Nemours KidsHealth. Available from: [Link]

  • How Does LYFGENIA™ (lovotibeglogene autotemcel) Gene Therapy Work?. bluebird bio. Available from: [Link]

  • What is the mechanism of Voxelotor?. Patsnap Synapse. Available from: [Link]

  • ASH Clinical Practice Guidelines on Sickle Cell Disease. American Society of Hematology. Available from: [Link]

  • Emerging Gene Therapies in Sickle Cell Disease: A Comparative Review of Efficacy and Safety Against Standard Treatments. Cureus. Available from: [Link]

  • Clinical Review - Exagamglogene Autotemcel (Casgevy). NCBI Bookshelf - NIH. Available from: [Link]

  • The challenge of clinical end points in sickle cell disease. Blood - ASH Publications. Available from: [Link]

  • Mechanism of action of hydroxyurea. PubMed. Available from: [Link]

  • Sickle Cell Disease (SCD) Treatment & Management: Approach Considerations, Hydroxyurea Therapy, Transfusion. Medscape Reference. Available from: [Link]

  • Current and Future Therapeutics for Treating Patients with Sickle Cell Disease. MDPI. Available from: [Link]

  • Promising role of voxelotor in managing sickle cell disease in children: a narrative review. Clinical and Experimental Pediatrics. Available from: [Link]

  • Package Insert - CASGEVY. FDA. Available from: [Link]

  • End points for sickle cell disease clinical trials: renal and cardiopulmonary, cure, and low-resource settings. NIH. Available from: [Link]

  • Real-World data on efficacy of L-glutamine in preventing sickle cell disease-related complications in pediatric and adult patients. Frontiers. Available from: [Link]

  • Package Insert - LYFGENIA. FDA. Available from: [Link]

  • Mechanism of action of crizanlizumab. Crizanlizumab is a monoclonal... ResearchGate. Available from: [Link]

  • Clinical Guideline Lyfgenia (lovotibeglogene autotemcel). Oregon Health & Science University. Available from: [Link]

  • CASGEVY® Clinical Trial and Results. CASGEVY. Available from: [Link]

  • Chapter: 4 Developing Endpoints for Gene Therapy Clinical Trials. National Academies. Available from: [Link]

  • What is the mechanism of Crizanlizumab-TMCA?. Patsnap Synapse. Available from: [Link]

  • Sickle Cell Disease Monitoring. CDC Archive. Available from: [Link]

  • Voxelotor – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available from: [Link]

  • Hydroxyurea for Sickle Cell Disease. American Society of Hematology. Available from: [Link]

  • FDA approved L-glutamine powder for the treatment of sickle cell disease. FDA. Available from: [Link]

  • Voxelotor: novel drug for sickle cell disease. ResearchGate. Available from: [Link]

  • Novel therapeutic approaches in thalassemias, sickle cell disease, and other red cell disorders. Blood - American Society of Hematology. Available from: [Link]

  • L-glutamine for sickle cell disease. NIHR Innovation Observatory. Available from: [Link]

  • Successes and pitfalls in orphan drug development for sickle cell disease. Blood Advances. Available from: [Link]

  • Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease. NIH. Available from: [Link]

  • What is the mechanism of action of hydroxyurea?. Dr.Oracle. Available from: [Link]

  • Gene Therapies for Sickle Cell Disease and Transfusion Dependent Beta Thalassemia. OHP Preferred Drug List: Oregon Health Plan. Available from: [Link]

  • ASH and FDA Unveil New Recommendations to Guide Clinical Development of Sickle Cell Disease Therapies. SCDAA. Available from: [Link]

  • Potential role of LSD1 inhibitors in the treatment of sickle cell disease: a review of preclinical animal model data. American Journal of Physiology-Cell Physiology. Available from: [Link]

  • Clinical Guideline Casgevy (exagamglogene autotemcel). Oregon Health & Science University. Available from: [Link]

  • What is the best management approach for a patient with sickle cell disease (SCD) and nephropathy?. Dr.Oracle. Available from: [Link]

  • Sickle cell disease: progress towards combination drug therapy. PMC - PubMed Central. Available from: [Link]

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Application Notes & Protocols: Aniline as a Foundational Precursor in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline (C₆H₅NH₂), a primary aromatic amine, represents a cornerstone in the edifice of synthetic color chemistry.[1][2][3] First isolated in 1826 through the distillation of indigo, its true potential was unlocked in the mid-19th century, heralding the dawn of the synthetic dye industry.[3] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of aniline's role as a versatile precursor in the synthesis of major classes of dyes and pigments, including azo dyes, indigo, triphenylmethane dyes, and aniline black. The protocols herein are presented not merely as procedural steps but as self-validating systems, grounded in the principles of organic synthesis and characterization, to ensure scientific rigor and reproducibility.

Introduction: The Chemical Versatility of Aniline

Aniline's significance as a precursor stems from the reactivity of its amino (-NH₂) group and the susceptibility of its phenyl ring to electrophilic substitution.[3] The amino group can be readily converted into a diazonium salt, a highly versatile intermediate, or can participate in condensation and oxidation reactions.[1][3] This reactivity allows aniline to serve as the fundamental building block for a vast and vibrant palette of synthetic colorants.[1][4] This document will detail the mechanistic pathways and provide practical, field-tested protocols for synthesizing representative colorants from this indispensable chemical.

Synthesis of Azo Dyes: The Diazotization and Coupling Reaction

Azo dyes, characterized by the -N=N- azo chromophore, constitute the largest and most important class of commercial dyes, accounting for roughly half of all dyes used in industry.[5] Their synthesis is a cornerstone of organic chemistry, relying on a two-step process involving an aniline-derived intermediate.

Mechanistic Rationale

The synthesis hinges on two critical reactions:

  • Diazotization: A primary aromatic amine like aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺Cl⁻).[6] The low temperature is crucial as diazonium salts are unstable and can decompose, liberating nitrogen gas at higher temperatures.[5]

  • Azo Coupling: The resulting diazonium ion, a weak electrophile, is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol or another amine.[7] The electron-donating group on the coupling component activates the aromatic ring for electrophilic aromatic substitution, leading to the formation of the azo linkage and the final dye molecule.[7]

Experimental Workflow: Diazotization and Azo Coupling

The following diagram illustrates the sequential workflow for the synthesis of an azo dye.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Isolation & Purification A Dissolve Aniline in HCl Solution B Cool to 0-5 °C in Ice Bath A->B C Add NaNO₂ Solution Dropwise B->C D Stir for 15 min Maintain Temp. C->D G Add Diazonium Salt Solution Slowly with Stirring D->G Transfer Diazonium Salt E Prepare Coupling Agent (e.g., 2-Naphthol in NaOH) F Cool Coupling Solution to 0-5 °C E->F F->G H Observe Dye Precipitation I Filter Crude Dye (Vacuum Filtration) H->I J Wash with Cold Water I->J K Recrystallize from Ethanol/Water J->K L Dry and Characterize K->L

Caption: Workflow for Azo Dye Synthesis.

Protocol: Synthesis of 2-Naphthol Aniline Dye (Orange Azo Dye)

This protocol details the synthesis of a vibrant orange dye from aniline and 2-naphthol.[6]

Materials:

  • Aniline (C₆H₅NH₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (C₁₀H₇OH)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ethanol

  • Ice

Procedure:

Part A: Preparation of Benzene Diazonium Chloride Solution

  • In a 100 mL beaker, add 1 mL of aniline to 5 mL of concentrated HCl and 5 mL of water. Stir until the aniline hydrochloride dissolves completely.

  • Cool the solution to 0-5 °C in an ice bath. The aniline hydrochloride may precipitate as a fine white solid.

  • In a separate beaker, dissolve 0.5 g of sodium nitrite in 5 mL of distilled water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a clear solution.

Part B: Preparation of the Coupling Solution & Synthesis

  • In a 250 mL beaker, dissolve 1.0 g of 2-naphthol in 10 mL of 10% sodium hydroxide solution.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly, and with vigorous stirring, add the cold benzene diazonium chloride solution from Part A to the cold 2-naphthol solution.

  • A brilliant orange-red precipitate of the 2-naphthol aniline dye will form immediately.[6]

  • Allow the mixture to stand in the ice bath for 30 minutes to ensure complete reaction.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter paper with several portions of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude dye from a minimal amount of hot ethanol or an ethanol/water mixture to purify it.

  • Collect the purified crystals by filtration, dry them in a desiccator, and determine the melting point and yield.

Self-Validation: The purity of the synthesized dye can be confirmed by its sharp melting point and by running a Thin Layer Chromatography (TLC) analysis. A single spot on the TLC plate indicates a pure compound.

ParameterValue/ConditionRationale
Diazotization Temp. 0 - 5 °CPrevents decomposition of the unstable diazonium salt.
Reaction pH Acidic (Diazotization), Alkaline (Coupling)Acid is required to form nitrous acid; alkali deprotonates the phenol for efficient coupling.
Purification Method RecrystallizationRemoves soluble impurities and unreacted starting materials.
Expected Yield 70-85%Dependent on temperature control and precise additions.
Appearance Bright Orange-Red Crystalline SolidCharacteristic of the conjugated pi-system formed.

Synthesis of Indigo Dye: A Historic Transformation

Indigo, the iconic blue of denim jeans, was once a natural dye extracted from plants.[8] The development of a commercially viable synthetic route from aniline in the late 19th century was a landmark achievement in industrial chemistry.[9] Today, thousands of tons of synthetic indigo are produced annually from aniline.[8]

Mechanistic Rationale: The Heumann Synthesis

The most common industrial methods are variations of the Heumann synthesis.[9] One prominent pathway involves:

  • N-Phenylglycine Formation: Aniline reacts with formaldehyde and hydrocyanic acid to produce N-phenylglycine nitrile, which is then hydrolyzed to N-phenylglycine.[10]

  • Ring Closure (Indoxyl Formation): N-phenylglycine is treated with a molten mixture of sodium hydroxide and sodamide. This highly alkaline and high-temperature condition forces an intramolecular condensation to form indoxyl.[9]

  • Oxidative Dimerization: The resulting indoxyl is unstable and is immediately oxidized by air (O₂) to form the stable, intensely colored indigo molecule, which is a dimer of two indoxyl units.[9][11]

Synthesis Pathway: From Aniline to Indigo

G Aniline Aniline Reagents1 + Formaldehyde + Hydrocyanic Acid Aniline->Reagents1 NPGN N-Phenylglycine Nitrile Reagents1->NPGN Hydrolysis Hydrolysis NPGN->Hydrolysis NPG N-Phenylglycine Hydrolysis->NPG Fusion + NaOH / NaNH₂ (Molten Fusion) NPG->Fusion Indoxyl Indoxyl (Intermediate) Fusion->Indoxyl Oxidation Air Oxidation (O₂) Indoxyl->Oxidation Indigo Indigo Dye Oxidation->Indigo

Caption: Heumann synthesis pathway for Indigo.

Conceptual Protocol: Laboratory Synthesis of Indigo

Note: This protocol is conceptually illustrative. The use of molten alkali metals and cyanide precursors requires specialized equipment and extreme safety precautions not suitable for standard laboratory environments.

  • Synthesis of N-Phenylglycine: React aniline with chloroacetic acid under basic conditions to form N-phenylglycine. This avoids the use of hydrocyanic acid.

  • Indoxyl Formation: Mix N-phenylglycine with a powdered mixture of sodium hydroxide and sodamide in an inert, high-boiling point solvent. Heat the mixture under an inert atmosphere (e.g., Nitrogen) to the required temperature ( >200 °C) to induce cyclization to indoxyl.

  • Oxidation to Indigo: Cool the reaction mixture and cautiously quench it with water. Bubble air through the resulting aqueous solution. The dissolved indoxyl will oxidize and precipitate as a dark blue solid.

  • Isolation: Filter the solid indigo, wash thoroughly with water and ethanol, and dry.

Synthesis of Triphenylmethane Dyes

Triphenylmethane dyes are known for their intense, brilliant colors and include well-known compounds like Malachite Green and Crystal Violet.[1][12] Their synthesis from aniline and its derivatives involves condensation with an aldehyde or ketone.[1]

Mechanistic Rationale

The core reaction involves the condensation of two equivalents of an N-alkylaniline (like N,N-dimethylaniline) with one equivalent of an aromatic aldehyde (like benzaldehyde) in the presence of a condensing agent (e.g., sulfuric acid, zinc chloride).[13]

  • Leuco Base Formation: The aldehyde is protonated by the acid catalyst, making its carbonyl carbon highly electrophilic. This is then attacked by two molecules of the N,N-dimethylaniline, resulting in the formation of a colorless "leuco" base.

  • Oxidation: The leuco base is then oxidized (e.g., with lead dioxide or manganese dioxide) to form the colored carbinol base.[13][14]

  • Dye Formation: Finally, treatment with acid dehydrates the carbinol base, generating the highly conjugated, resonance-stabilized triphenylmethane dye cation, which is responsible for the intense color.[13]

Protocol: Synthesis of Malachite Green

Materials:

  • N,N-Dimethylaniline

  • Benzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Lead (IV) Oxide (PbO₂)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, mix 5 mL of N,N-dimethylaniline with 2 g of benzaldehyde.

  • Cool the mixture in an ice bath and slowly add 2 mL of concentrated sulfuric acid with constant swirling.

  • Heat the mixture on a steam bath for 4 hours. The mixture will become viscous and dark.

  • Allow the mixture to cool, then add 100 mL of water and steam distill to remove any unreacted benzaldehyde. The remaining residue contains the leuco base.

  • Oxidation: Cool the residue and decant the water. Add 100 mL of water and 10 g of dilute HCl to the residue. Then, add 5 g of lead (IV) oxide in small portions while stirring vigorously.

  • Stir the mixture for 30 minutes. The solution will turn a deep green color as the leuco base is oxidized.

  • Filter the solution to remove the excess lead oxide and any lead salts.

  • The filtrate contains the Malachite Green dye. It can be isolated by salting out or used as a solution for dyeing purposes.

Self-Validation: The formation of the dye is confirmed by its intense green color. The purity can be assessed using UV-Vis spectroscopy by measuring the absorbance at its λ_max (approx. 617 nm) and comparing it to literature values.

ParameterValue/ConditionRationale
Condensing Agent Conc. H₂SO₄Acts as a catalyst and a dehydrating agent.
Oxidizing Agent PbO₂Converts the colorless leuco base to the colored dye.
Reaction Medium AcidicStabilizes the final cationic dye structure.
Appearance Green crystalline solid or solutionCharacteristic of the triphenylmethane cation's extended conjugation.

Synthesis of Aniline Pigments: Aniline Black

Unlike dyes, which are typically soluble, pigments are insoluble particulate solids. Aniline is a precursor to important black pigments, most notably Aniline Black.[15]

Aniline Black is not a single compound but a complex, high-molecular-weight polymer formed by the controlled oxidation of aniline.[3] The reaction is typically carried out in an acidic medium using a strong oxidizing agent like sodium dichromate or, in modern processes, hydrogen peroxide with a catalyst.[15] The resulting polymer has a complex phenazine-like structure, which is intensely black and highly stable, making it an excellent pigment for inks and coatings.[15]

Conclusion

From the diazonium intermediates that give rise to the vast family of azo dyes, to the complex cyclizations forming historic indigo, and the acid-catalyzed condensations yielding brilliant triphenylmethanes, aniline's versatile reactivity solidifies its status as a foundational precursor in color chemistry. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to synthesize and understand these vital industrial compounds, underscoring the enduring legacy of this simple aromatic amine.

References

  • The Role of Aniline in the Dye Industry: Applications, Benefits, and Safety Insights for 2024. (2025). Vertex AI Search.
  • What Role Does Aniline Play In The Production Of Dyes? (2025). Bloom Tech. [Link]

  • Principal synthesis route of indigo with aniline as starting material according to Pfleger and Heumann³. (n.d.). ResearchGate. [Link]

  • Aniline black pigment producing method. (2013).
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. [Link]

  • Schwarcz, J. (2019). The Right Chemistry: The many uses of aniline dyes. Montreal Gazette. [Link]

  • Preparation, Properties and uses of aniline. (2013). YouTube. [Link]

  • Aniline: The Backbone of High-Performance Pigment Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Indigo – Development of Chemical Synthesis Procedures. (2024). MK Science Set Publishers. [Link]

  • The Synthesis of Azo Dyes. (n.d.). Columbia University. [Link]

  • Aniline. (2025). Britannica. [Link]

  • Aniline. (n.d.). Wikipedia. [Link]

  • Process of making triphenylmethane dyes. (1928).
  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017). SlideShare. [Link]

  • DYES & DYEING. (n.d.). CDN. [Link]

  • Preparation of 2-Naphthol Aniline Dye. (n.d.). BYJU'S. [Link]

  • Indigo dye. (n.d.). Wikipedia. [Link]

  • Process for the preparation of triphenylmethane dyes. (1992). European Patent Office. [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Publishing. [Link]

  • Triphenylmethane dyes/Malachite green and Para-rosaniline. (2023). YouTube. [Link]

  • THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES. (n.d.). Lancashire Online Knowledge. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-formyl-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

Overview of the Primary Synthetic Pathway

The most common and direct route to this compound is the ortho-formylation of Methyl 3-hydroxybenzoate. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[1][2] This electrophilic aromatic substitution reaction utilizes chloroform (CHCl₃) and a strong base to generate a dichlorocarbene (:CCl₂) intermediate, which then attacks the electron-rich phenoxide ring.[1][3][4]

The hydroxyl group of the starting material, Methyl 3-hydroxybenzoate, is a powerful ortho-, para-directing group. The formylation occurs preferentially at the ortho-position (C2) due to the stabilization of the transition state through coordination with the phenoxide ion.[1][4]

General Experimental Workflow

The synthesis can be broken down into three main stages: reaction setup, workup, and purification. Each stage has critical parameters that can significantly impact the final yield.

G cluster_0 Stage 1: Reaction cluster_1 Stage 2: Workup cluster_2 Stage 3: Purification A 1. Dissolve Methyl 3-hydroxybenzoate in aqueous hydroxide (e.g., NaOH) B 2. Add Chloroform (CHCl3) to create a biphasic system A->B C 3. Heat the mixture with vigorous stirring (e.g., 60-70°C) B->C D 4. Cool the reaction mixture C->D E 5. Acidify with dilute HCl to precipitate the product D->E F 6. Extract with an organic solvent (e.g., Ethyl Acetate) E->F G 7. Dry the organic layer (e.g., over Na2SO4) F->G H 8. Concentrate under reduced pressure G->H I 9. Purify via column chromatography or recrystallization H->I

Caption: General workflow for the Reimer-Tiemann synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My yield of this compound is consistently low. What are the most likely causes?

Answer: Low yields in the Reimer-Tiemann reaction are a common issue and can stem from several factors. Let's break down the most probable causes:

  • Inefficient Dichlorocarbene Generation: The active electrophile, dichlorocarbene (:CCl₂), is generated in situ from the reaction of chloroform with a strong base.[3][4] If the base is not strong enough or is present in an insufficient amount, carbene formation will be slow, leading to a poor yield.

    • Solution: Ensure you are using a concentrated solution of a strong base like sodium hydroxide or potassium hydroxide (typically 10-40% aqueous solution).[3][5] The molar ratio of base to the phenol should be at least 3:1 to ensure complete deprotonation of both the phenol and chloroform.

  • Poor Phase Mixing: The reaction is typically biphasic, with the phenoxide in the aqueous phase and chloroform in the organic phase.[1][2] The reaction occurs at the interface, so inefficient mixing will drastically reduce the reaction rate.

    • Solution: Use vigorous mechanical stirring to create an emulsion and maximize the interfacial area.[2][5] Alternatively, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be used to shuttle the hydroxide ions into the organic phase and the phenoxide into the chloroform phase, improving reaction efficiency.

  • Suboptimal Temperature Control: The reaction requires heating to initiate, but it is also highly exothermic.[1][2] If the temperature is too low, the reaction will be sluggish. If it's too high, or if the exotherm is not controlled, it can lead to the decomposition of the carbene and the formation of unwanted byproducts.

    • Solution: Maintain a steady reaction temperature, typically around 60-65°C.[3] Start by heating the mixture to initiate the reaction, and then use a water bath to manage the exotherm and maintain a constant temperature.

  • Formation of Side Products: The primary side product is often the para-isomer, Methyl 4-formyl-3-hydroxybenzoate. While ortho-formylation is generally favored, some para-product is almost always formed.[3][5]

    • Solution: While difficult to eliminate completely, careful control of reaction conditions can maximize the ortho-to-para ratio. Lower temperatures may slightly favor the ortho product.

Question 2: I'm observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?

Answer: The formation of dark, polymeric, or tarry substances is often due to the base-catalyzed self-condensation of the aldehyde product or degradation of the starting material under the harsh reaction conditions.

  • Cause: Phenols and aldehydes can be sensitive to strong bases at elevated temperatures for prolonged periods.[2]

    • Solution 1 (Reaction Time): Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately. Unnecessarily long reaction times will increase the formation of byproducts.

    • Solution 2 (Workup): After the reaction is complete, cool the mixture promptly and neutralize it with acid. This will quench the reaction and prevent further base-catalyzed degradation.

Question 3: How can I effectively purify the final product from the starting material and the para-isomer?

Answer: Purification is critical for obtaining high-purity this compound. The primary impurities are unreacted Methyl 3-hydroxybenzoate and the isomeric Methyl 4-formyl-3-hydroxybenzoate.

  • Column Chromatography: This is the most effective method for separating the ortho and para isomers.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system like hexane/ethyl acetate is typically used.[6] Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The para-isomer is generally less polar and will elute before the desired ortho-isomer. The starting material will elute before both formylated products. Monitor the fractions by TLC.

  • Recrystallization: If the product is obtained as a solid and is relatively pure after an initial workup, recrystallization can be an effective final purification step.

    • Solvent Selection: A solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures is ideal. A mixture of solvents like benzene/cyclohexane or ethanol/water might be suitable.[7]

Key Process Parameters for Yield Optimization

The following table summarizes the key parameters and their recommended ranges for optimizing the synthesis.

ParameterRecommended Range/ValueRationale & Scientific Insight
Base Concentration 10-40% aq. NaOH or KOHEnsures efficient deprotonation of both phenol and chloroform for carbene generation.[3][5]
Molar Ratio (Base:Phenol) > 3:1Stoichiometrically required for deprotonation of phenol and chloroform, with excess driving the reaction.
Molar Ratio (CHCl₃:Phenol) > 1.5:1Chloroform is used in excess to ensure it is not the limiting reagent.
Temperature 60-70 °CBalances reaction rate with the stability of the dichlorocarbene intermediate. The reaction is exothermic and needs control.[1][2]
Reaction Time 2-4 hoursTypically sufficient for completion. Monitor by TLC to avoid prolonged heating which can lead to byproducts.[8]
Mixing Vigorous mechanical stirringCrucial for maximizing the interfacial area in the biphasic system, enhancing reaction rates.[2][5]

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions.

Materials:

  • Methyl 3-hydroxybenzoate

  • Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric Acid (HCl), dilute (e.g., 2M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve Methyl 3-hydroxybenzoate (1 equivalent) in a 20% aqueous solution of NaOH (4 equivalents).

  • To this solution, add chloroform (2 equivalents).

  • Heat the biphasic mixture to 65°C with vigorous stirring. The solution will typically turn a reddish-brown color.

  • Maintain the temperature and stirring for 3 hours. Monitor the reaction's progress by taking small aliquots, neutralizing them, extracting with ethyl acetate, and analyzing by TLC.

  • After the reaction is complete, cool the flask in an ice bath.

  • Slowly and carefully acidify the cooled mixture with dilute HCl until the pH is acidic (pH ~2-3). A precipitate should form.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Mechanism Spotlight: Regioselectivity

The preference for ortho-formylation is a key feature of the Reimer-Tiemann reaction. This is primarily due to the interaction between the phenoxide ion and the electrophilic dichlorocarbene.

G Phenoxide Phenoxide Ion (Nucleophile) Carbene Dichlorocarbene (:CCl2) (Electrophile) Phenoxide->Carbene Nucleophilic attack Intermediate Ortho-attack Intermediate Carbene->Intermediate Forms C-C bond p1 Intermediate->p1 Rearomatization Product Final Product (after hydrolysis) p2 p1->p2 Hydrolysis of -CHCl2 p2->Product

Caption: Key steps in the Reimer-Tiemann mechanism.

The negative charge on the phenoxide is delocalized into the aromatic ring, making the ortho and para positions electron-rich and thus nucleophilic.[2] The attack on the dichlorocarbene is favored at the ortho position, in part due to chelation or coordination effects involving the sodium or potassium counter-ion associated with the phenoxide, which helps to direct the carbene to the adjacent position.[4]

Frequently Asked Questions (FAQs)

  • Q1: Can I use other formylating agents? Yes, several other formylation reactions exist, though they may have different regioselectivities or require different conditions. The Duff reaction (using hexamethylenetetramine) and the Vilsmeier-Haack reaction (using POCl₃/DMF) are common alternatives for formylating phenols.[9][10][11] However, the Reimer-Tiemann reaction is often preferred for its relative simplicity for this specific transformation.

  • Q2: What are the main safety concerns with this reaction? Chloroform is a suspected carcinogen and is toxic; always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with strong bases is exothermic and can lead to a thermal runaway if not properly controlled.[2]

  • Q3: Is it possible to synthesize the starting material, Methyl 3-hydroxybenzoate, in the lab? Yes, Methyl 3-hydroxybenzoate can be readily synthesized by the Fischer esterification of 3-hydroxybenzoic acid. This involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like HCl or H₂SO₄.[7]

References

  • Allen, A. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Online] Available at: [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Online] Available at: [Link]

  • Google Patents. CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Online] Available at: [Link]

  • Sato, M., et al. 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoi. Taylor & Francis Online. [Online] Available at: [Link]

  • J&K Scientific LLC. Reimer-Tiemann Reaction. [Online] Available at: [Link]

  • Khan Academy. Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Online] Available at: [Link]

  • Google Patents. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. [Online] Available at: [Link]

  • Organic Syntheses. ortho-Formylation of phenols. [Online] Available at: [Link]

  • YouTube. Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). [Online] Available at: [Link]

  • Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. [Online] Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Online] Available at: [Link]

  • Wikipedia. Gattermann reaction. [Online] Available at: [Link]

  • Sciencemadness.org. THE REIhtER-TIEMANN REACTION. [Online] Available at: [Link]

  • YouTube. Gatterman Koch Reaction. [Online] Available at: [Link]

  • Acta Chemica Scandinavica. Convenient Method for the ortho-Formylation of Phenols. [Online] Available at: [Link]

  • The Good Scents Company. 2,4-dihydroxy-3-methyl benzaldehyde. [Online] Available at: [Link]

  • WIPO Patentscope. preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. [Online] Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • ResearchGate. Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. [Online] Available at: [Link]

  • BYJU'S. Gattermann Koch Reaction Mechanism. [Online] Available at: [Link]

  • Khan Academy. Reimer Tiemann Reaction (video) | Week 3. [Online] Available at: [Link]

  • Google Patents. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • YouTube. Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Online] Available at: [Link]

  • Asian Journal of Research in Chemistry. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Online] Available at: [Link]

  • Wikipedia. Formylation. [Online] Available at: [Link]

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Online] Available at: [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. [Online] Available at: [Link]

  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Online] Available at: [Link]

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Common side products in the synthesis of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-formyl-3-hydroxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and the causal factors behind common experimental issues.

Introduction

This compound is a valuable building block in organic synthesis, particularly for constructing complex pharmaceutical intermediates and natural products.[1] Its synthesis, typically involving the ortho-formylation of methyl 3-hydroxybenzoate, can be challenging due to the directing effects of the hydroxyl and ester groups, leading to a variety of potential side products. This guide addresses the most frequent issues encountered in the lab, providing clear, actionable solutions grounded in chemical principles.

Troubleshooting Guide: Common Side Products & Issues

This section is structured as a series of questions you might encounter during your synthesis, followed by in-depth answers and mitigation strategies.

Q1: My reaction has low regioselectivity, yielding significant amounts of the 4-formyl and 6-formyl isomers. How can I improve ortho-selectivity to the 2-position?

Root Cause Analysis: The formation of multiple isomers is a classic challenge in electrophilic aromatic substitution on substituted benzene rings. The hydroxyl group is a strong ortho, para-director, while the methyl ester group is a meta-director. In the case of methyl 3-hydroxybenzoate, the hydroxyl group activates the 2, 4, and 6 positions for formylation. Standard formylation methods like the Reimer-Tiemann or Vilsmeier-Haack reactions can often lead to mixtures.

The Reimer-Tiemann reaction, which uses chloroform and a strong base, generates dichlorocarbene as the electrophile.[2][3] This highly reactive species can lack the desired selectivity, especially with the competing directing effects. Similarly, the Vilsmeier-Haack reagent (formed from DMF and POCl₃) is a potent electrophile that can lead to mixtures.[4][5]

Expert Recommendation: Chelation-Controlled ortho-Formylation To achieve high ortho-selectivity, a method that leverages chelation is strongly recommended. The magnesium chloride-triethylamine-paraformaldehyde method provides excellent and often exclusive ortho-formylation of phenols.[6][7]

Mechanism of Selectivity: The magnesium ion (from MgCl₂) coordinates to both the phenolic oxygen and the carbonyl oxygen of the ester group. This chelation locks the conformation of the substrate and directs the electrophile (generated from paraformaldehyde) specifically to the C2 position, which is sterically and electronically favored.

Workflow Diagram: Chelation-Controlled Formylation

G cluster_0 Step 1: Chelate Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Workup A Methyl 3-hydroxybenzoate C Magnesium Chelate Intermediate (Directs to ortho position) A->C Coordination B MgCl₂ / Et₃N B->C E Electrophilic Attack at C2 C->E D Paraformaldehyde D->E F This compound E->F G Acidic Workup (e.g., 1N HCl) F->G H Pure Product G->H Hydrolysis of intermediate

Caption: Chelation-controlled pathway for selective ortho-formylation.

Recommended Protocol: High-Selectivity ortho-Formylation

  • Setup: In a dry, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous magnesium chloride (2.0 eq.).

  • Reagent Addition: Add solid paraformaldehyde (3.0 eq.) followed by anhydrous tetrahydrofuran (THF).

  • Base: Slowly add dry triethylamine (2.0 eq.) via syringe and stir for 10 minutes.

  • Substrate: Add a solution of methyl 3-hydroxybenzoate (1.0 eq.) in THF dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65-75°C) for 2-4 hours. Monitor by TLC.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and wash sequentially with 1N HCl and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude solid via column chromatography or recrystallization.[6]

Q2: My NMR analysis shows a significant impurity with a molecular weight corresponding to the starting material minus a carboxyl group (C₇H₈O₂). What is this byproduct and how do I prevent it?

Root Cause Analysis: This byproduct is likely 3-methoxyphenol , resulting from the decarboxylation of the starting material or an intermediate under harsh thermal conditions. Salicylic acid and its derivatives are known to undergo decarboxylation (loss of CO₂) at elevated temperatures, a reaction often catalyzed by trace acids or metals.[8][9][10] While the target reaction is a formylation, prolonged heating or localized "hot spots" in the reaction vessel can promote this unwanted side reaction.

Mitigation Strategies:

  • Strict Temperature Control: Use an oil bath for uniform heating and maintain the lowest effective temperature. Avoid aggressive heating that could create localized high temperatures. For the MgCl₂-mediated reaction, a gentle reflux is usually sufficient.[6]

  • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately. Prolonged reaction times increase the likelihood of thermal decomposition.[6]

  • Ensure Inert Atmosphere: While not directly preventing decarboxylation, running the reaction under an inert atmosphere (N₂ or Ar) prevents oxidative side reactions that can generate acidic byproducts, which may catalyze decarboxylation.

Mechanism Diagram: Decarboxylation Side Reaction

G A Methyl 3-hydroxy-2-carboxybenzoate (Hypothetical Intermediate or Starting Material) C Decarboxylation (-CO₂) A->C High Temp B Heat (Δ) (> 200°C) B->C D Phenol/Anisole Byproduct C->D

Caption: Thermal decarboxylation pathway leading to byproduct formation.

Q3: I've isolated a byproduct identified as 2-carboxy-3-hydroxybenzoic acid methyl ester. How did my aldehyde group get oxidized?

Root Cause Analysis: The formyl (-CHO) group is susceptible to oxidation to a carboxylic acid (-COOH) group, especially if the reaction is exposed to air (oxygen) for prolonged periods at elevated temperatures or during workup.[11][12] While the reagents for formylation are not typically oxidizing agents, atmospheric oxygen can be the culprit, particularly in the presence of trace metal impurities that can catalyze aerobic oxidation.

Mitigation Strategies:

  • Maintain Inert Atmosphere: Rigorously maintain an inert atmosphere (N₂ or Ar) throughout the entire reaction, including cooling. This is the most effective way to prevent aerobic oxidation.

  • Degas Solvents: For highly sensitive reactions, using solvents that have been degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) can further minimize exposure to oxygen.

  • Careful Workup: Avoid unnecessarily long workup procedures where the product is exposed to air, especially if heat is applied during solvent removal. Use rotary evaporation at moderate temperatures.

Q4: During aqueous workup or purification, my yield drops significantly, and I isolate 2-formyl-3-hydroxybenzoic acid instead of the desired methyl ester. What is causing this hydrolysis?

Root Cause Analysis: This issue is due to the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is typically catalyzed by either acid or base.[13]

  • Basic Hydrolysis (Saponification): If your workup involves a basic wash (e.g., sodium bicarbonate solution) and is too vigorous or prolonged, the ester can be saponified. The resulting carboxylate salt is water-soluble and will be lost from the organic layer. Subsequent acidification will then precipitate the carboxylic acid.

  • Acidic Hydrolysis: While generally slower than base-catalyzed hydrolysis, prolonged exposure to strong acidic conditions during workup can also lead to ester cleavage.[14]

Mitigation Strategies:

  • Avoid Strong Bases in Workup: If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution, perform the wash quickly, and at cold temperatures (e.g., in an ice bath). Avoid using stronger bases like NaOH or KOH.

  • Control pH: Ensure that the pH does not become excessively acidic or basic for extended periods. Neutralize the reaction mixture carefully.

  • Temperature Control: Perform all aqueous extraction steps at room temperature or below to minimize the rate of hydrolysis.

Summary of Common Side Products

Side Product NameChemical StructureMolecular Weight ( g/mol )Common CauseMitigation Strategy
Isomeric Products Methyl 4-formyl-3-hydroxybenzoate / Methyl 6-formyl-3-hydroxybenzoate180.16Poor regioselectivity of formylation reagent.Use chelation-controlled method (MgCl₂/Et₃N/Paraformaldehyde).
Decarboxylation Product 3-Hydroxyanisole (from decarboxylation then potential methylation)124.14Excessive heat; prolonged reaction time.Strict temperature control; minimize reaction time.
Oxidation Product Methyl 3-hydroxy-2-carboxybenzoate196.16Exposure to atmospheric oxygen at high temperatures.Maintain a strict inert atmosphere (N₂ or Ar).
Hydrolysis Product 2-Formyl-3-hydroxybenzoic acid166.13Strong acid/base conditions during workup.Use mild workup conditions (e.g., sat. NaHCO₃); keep temperature low.

Frequently Asked Questions (FAQs)

Q: What is the best general method for purifying this compound from these side products? A: Flash column chromatography on silica gel is the most effective method. A gradient elution system, typically starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate), can effectively separate the desired product from less polar isomers and more polar acid byproducts.

Q: Which analytical techniques are best for identifying these impurities? A: A combination of techniques is ideal.

  • ¹H NMR Spectroscopy: Provides definitive structural information. Isomers will show different aromatic splitting patterns. The aldehyde proton (~10 ppm) will be absent in the decarboxylation product and replaced by a carboxylic acid proton (~11-12 ppm, often broad) in the oxidation and hydrolysis products.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for separating the components of the mixture and confirming their molecular weights, which is crucial for identifying byproducts.

  • TLC (Thin Layer Chromatography): Essential for monitoring reaction progress and for developing a solvent system for column chromatography.

Q: Can I use other formylation methods like the Duff or Gattermann reaction? A: While possible, these methods are often less suitable. The Duff reaction (using hexamine) typically requires a strongly activating group and can give lower yields.[15] The Gattermann reaction (using HCN/HCl or cyanides) involves highly toxic reagents and is less commonly used in modern labs.[15] The chelation-controlled method generally offers the best combination of yield, selectivity, and operational safety for this specific substrate.

References

  • Ataman Kimya. METHYLPARABEN. Available from: [Link]

  • The Good Scents Company. methyl 3-hydroxybenzoate. Available from: [Link]

  • Wikipedia. Methylparaben. Available from: [Link]

  • PubChem. Methyl 3-Hydroxybenzoate. Available from: [Link]

  • Wasserman, H. H., & Wentland, S. H. (1955). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry, 20(6), 710–715. Available from: [Link]

  • Google Patents. CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. Available from: [Link]

  • Organic Syntheses. ortho-Formylation of phenols. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Available from: [Link]

  • Google Patents. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids.
  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available from: [Link]

  • Google Patents. US10053420B2 - Processes for the preparation of compounds, such as 3-arylbutanals, useful in the synthesis of medetomidine.
  • ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available from: [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

  • Chemistry Stack Exchange. Decarboxylation of Salicylic acid. Available from: [Link]

  • DrugBank Online. Methyl 4-Hydroxybenzoate. Available from: [Link]

  • Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Available from: [Link]

  • MDPI. A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. Available from: [Link]

  • YouTube. Aromatic Side Chain Oxidation to Carboxylic Acid. Available from: [Link]

  • Acta Chemica Scandinavica. Convenient Method for the ortho-Formylation of Phenols. Available from: [Link]

  • Reddit. Catalyst for Decarboxylation of Salicylic Acid? Available from: [Link]

  • ResearchGate. Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. Available from: [Link]

  • eCampusOntario Pressbooks. 25.3 Formation and Reactions of Carboxylic Acids. Available from: [Link]

  • YouTube. Oxidation Of Formic Acid and Dicarboxylic Acids. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Wikipedia. Formylation. Available from: [Link]

  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available from: [Link]

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available from: [Link]

  • The Good Scents Company. methyl paraben. Available from: [Link]

  • PubChem. Methylparaben Sodium. Available from: [Link]

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Stability and storage conditions for Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 2-formyl-3-hydroxybenzoate (MFHB). Here, we address common challenges related to its stability and storage, offering troubleshooting advice and practical protocols to ensure the integrity of your experiments.

Understanding the Molecule: Key Stability-Influencing Features

This compound is a multifunctional aromatic compound. Its stability is primarily influenced by three functional groups: an aldehyde, a phenolic hydroxyl group, and a methyl ester. Understanding the inherent reactivity of these groups is crucial for proper handling and storage.

  • Aromatic Aldehyde: The formyl group (-CHO) is susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This oxidation converts the aldehyde to a carboxylic acid, which can alter the compound's reactivity and physical properties. This process can be accelerated by light.[2]

  • Phenolic Hydroxyl Group: The hydroxyl group (-OH) attached to the benzene ring makes the compound susceptible to oxidation, which can lead to the formation of colored impurities.

  • Methyl Ester: The methyl ester group (-COOCH₃) can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage, solid MFHB should be kept in a tightly sealed container at 2-8°C, under an inert atmosphere such as nitrogen or argon. This minimizes exposure to oxygen and moisture, which can cause degradation.

Q2: My solid this compound has turned slightly yellow. Is it still usable?

A slight yellowing of the solid may indicate minor oxidation of the phenolic hydroxyl group. While it might still be suitable for some applications, it is advisable to assess its purity before use in sensitive experiments. A significant color change (e.g., to brown) suggests more substantial degradation, and the compound should ideally be repurified or discarded.

Q3: How should I prepare solutions of this compound for my experiments?

It is best to prepare solutions fresh for each experiment. If you need to store a solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C) under an inert atmosphere. Avoid long-term storage of solutions, especially in protic solvents like methanol or in the presence of potential contaminants that could catalyze degradation.

Q4: Is this compound sensitive to light?

Yes, compounds containing aromatic aldehyde moieties can be light-sensitive.[2] It is recommended to store the solid compound and its solutions in amber vials or otherwise protected from light to prevent photochemical degradation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Unexpected reaction outcome or low yield. Degradation of the starting material due to improper storage (oxidation of the aldehyde or phenol).Confirm the purity of your this compound using the TLC protocol below. If impurities are detected, consider repurification (e.g., recrystallization) or using a fresh batch.
The solid compound has developed a strong odor. Possible degradation into more volatile compounds.This could indicate significant decomposition. It is recommended to assess the purity of the compound before use.
Inconsistent results between experiments. Use of aged solutions or inconsistent handling of the compound.Always prepare fresh solutions. Ensure consistent use of inert atmosphere techniques when handling the solid and its solutions.
Formation of a precipitate in a stored solution. The compound may be degrading to a less soluble product (e.g., the carboxylic acid from aldehyde oxidation).Discard the solution and prepare a fresh one. Avoid long-term storage of solutions.

Summary of Storage and Handling Conditions

Condition Solid Compound In Solution
Temperature 2-8°C-20°C (for short-term storage)
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Light Protect from light (amber vial)Protect from light (amber vial)
Container Tightly sealedTightly sealed with a septum

Experimental Protocol: Quality Control by Thin-Layer Chromatography (TLC)

This simple TLC method can help you quickly assess the purity of your this compound and check for the presence of the common degradation product, 2-carboxy-3-hydroxybenzoic acid (from aldehyde oxidation).

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined empirically.

  • Visualization agent:

    • UV lamp (254 nm)

    • A staining solution for aldehydes/ketones, such as 2,4-dinitrophenylhydrazine (DNP) stain.[3]

Procedure:

  • Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent like ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. Pure this compound should appear as a single major spot.

    • To specifically check for the aldehyde, you can use a DNP stain, which will react with the aldehyde to produce a colored spot (typically orange or yellow).[3]

  • Interpretation:

    • A single, well-defined spot indicates high purity.

    • The presence of a spot at the baseline may indicate the more polar carboxylic acid degradation product.

    • Multiple spots suggest the presence of impurities.

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound.

G cluster_handling Handling cluster_conditions Conditions storage_solid Solid Compound inert_atm Inert Atmosphere storage_solid->inert_atm temp_fridge 2-8°C storage_solid->temp_fridge Long-term protect_light Protect from Light storage_solid->protect_light storage_solution Solution storage_solution->inert_atm temp_freezer -20°C storage_solution->temp_freezer Short-term storage_solution->protect_light weighing Weighing weighing->inert_atm If possible dissolving Dissolving dissolving->inert_atm Purge solvent fresh_prep Prepare Fresh dissolving->fresh_prep reaction Use in Reaction reaction->inert_atm

Caption: Decision workflow for storage and handling of this compound.

References

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Gong, Y., et al. (2022). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry, 24(16), 6296-6301.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

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Technical Support Center: Optimizing Formylation of Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the formylation of hydroxybenzoates. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize hydroxy-formylbenzoic acids and their esters, key intermediates in pharmaceuticals and fine chemicals. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for higher yields and selectivity.

Section 1: Foundational Concepts: Why Hydroxybenzoates are Tricky Substrates

The formylation of hydroxybenzoates is a classic example of electrophilic aromatic substitution.[1][2] However, the substrate itself presents a unique challenge due to the competing electronic effects of its two substituents:

  • The Hydroxyl (-OH) group: This is a strongly activating, ortho, para-directing group. It enriches the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring highly susceptible to electrophilic attack.[3]

  • The Benzoate (-COOR) group: This is a meta-directing, deactivating group. It withdraws electron density from the ring, making substitution more difficult.

This electronic push-pull relationship governs both the reactivity and the regioselectivity of the formylation reaction. The strongly activating hydroxyl group typically dictates the position of the incoming formyl group, directing it to the available ortho or para positions.

Section 2: Choosing Your Formylation Method: A Comparative Guide

Several classical and modern methods exist for aromatic formylation.[4] The choice of method depends critically on the specific hydroxybenzoate isomer, desired regioselectivity, and tolerance to harsh reaction conditions.

Reaction NameFormylating Agent / ConditionsBest ForProsCons
Reimer-Tiemann Chloroform (CHCl₃), strong base (e.g., NaOH, KOH)ortho-Formylation of phenols.[1][5][6]Well-established, inexpensive reagents.[7]Often low to moderate yields, harsh basic conditions, formation of para isomer and other byproducts.[8][9] Prone to thermal runaways.[6][10]
Vilsmeier-Haack POCl₃ or SOCl₂ / DMFElectron-rich aromatics.[11][12]Mild conditions, high yields for suitable substrates.The Vilsmeier reagent is a weaker electrophile; may not work on deactivated rings.[13]
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., TFA, acetic acid)ortho-Formylation of activated phenols.[7][14][15]Operationally simple, inexpensive reagents, tolerates some moisture.[7]Can result in di-formylation and polymer formation.[9] Yields can be variable.
Mg-Mediated Paraformaldehyde, MgCl₂, base (e.g., Et₃N)High ortho-selectivity for a range of phenols.[8]Excellent regioselectivity, high yields, milder than Reimer-Tiemann.[16]Requires anhydrous conditions; reagent quality is critical.[8]
Gattermann HCN / HCl with Lewis Acid (e.g., AlCl₃)Formylation of phenols and other activated rings.[17]Effective for certain substrates.Uses highly toxic hydrogen cyanide.[17]

Section 3: Troubleshooting & Optimization Hub (FAQs)

This section addresses the most common issues encountered during the formylation of hydroxybenzoates in a practical question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My Reimer-Tiemann reaction has a very low yield. What are the most likely causes?

A: Low yields in the Reimer-Tiemann reaction are common. Here are the primary factors to investigate:

  • Base Deprotonation: The first step is the deprotonation of both the phenol and chloroform by the base.[6][18] Ensure you are using a sufficiently strong base and that it's soluble enough in the reaction medium. A biphasic solvent system is often used, requiring vigorous stirring or a phase-transfer catalyst to bring the reactants together.[5][6][10]

  • Dichlorocarbene Generation: The active electrophile, dichlorocarbene (:CCl₂), is formed via alpha-elimination from the chloroform carbanion.[6][18] This species is highly reactive and can be consumed in side reactions if not efficiently trapped by the phenoxide.

  • Temperature Control: The reaction needs initial heating to start, but it can become highly exothermic.[5][6][10] Runaway temperatures can lead to decomposition of reactants and products. Maintain careful temperature control (e.g., 60-70°C).

  • Reagent Purity: Ensure your chloroform is free of acidic impurities and stored properly, as degradation can inhibit the reaction.

Q: I'm attempting a Vilsmeier-Haack reaction on methyl 4-hydroxybenzoate, but I'm only recovering my starting material. Why isn't it working?

A: The Vilsmeier-Haack reaction is sensitive to the electronic nature of the substrate. The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile compared to the intermediates in other formylation reactions.[13] A 4-hydroxybenzoate has its most activated positions (ortho to the -OH group) sterically hindered and electronically influenced by the deactivating ester group. The overall ring may be too electron-poor for the reaction to proceed efficiently. You might consider a more potent formylation method or protecting the hydroxyl group to modulate its reactivity.

Q: My Mg-mediated formylation is failing. What should I check?

A: This method's success hinges on anhydrous conditions.

  • Reagent Quality: The magnesium chloride used must be strictly anhydrous. Beads are often better than powder.[8] Paraformaldehyde and the solvent (typically THF or acetonitrile) must also be thoroughly dried.[8][19]

  • Stoichiometry: At least two equivalents of MgCl₂ and base are often required for good conversion.[8] An excess of paraformaldehyde can also increase the reaction rate and yield.[8]

Problem Area 2: Poor Regioselectivity

Q: How can I improve the ortho-selectivity in my Reimer-Tiemann reaction?

A: While the Reimer-Tiemann reaction naturally favors the ortho product, the ortho:para ratio can be influenced by several factors.[9] The selectivity is often attributed to the interaction between the dichlorocarbene and the phenoxide ion.[9] Using a base with a larger cation, like potassium hydroxide (KOH) instead of sodium hydroxide (NaOH), can sometimes enhance ortho selectivity through chelation effects that stabilize the ortho transition state.

Q: I need to formylate the position para to the hydroxyl group. Which method is best?

A: Achieving selective para-formylation can be challenging as most methods favor the ortho position.

  • Blocking Groups: One strategy is to use a substrate where both ortho positions are already substituted (blocked). In such cases, formylation is forced to the para position.[20]

  • Reaction Choice: Some methods may give higher proportions of the para isomer under specific conditions, but achieving high selectivity often requires a multi-step synthetic route rather than a direct formylation.

Problem Area 3: Side Reactions and Impurities

Q: My Duff reaction is producing a significant amount of a polymeric, resin-like substance. How can I prevent this?

A: Phenol-formaldehyde resin formation is a known side reaction, especially under the acidic conditions of the Duff reaction.[9] This occurs through repeated reactions between the phenol and formaldehyde (from HMTA). To minimize this:

  • Control Stoichiometry: Carefully control the ratio of HMTA to the hydroxybenzoate. Reducing the amount of HMTA can favor mono-formylation.[9]

  • Manage Temperature: Avoid excessively high temperatures, which accelerate polymerization.[9]

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as a reasonable amount of product has formed to prevent over-reaction.[9]

Q: After my Reimer-Tiemann workup, I have a byproduct that I suspect is a cyclohexadienone derivative. Is this common?

A: Yes, the formation of dichloromethyl-substituted cyclohexadienones is a known side reaction pathway, especially if the positions on the ring are sterically hindered.[20] These intermediates can sometimes be resistant to hydrolysis back to the desired aldehyde.[20] Careful control of reaction time and workup conditions is necessary to minimize their formation.

Problem Area 4: Product Purification

Q: What is the best way to separate the ortho and para isomers of my formylated hydroxybenzoate?

A: The separation of ortho and para isomers is a common purification challenge.

  • Steam Distillation: For simple salicylaldehydes, the ortho isomer is often volatile with steam due to intramolecular hydrogen bonding, while the para isomer is not. This can be an effective separation technique.[20]

  • Column Chromatography: Silica gel column chromatography is a standard method for separating isomers with different polarities.

  • Recrystallization: If one isomer is significantly less soluble in a particular solvent system, recrystallization can be an effective purification method.[21]

  • HPLC: For analytical and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) can provide excellent separation of isomers.[22]

Section 4: Detailed Experimental Protocols

Protocol 1: High-Selectivity ortho-Formylation using MgCl₂ (Modified Duff/Casnati-Skattebøl Method)

This method provides excellent and exclusive ortho-formylation and is applicable to a wide range of phenols, including hydroxybenzoates.[8]

Materials:

  • Hydroxybenzoate substrate (e.g., Methyl 4-hydroxybenzoate)

  • Anhydrous Magnesium Chloride (MgCl₂, beads preferred)[8]

  • Paraformaldehyde (dried)

  • Triethylamine (Et₃N, distilled from CaH₂)[8]

  • Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)[8]

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar and a reflux condenser.[8]

  • Reagent Addition: To the flask, add anhydrous MgCl₂ (2.0 equiv.) and dried paraformaldehyde (3.0 equiv.).[8]

  • Solvent and Base: Add anhydrous THF via syringe, followed by the dropwise addition of triethylamine (2.0 equiv.). Stir the resulting suspension for 10 minutes at room temperature.[8]

  • Substrate Addition: Add the hydroxybenzoate substrate (1.0 equiv.) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (typically around 75°C) for 2-4 hours. Monitor the reaction progress by TLC.[8]

  • Workup: Cool the reaction to room temperature and add ethyl acetate. Wash the organic phase successively with 1N HCl (3 times) and water (3 times).[8]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting solid or oil by column chromatography (e.g., hexane/ethyl acetate) or recrystallization to obtain the pure ortho-formyl hydroxybenzoate.[8]

Section 5: Visual Guides & Diagrams

Diagram 1: Decision Workflow for Selecting a Formylation Method

This diagram helps guide the initial selection of a suitable formylation reaction based on substrate properties and desired outcomes.

Formylation_Decision_Tree start Start: Formylate Hydroxybenzoate ortho_critical Is exclusive ortho- selectivity critical? start->ortho_critical acid_sensitive Is the substrate sensitive to strong acid? ortho_critical->acid_sensitive No mg_method Use Mg-Mediated Method ortho_critical->mg_method Yes base_sensitive Is the substrate sensitive to strong base? acid_sensitive->base_sensitive Yes duff Consider Duff Reaction acid_sensitive->duff No activated_ring Is the aromatic ring highly activated? base_sensitive->activated_ring No reconsider Re-evaluate strategy or use protecting groups base_sensitive->reconsider Yes reimer Consider Reimer-Tiemann (expect mixture) activated_ring->reimer Yes vilsmeier Consider Vilsmeier-Haack activated_ring->vilsmeier No RT_Troubleshooting start Problem: Low Yield in Reimer-Tiemann check_temp Was temperature controlled (60-70°C)? start->check_temp check_mixing Was mixing vigorous? (Biphasic system) check_temp->check_mixing Yes solution_temp Solution: Implement careful heating/cooling to maintain target temperature. check_temp->solution_temp No check_reagents Are reagents pure and fresh? check_mixing->check_reagents Yes solution_mixing Solution: Increase stir rate or add a phase-transfer catalyst. check_mixing->solution_mixing No solution_reagents Solution: Use fresh, purified chloroform and high-purity base. check_reagents->solution_reagents No

Caption: A troubleshooting guide for low yields in the Reimer-Tiemann reaction.

References

  • Allen, A. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen. Retrieved from [Link]

  • Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024. (2023, December 13). YouTube. Retrieved from [Link]

  • Unacademy. (n.d.). A Simple Note on Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Reimer-Tiemann Reaction (Part 1): Basic Concept and Mechanism. (2019, June 28). YouTube. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Preparation of Methyl Salicylate. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Martínez, R., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Retrieved from [Link]

  • U.S. Patent No. US4814498A. (1989). Separation/purification of para-hydroxybenzoic acid. Google Patents.
  • Sciencemadness.org. (n.d.). Preparation of methyl salicylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • ResearchGate. (2025). Separation of hydroxybenzoic acid isomers using the molecular imprinting technique. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Gattermann Reaction | Prepare for GATE, JAM, NET. (2021, March 3). YouTube. Retrieved from [Link]

  • French Patent No. FR2586689A1. (1987). Process for the separation and purification of p-hydroxy-benzoic acid. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved from [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Retrieved from [Link]

  • Formulation and Evaluation of Methyl Salicylate Gel Using Different Concentrations of Gelling Agent. (n.d.). CR Subscription Agency. Retrieved from [Link]

  • Martínez, R., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Retrieved from [Link]

  • FORMYLATION PART1 ENG. (2022, January 16). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl salicylate. Retrieved from [Link]

  • Uncommon reaction in 4-formyl phenols – substitution of the formyl group. (2024, January 1). Estonian Academy Publishers. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]

  • Redamala, R., et al. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • p-PHENYLAZOBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • All Name Reactions of Chemistry Class 12th Cbse & Isc PDF. (n.d.). Scribd. Retrieved from [Link]

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. (n.d.). JOCPR. Retrieved from [Link]

  • U.S. Patent No. US5457239A. (1995). Process for formylation of aromatic compounds. Google Patents.
  • Lindblad, W. J., & Diegelmann, R. F. (1984). Quantitation of hydroxyproline isomers in acid hydrolysates by high-performance liquid chromatography. Analytical Biochemistry, 138(2), 390-5. Retrieved from [Link]

  • ACS Publications. (2023, July 7). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reimann Tiemann reaction | formylation of phenol. (2023, March 29). YouTube. Retrieved from [Link]

  • Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Testbook. (n.d.). Gattermann Reaction: Learn Definition, Mechanism, Applications. Retrieved from [Link]

  • Purechemistry. (2023, April 9). Aromatic formylation reaction. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Making Wintergreen (a minty odor and flavoring). (2014, May 28). YouTube. Retrieved from [Link]

  • ResearchGate. (2025). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-formyl-3-hydroxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific ortho-formylation reaction. The following question-and-answer guide provides in-depth, experience-based solutions to frequently encountered issues, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction has failed or resulted in a very low yield. What are the most likely causes?

A complete reaction failure or significantly diminished yield when attempting to formylate Methyl 3-hydroxybenzoate is a common yet multifaceted issue. The root cause often lies in one of three areas: the choice of formylation method, the quality and handling of reagents, or suboptimal reaction conditions.

Deep Dive: Causality and Rationale

The synthesis of this compound involves an electrophilic aromatic substitution on a phenol ring. However, the starting material, Methyl 3-hydroxybenzoate, presents a challenge: the hydroxyl group is an ortho-, para-directing activator, while the methyl ester group is a meta-directing deactivator. The desired product requires formylation at the C2 position, which is ortho to the hydroxyl group but also ortho to the deactivating ester group. This electronic conflict necessitates a carefully chosen and executed synthetic strategy.

Several methods can be employed, each with its own sensitivities:

  • Magnesium Chloride-Mediated Formylation: This is often the preferred method for high ortho-selectivity.[1][2] It involves the formation of a magnesium phenoxide chelate that directs the electrophile (formaldehyde) to the ortho position.[1] Its success is critically dependent on anhydrous conditions and the physical form of the MgCl₂.

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic or polyphosphoric acid) to generate the electrophile.[3][4] While effective for many phenols, its yield can be low, and it is sensitive to the electron-donating strength of the ring.[4][5]

  • Reimer-Tiemann Reaction: This classic method uses chloroform and a strong base to generate dichlorocarbene as the electrophile.[6][7] While it favors ortho-formylation, it is notorious for modest yields and the formation of a para-isomer byproduct, which can complicate purification.[8][9]

Troubleshooting Protocol: A Step-by-Step Investigation

Use the following workflow to diagnose the source of low yield or reaction failure.

// Reagent Checks mgcl2 [label="Is MgCl₂ anhydrous & beaded?\n(Not fine powder)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solvents [label="Are THF/Acetonitrile\nstrictly anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; paraform [label="Is paraformaldehyde dry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Condition Checks atmosphere [label="Was reaction under\ninert gas (Ar/N₂)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Was reflux temperature\nmaintained correctly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes reagent_sol [label="Action: Dry reagents.\nUse beaded MgCl₂.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; condition_sol [label="Action: Improve inert\natmosphere technique.\nVerify heating.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; method_sol [label="Action: Consider alternative\northo-formylation method.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> reagents; reagents -> mgcl2 [label=" For MgCl₂ method "]; mgcl2 -> solvents [label="Yes"]; solvents -> paraform [label="Yes"]; paraform -> conditions [label="Yes"];

mgcl2 -> reagent_sol [label="No"]; solvents -> reagent_sol [label="No"]; paraform -> reagent_sol [label="No"];

conditions -> atmosphere; atmosphere -> temp [label="Yes"]; temp -> method [label="Yes"];

atmosphere -> condition_sol [label="No"]; temp -> condition_sol [label="No"];

method -> method_sol; } caption { label = "Workflow for Troubleshooting Low Yield"; fontsize = 12; } enddot Caption: Workflow for troubleshooting low yield.

  • Step 1: Verify Reagent Integrity (The Most Common Culprit)

    • Magnesium Chloride (for MgCl₂-mediated method): This is the most critical point. The reaction requires anhydrous, beaded MgCl₂ . Using powdered MgCl₂, even if dried, often results in reaction failure.[10][11] The bead form is essential for the correct complex formation. If you only have powder, it must be rigorously dried under high vacuum with P₂O₅ for over 24 hours, but success is not guaranteed.[11]

    • Solvents (THF, Acetonitrile): Solvents must be strictly anhydrous. Use a freshly dried and distilled solvent or a commercial solvent from a septum-sealed bottle.

    • Paraformaldehyde: Ensure it is dry and stored in a desiccator.

    • Triethylamine (Et₃N): Should be distilled from a drying agent like CaH₂.

  • Step 2: Assess Reaction Conditions

    • Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure the flask was properly purged with argon or nitrogen and maintained under a positive pressure throughout the experiment.[11]

    • Temperature: The reaction typically requires heating to reflux (around 75°C in THF).[10] Ensure your oil bath temperature is set correctly and that the mixture is actually refluxing gently.

    • Reaction Time: While many formylations are complete in 2-4 hours, substrates with deactivating groups may require longer times.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to check for the consumption of starting material.

  • Step 3: Evaluate the Synthetic Method

    • If reagents and conditions are perfect, the chosen method may be suboptimal for this specific substrate. The Duff reaction, for instance, is known to be inefficient in some cases.[4] The MgCl₂-mediated method generally gives higher and cleaner yields for ortho-formylation of phenols.[2]

FAQ 2: My product is impure. I see multiple spots on my TLC and extra peaks in my NMR. What are the likely impurities?

The presence of impurities indicates side reactions or an incomplete reaction. The identity of these byproducts is highly dependent on the synthetic route chosen.

Deep Dive: Common Side Products and Their Formation

  • Unreacted Starting Material (Methyl 3-hydroxybenzoate): The most common "impurity." It indicates an incomplete reaction due to the issues described in FAQ 1.

  • Para-Isomer (Methyl 4-formyl-3-hydroxybenzoate): This is a significant byproduct in the Reimer-Tiemann reaction .[8] While ortho-attack is favored, the para position is also activated by the hydroxyl group, leading to a mixture.[9]

  • Di-formylated Product: In methods like the Duff reaction, if reaction times are too long or an excess of the formylating agent is used, a second formyl group can be added to the ring.[12]

  • Polymeric Resin: Phenol-formaldehyde resin formation can occur, especially under harsh acidic or basic conditions with excess formaldehyde, leading to an intractable tar-like substance.[12]

  • Methoxymethyl Ether Byproduct: In MgCl₂/paraformaldehyde methods, prolonged reaction times can sometimes lead to the formation of the corresponding 2-(methoxymethyl)phenol derivative.[10]

Troubleshooting Protocol: Identification and Purification

Impurity IdentityIdentification (NMR/TLC)Prevention StrategyPurification Method
Starting Material Spot on TLC with different Rf; distinct aromatic signals in ¹H NMR.Address issues in FAQ 1 (reagents, conditions). Increase reaction time or temperature moderately.Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Para-Isomer Different Rf on TLC. Aromatic protons will show a different splitting pattern in ¹H NMR.Use a more ortho-selective method like MgCl₂-mediated formylation.[1] Avoid the Reimer-Tiemann reaction.Careful Column Chromatography. Isomers are often separable.[3] Recrystallization may also be effective.
Polymeric Resin Brown, insoluble material. Streaking on TLC baseline.Use stoichiometric control (ratio of formaldehyde source to phenol < 1). Avoid excessively high temperatures or prolonged reaction times.[12]Filtration to remove the insoluble resin before aqueous workup.

Experimental Protocol: Purification by Column Chromatography

  • Concentrate the crude reaction mixture in vacuo.

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable solvent system, typically a mixture of hexane and ethyl acetate. A good starting gradient is 5% ethyl acetate in hexane, gradually increasing the polarity.

  • Carefully load the adsorbed material onto the top of the column.

  • Elute the column, collecting fractions and monitoring by TLC to separate the desired product from impurities.

  • Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 3: Why is the MgCl₂-mediated formylation so specific for the ortho position?

The high degree of ortho-selectivity is the primary advantage of this method and is a direct consequence of chelation control.

Deep Dive: Mechanism of Ortho-Direction

The reaction proceeds through a specific, magnesium-chelated intermediate that physically directs the formylating agent to the adjacent position.

G Chelate Chelate Intermediate Intermediate Chelate->Intermediate Electrophilic Attack Product_Mg_Salt Product_Mg_Salt Intermediate->Product_Mg_Salt Redox Reaction

  • Chelate Formation: Triethylamine acts as a base to deprotonate the phenol. The resulting phenoxide ion coordinates with the Lewis acidic Mg²⁺ ion. Critically, the carbonyl oxygen of the adjacent methyl ester group also coordinates to the magnesium, forming a stable six-membered ring chelate.[1]

  • Directed Attack: This chelation holds the formaldehyde electrophile in close proximity to the C2 (ortho) position of the aromatic ring. This steric and electronic templating effect makes the subsequent electrophilic attack highly specific to this site.

  • Redox and Hydrolysis: The initial addition product undergoes an internal redox reaction, followed by acidic workup, which hydrolyzes the intermediates to reveal the final aldehyde product.[1]

This chelation-controlled mechanism is why methods using magnesium[13] or titanium[14] often provide superior ortho-selectivity compared to reactions like the Reimer-Tiemann, which rely solely on the general activating properties of the phenoxide.[6]

References

  • The synthetic method of methyl hydroxybenzoate.
  • ortho-Formylation of phenols. Organic Syntheses Procedure.
  • Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica.
  • 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate)
  • Reimer–Tiemann reaction. Wikipedia.
  • Troubleshooting side reactions during the formyl
  • How to perform MgCl2-Et3N ortho-formylation of phenols successfully?
  • Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Duff reaction. Wikipedia.
  • Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1.
  • ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses.
  • Discussion Addendum for: ortho-Formyl
  • Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction.
  • THE REIMER-TIEMANN REACTION. Sciencemadness.org.
  • ortho/para-Selectivity in the Reimer-Tiemann Reaction. Chemistry Stack Exchange.
  • Formylation of phenols, methoxy-and methylbenzenes.
  • Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry.
  • Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
  • Duff reaction. Grokipedia.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • The Duff Reaction: Researching A Modific
  • Reimer Tiemann Reaction (video). Khan Academy.
  • Reimer–Tiemann reaction. L.S.College, Muzaffarpur.
  • Phenol Formyl
  • Preparation method for salicylaldehyde.
  • Reimer Tiemann Reaction (Part 1): Basic Concept and Mechanism. YouTube.
  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERV
  • Synthesis of methyl 3-hydroxybenzo

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Technical Support Center: Purification of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-formyl-3-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this versatile synthetic intermediate, focusing on the removal of persistent by-products. Our approach is grounded in established chemical principles and validated experimental protocols to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Chemistry: Common Impurities and Their Origins

The synthesis of this compound, typically achieved through the formylation of Methyl 3-hydroxybenzoate, can lead to a mixture of products. The nature and quantity of by-products are highly dependent on the chosen synthetic route. The most common methods include the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.

Primary Impurities Encountered:
  • Unreacted Starting Material (Methyl 3-hydroxybenzoate): Incomplete reaction is a common source of this impurity.

  • Regioisomeric By-products:

    • Methyl 4-formyl-3-hydroxybenzoate: Often the major by-product, especially in reactions like the Reimer-Tiemann, where formylation can occur at the para-position relative to the hydroxyl group.[1][2][3]

    • Methyl 2-formyl-5-hydroxybenzoate: This isomer can also form, as documented in specific formylation procedures.

  • Di-formylated Products: Under harsh reaction conditions, a second formyl group can be introduced onto the aromatic ring.

  • Polymeric or Tar-like Substances: These can arise from side reactions, particularly under strong acidic or basic conditions at elevated temperatures.

The structural similarities between the desired product and its regioisomeric by-products, particularly Methyl 4-formyl-3-hydroxybenzoate, present the most significant purification challenge.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude NMR shows a mixture of isomers. How can I effectively separate them?

A1: The separation of positional isomers like this compound and Methyl 4-formyl-3-hydroxybenzoate is challenging due to their similar physical properties.[4] The most effective methods are column chromatography and fractional crystallization.

  • Column Chromatography: This is the preferred method for achieving high purity. The choice of stationary and mobile phases is critical. Normal-phase chromatography on silica gel is highly effective. The slight difference in polarity between the ortho- and para-isomers, primarily due to intramolecular vs. intermolecular hydrogen bonding, can be exploited for separation.

  • Fractional Crystallization: This method relies on the differential solubility of the isomers in a specific solvent at varying temperatures. It can be effective for larger scale purifications but may require multiple recrystallization cycles to achieve high purity.

Q2: I'm struggling to get good separation on my silica gel column. What solvent system should I use?

A2: The key is to use a solvent system with the right polarity to differentiate between the isomers. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.

  • Rationale: The desired ortho-isomer (this compound) can form an intramolecular hydrogen bond between the hydroxyl and formyl groups. This reduces its ability to interact with the polar silica gel, causing it to elute faster than the para-isomer, which relies on intermolecular hydrogen bonding.

  • Recommended Eluent Systems:

    • Hexane/Ethyl Acetate Gradient: Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.

    • Dichloromethane/Methanol: For more polar mixtures, a small amount of methanol in dichloromethane can be effective.

    • Specialized Columns: For very difficult separations, consider using amine- or cyclodextrin-bonded silica phases, which can offer different selectivity for positional isomers.[5][6]

Q3: Can I purify my product by recrystallization instead of chromatography?

A3: Yes, recrystallization is a viable, and often more scalable, purification method. The success of this technique depends on finding a solvent in which the desired product and the by-products have significantly different solubilities at high and low temperatures.

  • Solvent Selection: You will need to perform small-scale solubility tests with various solvents (e.g., toluene, ethanol, isopropanol, ethyl acetate, and mixtures with hexane). The ideal solvent will dissolve the crude product when hot but allow the pure desired product to crystallize upon cooling, leaving the majority of the impurities in the mother liquor. A patent for a related compound suggests that toluene can be an effective crystallization solvent.[7]

Q4: My final product is a brownish oil, not the expected white to light yellow solid. What happened?

A4: The formation of a colored oil suggests the presence of polymeric impurities or tars. This is often due to harsh reaction or work-up conditions.

  • Troubleshooting Steps:

    • Reaction Conditions: Re-evaluate your reaction temperature and time. Overheating or prolonged reaction times can lead to decomposition and polymerization.

    • Work-up Procedure: Ensure that the work-up is performed promptly and at a suitable temperature. If using strong acids or bases, neutralize the reaction mixture carefully, avoiding excessive heat generation.

    • Purification: To remove colored impurities, you can try treating a solution of your crude product with activated charcoal before filtration and subsequent purification by chromatography or recrystallization.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Purification by Column Chromatography

This protocol is optimized for the separation of isomeric by-products.

  • Preparation of the Crude Material:

    • After the reaction work-up, ensure the crude product is a dry, free-flowing solid or a concentrated oil.

    • Dissolve a small amount of the crude material in the initial chromatography eluent for TLC analysis to determine the Rf values of the components.

  • Column Packing:

    • Use a silica gel slurry packing method with your chosen initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the column is packed uniformly to avoid channeling.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble materials, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the more polar components. The desired ortho-isomer should elute before the para-isomer.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for larger quantities of material where isomeric purity is less critical or as a final polishing step after chromatography.

  • Solvent Selection:

    • In a small test tube, add approximately 50 mg of the crude product.

    • Add a small amount of a test solvent (e.g., isopropanol) dropwise while heating until the solid dissolves.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Observe the formation of crystals. The ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

IV. Data Summary and Visualization

Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound (Product) C₉H₈O₄180.16White to light yellow solidNot explicitly found
Methyl 3-hydroxybenzoate (Starting Material)C₈H₈O₃152.15Solid~73
Methyl 4-formyl-3-hydroxybenzoate (By-product)C₉H₈O₄180.16SolidNot explicitly found
Methyl 3-formyl-4-hydroxybenzoate (Related Isomer)C₉H₈O₄180.16Solid80-84

Note: The melting points for the target compound and the 4-formyl isomer were not definitively found in the searched literature, which is a common challenge for less-common research chemicals. Experimental determination is recommended.

Logical Workflow for Purification

Purification_Workflow cluster_reaction Crude Reaction Mixture cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Crude Product (Product, By-products, Starting Material) TLC_NMR TLC / ¹H NMR Analysis Crude->TLC_NMR Isomer_Check Isomeric Impurities? TLC_NMR->Isomer_Check Column_Chrom Column Chromatography (e.g., Hexane/EtOAc) Isomer_Check->Column_Chrom Yes Recrystallization Recrystallization (e.g., Toluene or IPA) Isomer_Check->Recrystallization No / Minor Final_Analysis Purity Check (NMR, LC-MS, MP) Column_Chrom->Final_Analysis Recrystallization->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product Reimer_Tiemann_Byproducts cluster_products Reaction Products SM Methyl 3-hydroxybenzoate Reagents CHCl₃, NaOH SM->Reagents Product This compound (ortho-product, DESIRED) Reagents->Product Major Byproduct Methyl 4-formyl-3-hydroxybenzoate (para-product, BY-PRODUCT) Reagents->Byproduct Minor

Caption: Formation of ortho- and para- isomers in the Reimer-Tiemann reaction.

V. References

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184.

  • Sato, M., et al. (1992). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoi. Bioscience, Biotechnology, and Biochemistry, 56(8), 1299-1300.

  • PubChem. (n.d.). Methyl 4-formyl-3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Retrieved from

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

Sources

Technical Support Center: Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl 2-formyl-3-hydroxybenzoate (CAS 131524-43-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this versatile chemical intermediate. Given its trifunctional nature—possessing a methyl ester, a formyl (aldehyde), and a hydroxyl group on an aromatic ring—this molecule exhibits specific stability characteristics and degradation pathways that can impact experimental outcomes.

This document provides in-depth answers to frequently encountered issues, troubleshooting guides for common experimental anomalies, and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

FAQ 1: My freshly prepared stock solution of this compound shows decreasing purity in just a few hours at room temperature. What is the primary cause?

This is a common observation and is primarily due to the compound's susceptibility to hydrolysis and oxidation.

  • Ester Hydrolysis: The methyl ester group is prone to hydrolysis, especially in aqueous solutions that are not pH-neutral. This reaction cleaves the ester bond, yielding methanol and the parent carboxylic acid, 2-formyl-3-hydroxybenzoic acid. The rate of hydrolysis is significantly accelerated by the presence of acids or bases.

  • Aldehyde Oxidation: The formyl (aldehyde) group is readily oxidized to a carboxylic acid, particularly in the presence of atmospheric oxygen.[1] This process, known as autoxidation, can be catalyzed by trace metal impurities or exposure to light, resulting in the formation of 2-carboxy-3-hydroxybenzoic acid methyl ester.[1]

For these reasons, it is critical to use freshly prepared solutions. If storage is necessary, solutions should be prepared in anhydrous, inert solvents, purged with nitrogen or argon, and stored at low temperatures (2-8°C) in amber vials.[2][3]

FAQ 2: I've noticed a yellow or brownish discoloration in my solid sample/solution over time. What does this indicate?

The development of a yellow or brown color is a classic indicator of oxidative degradation. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-like species. This process is often accelerated by exposure to air and light.[1] Polymerization of these reactive intermediates can also contribute to the discoloration and the formation of insoluble materials.

To mitigate this, always store the solid compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[4] When handling, minimize its exposure to the ambient atmosphere.

FAQ 3: An unexpected peak is consistently appearing in my HPLC analysis. How can I identify this degradation product?

The identity of the new peak depends on your experimental conditions (solvent, pH, temperature). The two most likely candidates are the hydrolysis product and the oxidation product.

  • Hydrolysis Product: 2-formyl-3-hydroxybenzoic acid. This product is more polar than the parent compound due to the free carboxylic acid group and will therefore typically have a shorter retention time in reverse-phase HPLC.

  • Oxidation Product: Methyl 2-carboxy-3-hydroxybenzoate. This product is also more polar than the parent compound and will likely elute earlier.

To confirm the identity, you can perform a forced degradation study (see Protocol 1) under specific conditions (e.g., mild base for hydrolysis, hydrogen peroxide for oxidation) and compare the retention time of the resulting major degradant with the unknown peak in your sample. For unequivocal identification, techniques like LC-MS are recommended to determine the molecular weight of the impurity.[5]

Troubleshooting Guide

Issue 1: Inconsistent Results in Biological Assays
  • Problem: You are observing high variability or a time-dependent loss of activity in your biological assays using this compound.

  • Root Cause Analysis: The compound is likely degrading in your aqueous assay buffer. The pH of the buffer can catalyze hydrolysis of the methyl ester, and dissolved oxygen can lead to oxidation of the aldehyde. The degradation products will have different chemical properties and are unlikely to exhibit the same biological activity as the parent molecule.

  • Solution Strategy:

    • Prepare Fresh: Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.

    • Minimize Aqueous Exposure: Add the compound to the aqueous assay buffer at the last possible moment.

    • pH Control: If possible, perform the assay at a neutral or slightly acidic pH (6.0-7.0) to minimize base-catalyzed hydrolysis.

    • Run Time-Course Controls: Analyze the stability of the compound in your assay buffer over the time course of the experiment by HPLC to quantify the rate of degradation.

Issue 2: Poor Yields or Multiple Products in Synthesis Reactions
  • Problem: When using this compound as a starting material, you are getting low yields of the desired product and a complex mixture of byproducts.

  • Root Cause Analysis: The reaction conditions may be promoting degradation.

    • Basic Conditions: Strong bases (e.g., NaOH, KOH, alkoxides) will rapidly hydrolyze the methyl ester.[6][7]

    • Oxidizing Conditions: Reagents like KMnO₄, CrO₃, or even prolonged exposure to air during workup can oxidize the aldehyde or phenol.

    • High Temperatures: Thermal stress can accelerate both hydrolysis and oxidation and may even cause decarboxylation under certain conditions.[8]

  • Solution Strategy:

    • Protect Functional Groups: If harsh conditions are unavoidable, consider protecting the hydroxyl group (e.g., as a silyl ether) or the aldehyde (e.g., as an acetal) before proceeding with the reaction.

    • Choose Milder Reagents: Opt for milder and more selective reagents that are compatible with all functional groups.

    • Control Temperature: Run reactions at the lowest effective temperature and minimize reaction times.

    • Inert Atmosphere: Conduct reactions under a nitrogen or argon atmosphere to prevent oxidation, especially if the reaction is lengthy or requires heating.[4]

Visualizing Degradation Pathways

The primary degradation pathways for this compound involve hydrolysis and oxidation, which can occur concurrently depending on the conditions.

G Figure 1: Key Degradation Pathways parent This compound hydrolysis_prod 2-Formyl-3-hydroxybenzoic Acid (Hydrolysis Product) parent->hydrolysis_prod H₂O / H⁺ or OH⁻ (Ester Hydrolysis) oxidation_prod Methyl 2-carboxy-3-hydroxybenzoate (Oxidation Product) parent->oxidation_prod [O] / Air, Light (Aldehyde Oxidation)

Caption: Figure 1: Key Degradation Pathways

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and assess the stability of the molecule. This is a critical step in developing stability-indicating analytical methods.[9]

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 6 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 24 hours.

    • Dissolve the stressed solid in methanol to prepare a 1 mg/mL solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution (in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze by HPLC. Keep a control sample in the dark.

  • Analysis: Analyze all samples by HPLC (see Protocol 2) and compare them to an unstressed control sample.

Workflow for Forced Degradation Study

Caption: Figure 2: Workflow for Forced Degradation Study

Protocol 2: Stability-Indicating RP-HPLC Method

This reverse-phase HPLC method is designed to separate this compound from its primary degradation products identified in the forced degradation study.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
18
19
25
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30°C
Injection Volume 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for moderately polar aromatic compounds.

  • Acidified Mobile Phase: The 0.1% formic acid helps to suppress the ionization of the phenolic hydroxyl and any carboxylic acid degradants, leading to sharper peaks and more reproducible retention times.

  • Gradient Elution: The gradient from 20% to 80% acetonitrile allows for the elution of the more polar degradation products early in the run, followed by the parent compound, ensuring good resolution between all species.

  • Detection at 254 nm: Aromatic compounds with carbonyl and hydroxyl groups typically exhibit strong absorbance at or near 254 nm, making it a suitable wavelength for sensitive detection of both the parent and its degradants.

References

  • Hecht, V., Pérez-Pantoja, D., & Pieper, D. H. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Journal of Bacteriology, 194(12), 3296–3304. [Link]

  • Google Patents. (2019). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • PubChem. Methyl 3-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Google Patents. (2015).
  • WIPO Patentscope. (2018). WO2018121050 - PREPARATION METHOD FOR 3-CYANO-4-HYDROXYBENZOIC ACID METHYL ESTER. [Link]

  • ResearchGate. (2024). Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • PubMed. (1965). Procedures for characterization of the degradation products of methyl and ethyl p-hydroxybenzoate by thin-layer chromatography. [Link]

  • PubMed. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. [Link]

  • European Commission. (2023). SCIENTIFIC ADVICE – children exposure on Methyl salicylate (methyl 2-hydroxybenzoate). [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. [Link]

  • Journal of Applicable Chemistry. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. [Link]

  • Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. [Link]

  • ResearchGate. (n.d.). Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods for Its Determination with Formoterol Fumarate or Salicylic Acid. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. [Link]

  • PubChem. Methyl 2-formyl-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. (n.d.). METHYLPARABEN. [Link]

  • PubChemLite. This compound. [Link]

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Technical Support Center: A Guide to Scaling Up the Synthesis of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-formyl-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we will delve into the intricacies of the process, offering field-proven insights and troubleshooting strategies to ensure a successful and efficient scale-up.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing a foundational understanding of the key aspects of the process.

1. What is the most common and scalable synthetic route for this compound?

The most frequently employed and scalable method for synthesizing this compound is through the electrophilic formylation of its precursor, Methyl 3-hydroxybenzoate. Among the various formylation techniques, a modified Duff reaction has shown considerable success. This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoroacetic acid (TFA).[1][2] This approach is generally favored over alternatives like the Reimer-Tiemann reaction due to its milder conditions and often better regioselectivity for the ortho position of phenols.[2][3]

2. What are the critical parameters to control during the formylation step?

Several parameters are crucial for the success of the formylation reaction:

  • Temperature: Precise temperature control is vital. Exceeding the optimal temperature can lead to the formation of undesirable polymeric byproducts and resinification.[4]

  • Stoichiometry: The molar ratio of the formylating agent (HMTA) to the substrate (Methyl 3-hydroxybenzoate) must be carefully controlled. An excess of HMTA can result in di-formylation, where a second aldehyde group is added to the aromatic ring.[4]

  • Reaction Time: Monitoring the reaction's progress is essential to determine the optimal reaction time. Prolonged reaction times can contribute to the formation of impurities.

  • Purity of Starting Materials: The purity of Methyl 3-hydroxybenzoate is paramount. Impurities in the starting material can lead to side reactions and complicate the purification of the final product.

3. How can the progress of the reaction be effectively monitored?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By periodically sampling the reaction mixture and running a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.[4]

4. What are the expected yield and purity of the final product?

The reported yields for the formylation of Methyl 3-hydroxybenzoate can vary. One study reported a 34% yield of this compound as the major product.[1] The purity of the crude product will depend on how well the reaction parameters were controlled. After purification by column chromatography, a purity of >95% is typically achievable.

5. What are the most common side products, and how can they be minimized?

The primary side products in this synthesis are:

  • Isomeric Byproducts: The formation of the isomeric product, Methyl 2-formyl-5-hydroxybenzoate, has been reported as a minor byproduct.[1] Minimizing its formation is a matter of optimizing the reaction conditions to favor ortho-formylation.

  • Di-formylated Products: As mentioned, using an excess of the formylating agent can lead to di-formylation.[4] Careful control of the stoichiometry is the key to preventing this.

  • Polymeric Resins: Overheating or extended reaction times can cause the phenolic starting material and the aldehyde product to polymerize.[4] Adhering to the recommended temperature and reaction time will mitigate this issue.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or no yield of the desired product.

  • Possible Cause:

    • Inactive Reagents: The formylating agent, HMTA, can degrade over time if not stored properly. The acid catalyst, particularly PPA, can absorb moisture, reducing its effectiveness.

    • Incorrect Reaction Temperature: The reaction may not have been heated to the optimal temperature, or the temperature may have been too high, leading to decomposition.

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Solution:

    • Verify Reagent Quality: Use freshly opened or properly stored reagents.

    • Optimize Temperature: Ensure your reaction is heated to the recommended temperature and that the temperature is monitored accurately. A trial run with small temperature variations can help identify the optimal condition for your setup.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction until the starting material is consumed.[4]

Problem 2: Significant formation of the isomeric byproduct (Methyl 2-formyl-5-hydroxybenzoate).

  • Possible Cause:

    • The directing effects of the hydroxyl and ester groups on the aromatic ring can lead to the formation of both ortho and para isomers. The reaction conditions can influence the ratio of these isomers.

  • Solution:

    • Choice of Acid Catalyst: The nature of the acid catalyst can influence the regioselectivity. Experimenting with different acids (e.g., TFA vs. PPA) may alter the isomer ratio.

    • Temperature Control: The reaction temperature can also affect the isomer distribution. Running the reaction at a lower temperature may improve the selectivity for the desired ortho product.

Problem 3: Presence of di-formylated byproducts in the crude product.

  • Possible Cause:

    • Incorrect Stoichiometry: The most likely cause is an excess of the formylating agent (HMTA) relative to the Methyl 3-hydroxybenzoate.[4]

  • Solution:

    • Adjust Molar Ratios: Carefully measure and control the molar ratio of HMTA to your starting material. A 1:1 or slightly less than 1:1 ratio is often recommended to favor mono-formylation.

Problem 4: Formation of a dark, tarry, or polymeric substance in the reaction vessel.

  • Possible Cause:

    • Excessive Heat: Overheating is a common cause of polymerization in reactions involving phenols and aldehydes.[4]

    • Prolonged Reaction Time: Leaving the reaction to run for too long, even at the correct temperature, can lead to the formation of these byproducts.

  • Solution:

    • Strict Temperature Control: Use a reliable heating mantle with a temperature controller and an internal thermometer to maintain the optimal reaction temperature.

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material has been consumed to a satisfactory level.[4]

Problem 5: Difficulty in purifying the final product by column chromatography.

  • Possible Cause:

    • Close-Eluting Isomers: The desired product and the isomeric byproduct may have very similar polarities, making them difficult to separate.

    • Residual Starting Material: If the reaction did not go to completion, the starting material may co-elute with the product.

  • Solution:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate to hexane, or trying other solvents like dichloromethane and methanol) to improve the separation.

      • Silica Gel: Use high-quality silica gel with a consistent particle size.

      • Column Dimensions: A longer and narrower column can provide better resolution.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-hydroxybenzoate

This protocol describes the esterification of 3-hydroxybenzoic acid to produce the starting material.

  • Dissolve 10 g (72.5 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol in a round-bottom flask.[5]

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Reflux the solution for 24 hours. Monitor the reaction by TLC (10% ethyl acetate in hexane) until the starting material is no longer visible.[5]

  • Cool the solution to room temperature and concentrate it under reduced pressure to remove the excess methanol.[5]

  • Dissolve the resulting solid residue in 200 mL of diethyl ether.[5]

  • Wash the ether solution with 100 mL of saturated aqueous sodium bicarbonate solution, followed by 100 mL of brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield a slightly yellow solid.[5]

  • Purify the crude product by recrystallization from a benzene/cyclohexane mixture to obtain pure Methyl 3-hydroxybenzoate as a white solid.[5]

Protocol 2: Formylation of Methyl 3-hydroxybenzoate (Modified Duff Reaction)

This protocol outlines the synthesis of this compound.

  • In a reaction vessel, carefully add hexamethylenetetramine to a solution of Methyl 3-hydroxybenzoate in 75% polyphosphoric acid.[1]

  • Heat the reaction mixture with stirring to the optimal temperature (typically determined through small-scale optimization, often in the range of 70-90°C).

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it into a beaker of ice water with stirring.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography

This protocol describes the purification of the crude product.

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations and Data

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Formylation (Duff Reaction) cluster_2 Step 3: Purification A 3-Hydroxybenzoic Acid D Methyl 3-hydroxybenzoate A->D Reflux B Methanol (MeOH) B->D C Catalytic Acid (e.g., HCl) C->D G Crude Product (this compound + Isomers + Byproducts) D->G Heating E Hexamethylenetetramine (HMTA) E->G F Polyphosphoric Acid (PPA) F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Overall synthetic workflow for this compound.

Troubleshooting Common Issues in Formylation

G cluster_problems Identify the Issue cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem Encountered low_yield Low or No Yield start->low_yield isomers High Isomer Formation start->isomers tar Tar/Polymer Formation start->tar cause_yield Inactive Reagents? Incorrect Temperature? Short Reaction Time? low_yield->cause_yield cause_isomers Suboptimal Catalyst? Incorrect Temperature? isomers->cause_isomers cause_tar Overheating? Prolonged Reaction Time? tar->cause_tar sol_yield Check Reagents Optimize Temperature Monitor Reaction (TLC/HPLC) cause_yield->sol_yield sol_isomers Screen Catalysts Adjust Temperature cause_isomers->sol_isomers sol_tar Strict Temp. Control Minimize Reaction Time cause_tar->sol_tar

Caption: A logical workflow for troubleshooting common formylation issues.

Table 1: Optimized Reaction Conditions for Formylation

ParameterRecommended ConditionRationale
Substrate Methyl 3-hydroxybenzoateStarting material for the formylation reaction.
Formylating Agent Hexamethylenetetramine (HMTA)Provides the formyl group in the Duff reaction.[2]
Catalyst Polyphosphoric Acid (PPA) or Trifluoroacetic Acid (TFA)Promotes the electrophilic aromatic substitution.[1][2]
Temperature 70-90 °C (requires optimization)Balances reaction rate and minimizes byproduct formation.[4]
Reaction Time Monitored by TLC/HPLCEnsures completion without excessive side reactions.[4]
Work-up Quenching with ice water, followed by extractionNeutralizes the acid and isolates the product.

References

  • CN104447308B - The synthetic method of methyl hydroxybenzoate - Google P
  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google P
  • Sato, M., et al. "2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoi." Bioscience, Biotechnology, and Biochemistry, vol. 58, no. 7, 1994, pp. 1299-1300. (URL: [Link])

  • Synthesis of methyl 3-hydroxybenzoate - PrepChem.com. (URL: [Link])

  • CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google P
  • CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google P
  • Methyl 4-formyl-3-hydroxybenzoate | C9H8O4 | CID 14395860 - PubChem - NIH. (URL: [Link])

  • Reimer–Tiemann reaction - Wikipedia. (URL: [Link])

  • Montersino, S., et al. "Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3." Frontiers in Microbiology, vol. 4, 2013, p. 197. (URL: [Link])

  • Aryl formylation strategies ? : r/OrganicChemistry - Reddit. (URL: [Link])

  • Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. (URL: [Link])

  • Duff reaction - Grokipedia. (URL: [Link])

  • WO2018121050 - PREPARATION METHOD FOR 3-CYANO-4-HYDROXYBENZOIC ACID METHYL ESTER - WIPO Patentscope. (URL: [Link])

  • Lindoy, L. F. "Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes." UNI ScholarWorks, 1949. (URL: [Link])

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Technical Support Center: Navigating Reactions with Salicylaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with salicylaldehydes. This resource is designed to provide you with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you mitigate challenges, particularly the common issue of polymerization, and ensure the success of your experiments.

Introduction: The Challenge of Salicylaldehyde's Reactivity

Salicylaldehyde is a versatile aromatic aldehyde widely used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its unique structure, featuring a hydroxyl group ortho to the aldehyde, imparts both valuable reactivity and inherent instability. This dual nature can lead to undesirable side reactions, most notably polymerization, which can result in decreased yields, product impurities, and failed experiments. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Part 1: Troubleshooting Guide - When Reactions Go Wrong

This section addresses specific problems you may encounter during your experiments with salicylaldehydes, providing step-by-step solutions grounded in chemical principles.

Issue 1: My reaction mixture turned into a viscous oil or solid mass. What happened?

Answer:

This is a classic sign of polymerization. Salicylaldehyde is prone to self-condensation reactions, which can be catalyzed by either acidic or basic conditions.[1] The presence of heat can further accelerate this process.

Troubleshooting Steps:

  • Identify the Catalyst: Determine if your reaction conditions are acidic or basic. Even trace amounts of acid or base can initiate polymerization.

  • Control the Temperature: Run your reaction at the lowest effective temperature. If possible, conduct trial reactions at different temperatures to find the optimal balance between reaction rate and polymer formation.

  • Mind the Order of Addition: In many cases, adding the salicylaldehyde slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby minimizing self-condensation.

  • Consider a Change in Solvent: The choice of solvent can influence reaction pathways. A less polar solvent may disfavor the ionic intermediates involved in polymerization.

Issue 2: My salicylaldehyde has turned yellow or brown upon storage. Is it still usable?

Answer:

The discoloration of salicylaldehyde is a common issue resulting from autoxidation.[1] Exposure to air and light can cause the aldehyde group to oxidize to a carboxylic acid (salicylic acid) and can also lead to the formation of colored polymeric impurities.[1] While slight discoloration may not significantly impact some reactions, it is generally advisable to purify the salicylaldehyde before use, especially for sensitive applications.

Troubleshooting and Prevention:

  • Purification: Discolored salicylaldehyde can be purified by vacuum distillation.[2][3] This will separate the pure aldehyde from non-volatile impurities and polymers.

  • Storage: To prevent future discoloration, store salicylaldehyde under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.[4][5] The use of amber glass bottles is highly recommended.

Issue 3: I'm seeing unexpected side products in my Schiff base condensation.

Answer:

While Schiff base formation is a generally robust reaction, side reactions can occur, particularly if the salicylaldehyde is impure or if the reaction conditions are not optimized.

Common Problems and Solutions:

  • Incomplete Reaction: If you are isolating unreacted starting materials, ensure that water, a byproduct of the reaction, is being effectively removed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Aldol Condensation Side Products: If your amine is sterically hindered or a weak nucleophile, the salicylaldehyde may undergo base-catalyzed self-condensation as a competing reaction.[6][7][8] Consider using a milder base or a different solvent to modulate the reactivity.

  • Hydrolysis of the Imine: The resulting imine (Schiff base) can be susceptible to hydrolysis, especially in the presence of acid. Ensure your work-up and purification steps are performed under neutral or slightly basic conditions if the imine is sensitive.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about handling and using salicylaldehydes.

Storage and Handling
  • Q1: What is the best way to store salicylaldehyde to prevent degradation?

    • A1: Store salicylaldehyde in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.[4][5] For long-term storage, refrigeration is recommended.

  • Q2: My salicylaldehyde has solidified in the bottle. How should I handle this?

    • A2: Salicylaldehyde has a melting point of -7 °C (19.4 °F).[9] If it has solidified, you can gently warm the bottle in a water bath to melt the contents. Ensure the cap is loosened to prevent pressure buildup.

Reaction Conditions
  • Q3: Are there any specific catalysts I should avoid when working with salicylaldehydes?

    • A3: Strong acids and strong bases should be used with caution as they can vigorously catalyze polymerization.[1] Lewis acids should also be chosen carefully, as some can promote side reactions.

  • Q4: How can I minimize the risk of polymerization during a reaction?

    • A4:

      • Use purified salicylaldehyde.

      • Maintain the lowest possible reaction temperature.

      • Slowly add the salicylaldehyde to the reaction mixture.

      • Work under an inert atmosphere to prevent oxidation.

      • Consider adding a radical inhibitor, such as a small amount of Butylated Hydroxytoluene (BHT) or hydroquinone, if a free-radical pathway is suspected.[10]

Purification
  • Q5: What is the most effective way to purify salicylaldehyde?

    • A5: Vacuum distillation is the preferred method for purifying salicylaldehyde from polymeric impurities and other non-volatile contaminants.[2][3] Another method involves precipitating the salicylaldehyde as a metal salt (e.g., with calcium or magnesium hydroxide) to separate it from phenolic impurities, followed by regeneration of the aldehyde with acid.[11]

Part 3: Key Mechanisms of Polymerization

Understanding the pathways through which salicylaldehyde polymerizes is crucial for designing effective preventative strategies.

Acid-Catalyzed Polymerization

Under acidic conditions, the carbonyl oxygen of salicylaldehyde can be protonated, making the carbonyl carbon more electrophilic. This activated molecule can then be attacked by the electron-rich aromatic ring of another salicylaldehyde molecule, leading to a chain of electrophilic aromatic substitution reactions and the formation of a polymer.

AcidCatalyzedPolymerization Sal1 Salicylaldehyde Sal_H Protonated Salicylaldehyde Sal1->Sal_H H⁺ Dimer Dimer Intermediate Sal_H->Dimer + Salicylaldehyde Sal2 Salicylaldehyde Sal2->Dimer Polymer Polymer Dimer->Polymer n Salicylaldehyde - n H₂O

Caption: Acid-catalyzed polymerization of salicylaldehyde.

Base-Catalyzed (Aldol-Type) Condensation

In the presence of a base, the phenolic proton of salicylaldehyde can be removed. Although the resulting phenoxide is a weak nucleophile, under forcing conditions (e.g., heat), it can lead to aldol-type condensation reactions where one molecule of salicylaldehyde acts as a nucleophile and another as an electrophile.[6][7][8] This process can continue, forming oligomers and polymers.

BaseCatalyzedPolymerization Sal1 Salicylaldehyde Phenoxide Phenoxide Intermediate Sal1->Phenoxide Base Aldol_Adduct Aldol Adduct Phenoxide->Aldol_Adduct + Salicylaldehyde Sal2 Salicylaldehyde Sal2->Aldol_Adduct Polymer Polymer Aldol_Adduct->Polymer Condensation

Caption: Base-catalyzed polymerization of salicylaldehyde.

Radical Polymerization via Autoxidation

Exposure to oxygen and light can initiate the autoxidation of salicylaldehyde, a process that proceeds through a free-radical chain mechanism.[1] The radicals generated during this process can initiate the polymerization of other salicylaldehyde molecules. This is often a cause of discoloration and the formation of insoluble residues.

RadicalPolymerization Sal Salicylaldehyde Radical Radical Species (R•) Sal->Radical O₂, light Sal_Radical Salicylaldehyde Radical Radical->Sal_Radical + Salicylaldehyde Polymer Polymer Sal_Radical->Polymer n Salicylaldehyde

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and known compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the chemical environment of individual atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 2-formyl-3-hydroxybenzoate, a substituted aromatic compound of interest in organic synthesis and medicinal chemistry.

This document moves beyond a mere recitation of spectral data. It delves into the causal relationships between the molecular structure and the observed NMR parameters, providing a framework for researchers to interpret not only the spectra of the title compound but also those of structurally related molecules. We will explore predicted spectral data, compare it with analogous compounds, and provide a robust experimental protocol for acquiring high-quality NMR spectra.

The Structural Context: Understanding Substituent Effects

This compound is a tri-substituted benzene derivative. The interplay of the electron-withdrawing formyl (-CHO) and methyl ester (-COOCH₃) groups, alongside the electron-donating hydroxyl (-OH) group, dictates the electronic environment of the aromatic ring and, consequently, the chemical shifts of its protons and carbons.

The formyl group is a powerful electron-withdrawing group through both resonance and inductive effects, significantly deshielding the ortho and para positions.[1][2] The methyl ester group also withdraws electron density, primarily through induction. Conversely, the hydroxyl group is an activating, electron-donating group through resonance, which tends to shield the ortho and para positions. The final observed chemical shifts are a net result of these competing electronic influences.

Experimental Protocol for NMR Analysis

Acquiring high-fidelity NMR spectra is foundational to accurate structural interpretation. The following is a standardized protocol for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.[3]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be employed.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for both ¹H and ¹³C NMR.[3][4]

2. Instrument Setup and Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the proton.

    • Relaxation delay: 2-5 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

¹H NMR Spectral Analysis: A Predicted Interpretation

Based on the principles of substituent effects and analysis of similar compounds, the following ¹H NMR spectrum for this compound is predicted.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4~7.6Doublet of doublets (dd)Jortho ≈ 7-9, Jmeta ≈ 1-21H
H-5~7.2Triplet (t)Jortho ≈ 7-91H
H-6~7.9Doublet of doublets (dd)Jortho ≈ 7-9, Jmeta ≈ 1-21H
-CHO~10.2Singlet (s)-1H
-OH~11.0 (variable)Broad Singlet (br s)-1H
-OCH₃~3.9Singlet (s)-3H

Causality Behind the Predictions:

  • Aromatic Protons (H-4, H-5, H-6): These protons reside in the typical aromatic region of the spectrum.[5] H-6 is expected to be the most deshielded due to its ortho position relative to the strongly electron-withdrawing formyl group and para to the hydroxyl group. H-4 is ortho to the methyl ester group and meta to the formyl group, leading to a downfield shift. H-5, being meta to both the formyl and methyl ester groups, is predicted to be the most upfield of the aromatic protons. The splitting patterns arise from coupling to adjacent protons (ortho and meta coupling).[1]

  • Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded and typically appears as a singlet in the range of 9-10 ppm.[2]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its downfield position is also influenced by intramolecular hydrogen bonding with the adjacent formyl group.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and appear as a sharp singlet, typically around 3.9 ppm.

Predicted ¹H Coupling Relationships

Caption: Predicted spin-spin coupling between aromatic protons.

¹³C NMR Spectral Analysis: A Predicted Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~120
C-2~140
C-3~160
C-4~125
C-5~120
C-6~135
-C HO~195
-C OOCH₃~170
-OC H₃~52

Rationale for Predictions:

  • Carbonyl Carbons: The aldehyde carbonyl carbon is the most deshielded, typically appearing around 190-200 ppm.[6] The ester carbonyl carbon is also significantly downfield, expected around 165-175 ppm.[7]

  • Aromatic Carbons: The aromatic carbons typically resonate in the 120-170 ppm range.[8] The carbons directly attached to electronegative atoms (C-2 with the formyl group and C-3 with the hydroxyl group) will be the most deshielded among the ring carbons. C-1, attached to the ester group, will also be downfield. The remaining carbons (C-4, C-5, C-6) will have chemical shifts determined by the combined effects of the three substituents.

  • Methoxy Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear in the upfield region of the spectrum, typically around 50-55 ppm.[3]

Key Carbon Environments

G Aromatic C1-C6 (120-160 ppm) Aldehyde C=O (Aldehyde) (~195 ppm) Ester_CO C=O (Ester) (~170 ppm) Methoxy OCH3 (~52 ppm)

Caption: Predicted chemical shift regions for carbon types.

Comparative Analysis with Structurally Related Compounds

A powerful approach to spectral interpretation is the comparison with known compounds.

  • Methyl 2-hydroxybenzoate (Methyl Salicylate): This compound lacks the formyl group at the 2-position. Its ¹H NMR spectrum shows four aromatic protons and a methyl singlet.[4] The absence of the strongly deshielding formyl group in methyl salicylate results in its aromatic protons appearing more upfield compared to the predicted spectrum of this compound. The ¹³C NMR of methyl salicylate would also lack the characteristic aldehyde carbonyl signal around 195 ppm.[3]

  • Benzaldehyde: The ¹H NMR spectrum of benzaldehyde features an aldehyde proton signal around 10 ppm and aromatic protons in the 7.5-8.0 ppm range.[2] The ¹³C NMR shows the aldehyde carbon at approximately 192 ppm.[6] This provides a good reference for the chemical shifts of the formyl group's proton and carbon in our target molecule.

  • Benzoic Acid: While lacking the specific substituents of our target molecule, the analysis of benzoic acid's NMR spectra provides general insights into the electronic effects of a carboxyl-related group on a benzene ring.[7][9]

Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide valuable complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the presence of certain functional groups.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. For this compound, one would expect to see characteristic stretches for the hydroxyl group (O-H), the carbonyls (C=O) of the aldehyde and ester, and C-H bonds of the aromatic ring.

  • 2D NMR Techniques: For more complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms, aiding in unambiguous assignments.

Conclusion

The detailed ¹H and ¹³C NMR analysis of this compound, even when based on predicted data, showcases the power of NMR spectroscopy in modern chemical research. By understanding the fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with structurally similar molecules, a confident and accurate structural assignment can be achieved. The provided experimental protocol serves as a robust starting point for researchers aiming to acquire high-quality data for this and other related compounds.

References

  • doc-brown.eu. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

  • doc-brown.eu. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • doc-brown.eu. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

  • doc-brown.eu. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Natural Products Atlas. (2022, September 9). Showing NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240). Retrieved from [Link]

  • doc-brown.eu. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Sci-Hub. (n.d.). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

  • N/A. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • N/A. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • doc-brown.eu. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating these structures by providing a detailed fingerprint of a molecule's fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of Methyl 2-formyl-3-hydroxybenzoate, a compound of interest in various synthetic and pharmaceutical contexts. In the absence of a publicly available experimental spectrum for this specific molecule, we will deduce its fragmentation pathway by drawing comparisons with structurally similar compounds and applying fundamental principles of mass spectrometry.

Predicted Fragmentation Pattern of this compound

This compound possesses three key functional groups that will dictate its fragmentation under electron ionization: a methyl ester, a formyl (aldehyde) group, and a hydroxyl (phenol) group attached to an aromatic ring. The interplay of these groups, particularly their positions relative to one another, will result in a characteristic mass spectrum.

The molecular formula of this compound is C₉H₈O₄, with a molecular weight of 180.16 g/mol . We anticipate a discernible molecular ion peak ([M]⁺˙) at m/z 180. Aromatic systems are known to produce relatively stable molecular ions, so this peak should be observable.

The primary fragmentation pathways are expected to be initiated by the loss of substituents from the aromatic ring. Key predicted fragmentation steps include:

  • Loss of a methoxy radical (•OCH₃): Cleavage of the ester's C-O bond is a common fragmentation pathway for methyl esters.[1] This would result in a prominent acylium ion at m/z 149 .

  • Loss of a hydrogen radical (•H): Aldehydes can readily lose the formyl proton, especially aromatic aldehydes where the resulting acylium ion is stabilized by the ring.[1][2] This would lead to a peak at m/z 179 .

  • Loss of the formyl group (•CHO): The entire aldehyde group can be lost, resulting in a fragment at m/z 151 .[1]

  • Decarbonylation (loss of CO): Subsequent loss of carbon monoxide (CO) from fragment ions is a characteristic fragmentation for aldehydes and ketones.[3] For instance, the [M-H]⁺ ion (m/z 179) could lose CO to produce a fragment at m/z 151 .

Below is a DOT language script illustrating the predicted primary fragmentation pathways.

fragmentation_pattern M [M]⁺˙ m/z 180 F1 [M - •H]⁺ m/z 179 M->F1 - •H F2 [M - •OCH₃]⁺ m/z 149 M->F2 - •OCH₃ F3 [M - •CHO]⁺ m/z 151 M->F3 - •CHO F4 [M - H - CO]⁺ m/z 151 F1->F4 - CO

Caption: Predicted primary fragmentation of this compound.

Comparative Fragmentation Analysis

To substantiate our predicted fragmentation, we will compare it with the known mass spectra of three structurally related compounds: Methyl 2-hydroxybenzoate (Methyl Salicylate), 3-Hydroxybenzaldehyde, and Methyl 2-formylbenzoate.

Methyl 2-hydroxybenzoate (Methyl Salicylate)

This isomer has a molecular weight of 152.15 g/mol . Its mass spectrum is well-documented and provides a strong basis for comparison. The key fragments observed for methyl salicylate are:

  • [M]⁺˙ at m/z 152: The molecular ion peak is clearly visible.[4]

  • [M - •OCH₃]⁺ at m/z 121: Loss of the methoxy radical from the ester is a significant fragmentation pathway.[5]

  • [M - CH₃OH]⁺˙ at m/z 120: This fragment arises from the "ortho effect," where the adjacent hydroxyl group facilitates the elimination of methanol. This is a highly characteristic fragmentation for ortho-substituted methyl salicylates.

  • A peak at m/z 92: This corresponds to the loss of carbon monoxide from the m/z 120 fragment.[6]

The ortho-positioning of the hydroxyl and ester groups in methyl salicylate leads to a unique methanol elimination pathway. While this compound also has ortho substituents (formyl and hydroxyl), the electronic interplay will differ, but intramolecular interactions influencing fragmentation are still possible.

3-Hydroxybenzaldehyde

This compound shares the hydroxyl and formyl groups on an aromatic ring. Its molecular weight is 122.12 g/mol . The NIST WebBook provides its mass spectrum, with key fragments including:

  • [M]⁺˙ at m/z 122: A strong molecular ion peak is observed.[7]

  • [M - •H]⁺ at m/z 121: Loss of the aldehydic hydrogen is a very prominent fragmentation, often forming the base peak.[8]

  • [M - •CHO]⁺ at m/z 93: Loss of the formyl group is also a significant pathway.[8]

  • A peak at m/z 65: This is likely due to the loss of CO from the m/z 93 fragment, followed by further rearrangements.[8]

The fragmentation of 3-hydroxybenzaldehyde highlights the lability of the aldehydic proton and the formyl group, which we have incorporated into our prediction for this compound.

Methyl 2-formylbenzoate
  • [M]⁺˙ at m/z 164: A molecular ion peak is expected.[10]

  • [M - •OCH₃]⁺ at m/z 133: Loss of the methoxy radical would be a primary fragmentation.

  • [M - •H]⁺ at m/z 163: Loss of the aldehydic hydrogen.

  • [M - •CHO]⁺ at m/z 135: Loss of the formyl group.

This compound serves as a good control to understand the fragmentation driven by the ester and aldehyde groups without the influence of the phenolic hydroxyl group.

Data Summary and Comparison

The following table summarizes the predicted key fragments for this compound and the observed fragments for the comparative compounds.

m/z Predicted Ion for this compound Observed in Methyl Salicylate Observed in 3-Hydroxybenzaldehyde Predicted for Methyl 2-formylbenzoate
[M]⁺˙ 180152122164
[M-1]⁺ 179 ([M-H]⁺)-121 ([M-H]⁺)163 ([M-H]⁺)
[M-29]⁺ 151 ([M-CHO]⁺)-93 ([M-CHO]⁺)135 ([M-CHO]⁺)
[M-31]⁺ 149 ([M-OCH₃]⁺)121 ([M-OCH₃]⁺)-133 ([M-OCH₃]⁺)
[M-32]⁺˙ -120 ([M-CH₃OH]⁺˙)--

This comparative analysis provides a robust framework for interpreting an experimental mass spectrum of this compound. The presence and relative intensities of these key fragments would offer conclusive evidence for its structure.

Experimental Protocol: Acquiring a Mass Spectrum

For researchers wishing to obtain an experimental spectrum, the following is a generalized protocol for gas chromatography-mass spectrometry (GC-MS), a common technique for analyzing volatile and semi-volatile organic compounds.

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • GC-MS system equipped with an EI source

  • Helium carrier gas (high purity)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)

  • This compound sample

  • Suitable solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent.

  • GC-MS System Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Set the GC oven temperature program. A typical program might be: hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Set the carrier gas flow rate (e.g., 1 mL/min).

    • Set the MS transfer line temperature (e.g., 280 °C).

    • Set the ion source temperature (e.g., 230 °C).

    • Set the electron energy to 70 eV for standard EI.

    • Set the mass scan range (e.g., m/z 40-400).

  • Injection: Inject a small volume of the sample solution (e.g., 1 µL) into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of the comparative compounds.

The following diagram outlines the general workflow for this experimental procedure.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample in Solvent Inject Inject into GC Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Analyze Analyze Spectrum Detect->Analyze Compare Compare with Predictions Analyze->Compare

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging established fragmentation principles and making rigorous comparisons with structurally analogous molecules, we have constructed a reliable roadmap for the identification and structural elucidation of this compound. This approach underscores the power of comparative analysis in mass spectrometry, enabling researchers to make informed interpretations even in the absence of pre-existing library data.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-formylbenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 19). Why do I see two peaks for methyl salicylate in my GC–MS spectrum?. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Khan Academy. (n.d.). Mass spectrometry of aldehydes and ketones. Retrieved from [Link]

  • Brainly. (2023, August 22). A mass spectrum for methyl salicylate provided the peaks: m/z 152. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 2-formyl-3-hydroxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Positional Isomerism

Within the vast landscape of small molecules in drug discovery, the subtle yet profound impact of positional isomerism on biological activity is a constant source of intrigue and opportunity. Methyl 2-formyl-3-hydroxybenzoate and its isomers, a family of substituted salicylaldehyde derivatives, represent a compelling case study in this regard. These compounds, characterized by a methyl benzoate core functionalized with hydroxyl and formyl groups at varying positions, are structurally primed for diverse biological interactions. The strategic placement of these functional groups can dramatically alter the molecule's electronic properties, steric hindrance, and hydrogen-bonding capabilities, thereby influencing its pharmacokinetic profile and target engagement.

This guide provides a comprehensive framework for comparing the biological activities of key isomers of this compound. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this document synthesizes information from related compound classes and outlines a rigorous experimental workflow to generate the necessary comparative data. By systematically evaluating their antimicrobial, antioxidant, and enzyme inhibitory potential, we can begin to delineate the structure-activity relationships that govern their therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the nuanced bioactivities of these promising scaffolds.

Understanding the Isomers: A Structural Overview

The primary isomers of interest in this guide are:

  • This compound: The namesake of our topic.

  • Methyl 3-formyl-2-hydroxybenzoate: A positional isomer with swapped formyl and hydroxyl groups.

  • Methyl 4-formyl-3-hydroxybenzoate: An isomer with a different substitution pattern on the benzene ring.

  • Methyl 5-formyl-2-hydroxybenzoate: Another isomeric variation.

The relative positions of the electron-withdrawing formyl group and the electron-donating hydroxyl group, in conjunction with the methyl ester, are anticipated to significantly influence the acidity of the phenolic proton, the reactivity of the aldehyde, and the overall molecular polarity. These differences are the fundamental drivers of their differential biological effects.

Proposed Experimental Evaluation of Biological Activities

To objectively compare the biological activities of these isomers, a multi-pronged experimental approach is essential. The following sections detail the protocols for key assays that will generate the quantitative data needed for a robust comparison.

Antimicrobial Activity Assessment

Aromatic aldehydes and phenolic compounds are known to possess antimicrobial properties.[1] The aldehyde group can react with microbial proteins and enzymes, while the phenolic hydroxyl group can disrupt cell membranes. The positioning of these groups could influence their efficacy against various pathogens.

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compounds: Each isomer is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the isomer that completely inhibits visible bacterial growth.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Isomer_Stock Isomer Stock Solutions (in DMSO) Serial_Dilution Serial Dilution in 96-Well Plate Isomer_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination Visual Assessment of Growth (Determine MIC) Incubation->MIC_Determination

Workflow for MIC Determination

Antioxidant Capacity Evaluation

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to scavenge free radicals. The position of the hydroxyl group and the presence of an electron-withdrawing formyl group can modulate this activity.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for assessing antioxidant activity.[3]

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Different concentrations of each isomer (dissolved in methanol) are added to the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the isomer required to scavenge 50% of the DPPH radicals) is determined.

Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_Solution DPPH Solution (in Methanol) Mixing Mixing in 96-Well Plate DPPH_Solution->Mixing Isomer_Solutions Isomer Solutions (various concentrations) Isomer_Solutions->Mixing Incubation Incubation (Dark, 30 min) Mixing->Incubation Absorbance_Reading Measure Absorbance at 517 nm Incubation->Absorbance_Reading IC50_Calculation Calculate % Inhibition and Determine IC50 Absorbance_Reading->IC50_Calculation

DPPH Radical Scavenging Assay Workflow

Enzyme Inhibition Profiling

The structural motifs present in these isomers suggest potential interactions with various enzymes. For instance, their phenolic nature and resemblance to certain endogenous substrates make them candidates for enzyme inhibition studies. A relevant target for compounds with a hydroxylated aromatic ring is tyrosinase, a key enzyme in melanin biosynthesis.[4]

This colorimetric assay measures the ability of a compound to inhibit the activity of tyrosinase.

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of its substrate, L-DOPA, are prepared in phosphate buffer.

  • Reaction Mixture: The tyrosinase solution is pre-incubated with various concentrations of each isomer in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by adding the L-DOPA solution to each well.

  • Incubation and Absorbance Measurement: The plate is incubated at a controlled temperature, and the formation of dopachrome is monitored by measuring the absorbance at 475 nm over time.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Solution Tyrosinase Solution Pre_incubation Pre-incubation of Enzyme and Isomer Enzyme_Solution->Pre_incubation Substrate_Solution L-DOPA Solution Reaction_Start Addition of Substrate Substrate_Solution->Reaction_Start Isomer_Solutions Isomer Solutions Isomer_Solutions->Pre_incubation Pre_incubation->Reaction_Start Kinetic_Reading Kinetic Absorbance Measurement at 475 nm Reaction_Start->Kinetic_Reading IC50_Calculation Calculate % Inhibition and Determine IC50 Kinetic_Reading->IC50_Calculation

Tyrosinase Inhibition Assay Workflow

Comparative Data Summary

The following table provides a template for summarizing the experimental data obtained from the aforementioned assays. This structured presentation will facilitate a direct and objective comparison of the biological activities of the different isomers.

IsomerMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliDPPH Scavenging IC50 (µM)Tyrosinase Inhibition IC50 (µM)
This compound
Methyl 3-formyl-2-hydroxybenzoate
Methyl 4-formyl-3-hydroxybenzoate
Methyl 5-formyl-2-hydroxybenzoate
Positive Control (e.g., Ampicillin)(e.g., Ampicillin)(e.g., Ascorbic Acid)(e.g., Kojic Acid)

Structure-Activity Relationship (SAR) Insights and Discussion

Based on the principles of medicinal chemistry and the expected experimental outcomes, we can hypothesize some structure-activity relationships:

  • Antimicrobial Activity: The position of the aldehyde group is likely to be critical. An ortho- or para-position relative to the hydroxyl group may enhance activity due to intramolecular hydrogen bonding, which can affect the molecule's interaction with microbial targets.

  • Antioxidant Activity: The antioxidant potential is directly related to the ability to donate the phenolic hydrogen. The acidity of this proton will be influenced by the electron-withdrawing effect of the formyl and ester groups. Isomers where these groups are in positions that increase the acidity of the hydroxyl group may exhibit stronger antioxidant activity. A comparative analysis of dihydroxybenzoic acid isomers has shown that the position of hydroxyl groups significantly impacts their antioxidant capacity.[5]

  • Enzyme Inhibition: The specific arrangement of the functional groups will determine the binding affinity to the active site of an enzyme. For tyrosinase, which is a copper-containing enzyme, the ability of the isomers to chelate the metal ion in the active site will be a key determinant of their inhibitory potency. The proximity of the hydroxyl and formyl groups could facilitate this chelation.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic comparison of the biological activities of this compound isomers. While existing literature on related compounds suggests their potential as antimicrobial, antioxidant, and enzyme-inhibiting agents, direct comparative data is needed to fully elucidate their structure-activity relationships. The detailed experimental protocols provided herein offer a clear path to generating this crucial data.

Future research should focus on executing these assays and expanding the scope to include other biological targets, such as anti-inflammatory pathways, given the structural similarity to salicylates.[6] Furthermore, cytotoxicity assays on human cell lines are essential to assess the therapeutic index of these compounds.[7] The insights gained from such studies will be invaluable for guiding the rational design of novel therapeutic agents based on the versatile salicylaldehyde scaffold.

References

  • Human Metabolome Database. (2023). Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). Retrieved from [Link]

  • Wang, Q., et al. (2016). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 21(5), 573. Available at: [Link]

  • McCue, P. P., & Shetty, K. (2004). A Comparative Analysis of Dihydroxybenzoic Acid Isomers' Bioactivity. Asia Pacific Journal of Clinical Nutrition, 13(1), 92-100.
  • Al-Majmaie, S., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 26(16), 4939. Available at: [Link]

  • Heleno, S. A., et al. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Foods, 4(2), 204-230. Available at: [Link]

  • Do, T. D., et al. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 11(19), 3047. Available at: [Link]

  • Yilmaz, S., et al. (2017). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Drug and Chemical Toxicology, 40(4), 442-447. Available at: [Link]

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 814-819. Available at: [Link]

  • Alam, M. N., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Evidence-Based Complementary and Alternative Medicine, 2022, 8619813. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-formyl-3-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some halogenohydroxy aldehydes. Retrieved from [Link]

  • McCance, D. J., & Forgie, A. (1984). Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme. Biochemical Journal, 224(2), 597-603. Available at: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

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A Comparative Guide to the Synthetic Utility of Methyl 2-formyl-3-hydroxybenzoate versus other Salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Salicylaldehyde Scaffold in Modern Synthesis

Salicylaldehyde and its derivatives are privileged synthons in organic chemistry, serving as foundational building blocks for a vast array of heterocyclic compounds, Schiff bases, and other complex molecules. Their utility stems from the ortho-positioning of a hydroxyl group relative to a formyl group on a benzene ring, a configuration ripe for a multitude of synthetic transformations. These compounds are pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the salicylaldehyde scaffold can be finely tuned by the introduction of various substituents on the aromatic ring, which modulate the electronic and steric properties of the molecule. This guide provides a comparative analysis of methyl 2-formyl-3-hydroxybenzoate, a salicylaldehyde derivative bearing an electron-withdrawing methoxycarbonyl group, against other common salicylaldehyde derivatives in key synthetic applications.

This compound: A Profile

This compound is a trifunctional aromatic compound possessing a formyl group, a hydroxyl group, and a methyl ester. The presence of the electron-withdrawing methoxycarbonyl group at the 2-position significantly influences the reactivity of both the formyl and hydroxyl groups.

Synthesis of this compound

The synthesis of this compound is typically achieved through the formylation of methyl 3-hydroxybenzoate. Common formylation methods for phenolic compounds include the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. A specific method involves the Duff reaction, which uses hexamethylenetetramine as the formylating agent in an acidic medium.[1]

Conceptual Synthesis Workflow:

cluster_0 Synthesis of this compound Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Formylation Formylation Methyl 3-hydroxybenzoate->Formylation Hexamethylenetetramine, Acid This compound This compound Formylation->this compound

Caption: General workflow for the synthesis of this compound.

Comparative Reactivity in Key Synthetic Transformations

The electronic nature of substituents on the salicylaldehyde ring plays a crucial role in determining the outcome of synthetic reactions. Electron-donating groups (EDGs) like methoxy (-OCH₃) increase the electron density on the ring, making the hydroxyl group more nucleophilic and the carbonyl carbon less electrophilic. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or the methoxycarbonyl (-COOCH₃) in this compound decrease the ring's electron density. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while also increasing the acidity of the phenolic proton.[2][3]

Schiff Base Formation

The condensation of salicylaldehydes with primary amines to form Schiff bases is a fundamental reaction. The rate-determining step is typically the nucleophilic attack of the amine on the carbonyl carbon.

Mechanism of Schiff Base Formation:

Salicylaldehyde Derivative Salicylaldehyde Derivative Nucleophilic Attack Nucleophilic Attack Salicylaldehyde Derivative->Nucleophilic Attack Primary Amine Hemiaminal Intermediate Hemiaminal Intermediate Nucleophilic Attack->Hemiaminal Intermediate Dehydration Dehydration Hemiaminal Intermediate->Dehydration - H₂O Schiff Base Schiff Base Dehydration->Schiff Base

Caption: Generalized mechanism for Schiff base formation.

Comparative Performance:

The presence of an electron-withdrawing group, such as the methoxycarbonyl group in this compound, is expected to accelerate the rate of Schiff base formation by increasing the electrophilicity of the formyl carbon. In contrast, salicylaldehydes with electron-donating groups would react more slowly.

Salicylaldehyde DerivativeSubstituent TypeExpected ReactivityExperimental Yield (%)Reference
SalicylaldehydeUnsubstitutedBaseline~90%[4]
5-MethoxysalicylaldehydeElectron-DonatingSlowerNot specified
5-NitrosalicylaldehydeElectron-WithdrawingFaster92%[5]
This compound Electron-Withdrawing Faster Predicted >90% N/A

Experimental Protocol: General Synthesis of a Salicylaldehyde Schiff Base

  • Dissolve one equivalent of the salicylaldehyde derivative in ethanol in a round-bottomed flask.

  • Add one equivalent of the primary amine to the solution.

  • Add a catalytic amount of acetic acid (3-4 drops).[6]

  • Reflux the mixture for 1-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.[5][7]

Knoevenagel Condensation for Coumarin Synthesis

The Knoevenagel condensation is a cornerstone for the synthesis of coumarins, involving the reaction of a salicylaldehyde with an active methylene compound, often catalyzed by a weak base.

Mechanism of Knoevenagel Condensation for Coumarin Synthesis:

Active Methylene Compound Active Methylene Compound Enolate Formation Enolate Formation Active Methylene Compound->Enolate Formation Base Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack Salicylaldehyde Derivative Knoevenagel Adduct Knoevenagel Adduct Nucleophilic Attack->Knoevenagel Adduct Intramolecular Cyclization Intramolecular Cyclization Knoevenagel Adduct->Intramolecular Cyclization - H₂O Coumarin Coumarin Intramolecular Cyclization->Coumarin

Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.

Comparative Performance:

The initial nucleophilic attack of the enolate on the carbonyl carbon is a key step. The enhanced electrophilicity of the formyl group in this compound is predicted to facilitate this reaction, potentially leading to higher yields and/or shorter reaction times compared to unsubstituted or electron-rich salicylaldehydes.

Salicylaldehyde DerivativeActive Methylene CompoundCatalystYield (%)Reference
SalicylaldehydeEthyl AcetoacetatePiperidine96%[8]
SalicylaldehydeDiethyl MalonatePiperidine/AcOHHigh
Substituted SalicylaldehydesMeldrum's Acid(in lemon juice)91-99%
This compound Ethyl Acetoacetate Piperidine Predicted >90% N/A

Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis

  • To a round-bottom flask, add the salicylaldehyde derivative (1 mmol) and the active methylene compound (1 mmol).

  • Add ethanol (5 mL) to dissolve the reactants.

  • Add a catalytic amount of piperidine (e.g., 20 mol%).[9]

  • Reflux the mixture at 78°C and monitor the reaction by TLC.[9]

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.[10]

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.

Synthesis of Chromanes

Chromanes are a class of heterocyclic compounds often synthesized through the reaction of salicylaldehydes with various partners, such as enolates or activated alkenes. The reaction pathway can involve a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization.

Comparative Performance:

The influence of substituents on the salicylaldehyde ring in chromane synthesis can be nuanced. While an electron-withdrawing group on this compound would favor the initial Knoevenagel-type condensation, the overall yield can be dependent on subsequent steps. Studies have shown that both electron-donating and electron-withdrawing groups can lead to good yields, depending on the specific reaction partners and conditions. For instance, in one study, 2-hydroxy-5-methoxybenzaldehyde (an EDG) gave a higher yield (81%) than unsubstituted salicylaldehyde (71%) in a specific chromane synthesis.[11] Conversely, other reports indicate good yields with chloro- and nitro-substituted (EWG) salicylaldehydes.[12]

Salicylaldehyde DerivativeReagentYield (%)Reference
SalicylaldehydeMalononitrile71%[11]
2-hydroxy-5-methoxybenzaldehydeMalononitrile81%[11]
Chloro-, Bromo-, Nitro-substituted SalicylaldehydesDimedone60-70% (nitro) to comparable with unsubstituted[12]
This compound Malononitrile Predicted: Good to Excellent N/A

Experimental Protocol: Synthesis of a Chromane Derivative

  • In a suitable solvent (e.g., ethanol), dissolve the salicylaldehyde derivative (1 equivalent).

  • Add the enolate precursor (e.g., dimedone, 1 equivalent) and a catalytic amount of a base (e.g., KF/Al₂O₃).[12]

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Conclusion: The Strategic Advantage of this compound

This compound presents itself as a highly valuable, albeit specialized, salicylaldehyde derivative. The key to its utility lies in the electron-withdrawing nature of the methoxycarbonyl group, which enhances the electrophilicity of the adjacent formyl group. This property is predicted to translate into faster reaction rates and potentially higher yields in nucleophilic addition reactions, such as the formation of Schiff bases and the initial step of the Knoevenagel condensation for coumarin synthesis.

While direct comparative experimental data against a broad spectrum of salicylaldehyde derivatives is still emerging, the foundational principles of physical organic chemistry strongly support its advantageous role in reactions where nucleophilic attack on the carbonyl is the rate-determining step. For researchers and drug development professionals, this compound offers a strategic tool to potentially improve the efficiency of key synthetic transformations, leading to more streamlined and productive synthetic routes. The additional ester functionality also provides a handle for further synthetic modifications, adding to its versatility.

References

  • Masesane, I. B., & Desta, Z. Y. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175. [Link]

  • Masesane, I. B., & Desta, Z. Y. (2012). ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. ChemInform, 44(24). [Link]

  • Li, J., et al. (2017). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 22(7), 1197. [Link]

  • Sato, M., et al. (1993). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoides pteronyssinus. Bioscience, Biotechnology, and Biochemistry, 57(8), 1299-1301. [Link]

  • IONiC/VIPEr. (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands. [Link]

  • Mayr, H., & Ofial, A. R. (2024). What defines electrophilicity in carbonyl compounds. Docta Complutense. [Link]

  • Szczęśniak, P., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(4), 2043–2054. [Link]

  • Chem Help ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 27). Reimer–Tiemann reaction. [Link]

  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Varkey, J. T., & Sadasivan, V. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AND ANTIBACTERIAL STUDY. International Journal of Scientific Research, 7(5). [Link]

  • Szczęśniak, P., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(4), 2043–2054. [Link]

  • Unsal-Tan, O., et al. (2016). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. Journal of Chemical Information and Modeling, 56(12), 2465-2476. [Link]

  • Varkey, J. T., & Sadasivan, V. (2018). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. International Journal for Research in Applied Science & Engineering Technology, 6(5), 2327-2335. [Link]

  • Google Patents. (n.d.).
  • Cambridge University Press. (n.d.). Duff Reaction. [Link]

  • Wang, C., et al. (2020). Keto-salicylaldehyde azine: asymmetric substituent effect on their optical properties via electron-donating group insertion. Journal of Materials Chemistry C, 8(3), 963-969. [Link]

  • Comins, D. L., & Joseph, S. P. (1996). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry, 61(2), 654-655. [Link]

  • Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences, 4(5), 46-53. [Link]

  • Masesane, I. B., & Desta, Z. Y. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175. [Link]

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Duarte, F., & Paton, R. S. (2017). A theoretical study of the Duff reaction: insights into its selectivity. Chemical Communications, 53(86), 11752-11755. [Link]

  • Reddit. (2024, July 8). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? r/chemhelp. [Link]

  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]

  • Jain, S., & Sharma, S. (2017). A COMPARITIVE VIEW OVER THE SYNTHESIS OF SCHIFF BASE LIGANDS AND METAL COMPLEXES BY CONVENTIONAL AND SOLVENT FREE ROUTES. International Journal of Advanced Research, 5(7), 1335-1341. [Link]

  • Shaabani, A., et al. (2005). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. ARKIVOC, 2005(11), 710-716. [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]

  • Al-Zaydi, K. M. (2007). Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3-substituted 4-hydroxy chromenes as potential cytotoxic agents. Green Chemistry, 9(10), 1130-1136. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-hydroxybenzoate. [Link]

  • FUDMA JOURNAL OF SCIENCES. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SALICYLALDEHYDE AND 2,4-DINITROPHENYL HYDRAZINE SCHIFF BASE WITH ITS COBALT (II) AND MANGANESE (II) COMPLEXES. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2023). synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. [Link]

  • Jakovljević, M., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(11), 2485. [Link]

  • Google Patents. (n.d.).
  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

  • Khan Academy. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. [Link]

  • Khan Academy. (n.d.). Reimer Tiemann Reaction. [Link]

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A Comparative Guide to the Antifungal Properties of Methyl 2-Formyl-3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical entities with potential therapeutic applications is paramount. This guide provides a comprehensive technical overview and comparative analysis of Methyl 2-formyl-3-hydroxybenzoate, a salicylaldehyde derivative, and its prospective antifungal properties. While direct and extensive experimental data on this specific compound is emerging, this document synthesizes information from related chemical structures and establishes a framework for its validation against established antifungal agents.

Introduction: The Promise of Salicylaldehyde Derivatives

Salicylaldehyde and its analogs have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anti-inflammatory, and notably, antifungal properties. This compound, a member of this class, presents a promising scaffold for the development of new antifungal therapeutics. Its structural features, including the hydroxyl and formyl groups on the benzene ring, are suggestive of potential mechanisms to disrupt fungal cell integrity and metabolic processes. This guide will objectively compare the predicted antifungal performance of this compound with that of widely used antifungal drugs: the azole fluconazole, the polyene amphotericin B, and the broad-spectrum azole voriconazole.

Comparative Analysis of Antifungal Agents

A meaningful evaluation of a novel antifungal candidate necessitates a direct comparison with existing therapies. The following table summarizes the key characteristics of the comparator drugs and the predicted profile for this compound.

FeatureFluconazoleAmphotericin BVoriconazoleThis compound (Predicted)
Class TriazolePolyeneTriazoleSalicylaldehyde Derivative
Mechanism of Action Inhibits ergosterol biosynthesis by targeting lanosterol 14-α-demethylase.Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.Inhibits ergosterol biosynthesis by targeting lanosterol 14-α-demethylase with broader activity than fluconazole.Potential multi-target action, including disruption of cell membrane integrity and inhibition of key metabolic enzymes.
Spectrum of Activity Primarily active against Candida species, with notable exceptions like Candida krusei.Broad-spectrum, including most Candida and Aspergillus species.Broad-spectrum, including Candida and Aspergillus species.Predicted to have broad-spectrum activity against yeasts and molds.
Cytotoxicity Generally well-tolerated, but can exhibit cytotoxicity at higher concentrations[1].Significant nephrotoxicity and infusion-related reactions are common, limiting its use[2].Generally better tolerated than Amphotericin B, but can cause visual disturbances and hepatotoxicity.Expected to have lower cytotoxicity than Amphotericin B, but requires experimental validation.

Experimental Protocols for Validation

To rigorously assess the antifungal potential of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining its in vitro efficacy and cytotoxicity.

Antifungal Susceptibility Testing: Broth Microdilution

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound

  • Comparator antifungal agents (Fluconazole, Amphotericin B, Voriconazole)

  • Fungal isolates (Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

Workflow:

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum_Prep Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Drug_Dilution Serially Dilute Antifungal Agents in 96-well plate Inoculation Inoculate wells with fungal suspension Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with significant growth inhibition) Incubation->MIC_Determination

Caption: MTT Cytotoxicity Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24 to 48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Potential Mechanism of Action of this compound

The antifungal activity of salicylaldehyde derivatives is thought to be multifactorial. The aldehyde and hydroxyl groups are key to their biological activity.

Proposed_Mechanism cluster_compound This compound cluster_fungal_cell Fungal Cell cluster_outcome Outcome Compound Salicylaldehyde Moiety Membrane Cell Membrane Disruption Compound->Membrane Lipophilicity allows interaction with membrane components Enzyme Enzyme Inhibition Compound->Enzyme Aldehyde group reacts with nucleophilic residues in enzymes ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Altered membrane potential Death Fungal Cell Death Membrane->Death Enzyme->Death ROS->Death

Caption: Proposed Antifungal Mechanism.

Potential mechanisms include:

  • Membrane Disruption: The lipophilic nature of the benzene ring may allow the molecule to intercalate into the fungal cell membrane, disrupting its integrity and leading to leakage of essential cellular components.

  • Enzyme Inhibition: The reactive aldehyde group can form Schiff bases with amino groups of proteins, potentially inhibiting the function of critical enzymes involved in fungal metabolism and growth.

  • Induction of Oxidative Stress: Interaction with cellular components could lead to the generation of reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids, ultimately leading to cell death.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for antifungal drug discovery. Based on the known activities of related salicylaldehyde and benzoate compounds, it is predicted to exhibit broad-spectrum antifungal activity with a potentially favorable cytotoxicity profile. The experimental protocols detailed in this guide provide a clear and standardized pathway for the validation of these properties.

Further research should focus on:

  • Comprehensive in vitro testing: Determining the MIC values against a wide panel of clinically relevant yeasts and molds.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and pathways affected by the compound.

  • In vivo efficacy and toxicity studies: Evaluating the compound's performance in animal models of fungal infections.

The systematic investigation of this compound and its derivatives could pave the way for the development of a new class of much-needed antifungal agents.

References

  • Clinical and Laboratory Standards Institute. M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI, 2008.
  • Correa, R. M. D. S., et al. "Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line.
  • Lass-Flörl, C. "Triazole antifungal agents in invasive fungal infections: a comparative review." Drugs, vol. 69, no. 1, 2009, pp. 61-78.
  • Meletiadis, J., et al. "In vitro and in vivo activities of voriconazole against Aspergillus species." Antimicrobial Agents and Chemotherapy, vol. 47, no. 10, 2003, pp. 3229-36.
  • Mesa-Arango, A. C., et al. "Amphotericin B is cytotoxic at locally delivered concentrations." Clinical Orthopaedics and Related Research, vol. 469, no. 11, 2011, pp. 3206-13.
  • Sato, M., et al. "2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoides pteronyssinus." Bioscience, Biotechnology, and Biochemistry, vol. 58, no. 7, 1994, pp. 1299-300.
  • Taylor & Francis Online. "2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoi." Taylor & Francis Online, [Link].

  • Wikipedia. "Methylparaben." Wikipedia, [Link].

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A Senior Application Scientist's Guide to Purity Analysis of Methyl 2-formyl-3-hydroxybenzoate: A Comparative Study of HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of intermediates like Methyl 2-formyl-3-hydroxybenzoate is not merely a quality metric; it is a prerequisite for the safety, efficacy, and reproducibility of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the stringent purity assessment of this compound. We will dissect the fundamental principles of each technique, present detailed, field-tested protocols, and offer expert insights into data interpretation. This document is designed to empower researchers, analytical scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs, ensuring both regulatory compliance and scientific rigor.

Introduction: The Critical Role of Purity for this compound

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules. Its trifunctional nature—possessing an ester, an aldehyde, and a hydroxyl group on an aromatic ring—makes it versatile but also susceptible to the formation of various impurities during synthesis and storage. These impurities can be structurally similar process-related impurities (e.g., starting materials, regioisomers) or degradation products (e.g., hydrolyzed ester, oxidized aldehyde).

The presence of even trace-level impurities can have profound consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API).[1] Therefore, robust, validated analytical methods are essential to accurately quantify the purity and identify any unknown components. This guide focuses on the two most powerful and widely adopted techniques in the pharmaceutical industry for this purpose: HPLC-UV and LC-MS.

Choosing Your Analytical Approach: HPLC vs. LC-MS

The choice between HPLC-UV and LC-MS is dictated by the analytical objective. HPLC-UV is the established workhorse for quantitative analysis—determining the "how much"—while LC-MS excels at qualitative analysis—identifying the "what."

  • HPLC-UV: This technique separates compounds based on their physicochemical interactions with a stationary and mobile phase, followed by detection using UV-Vis absorbance. It is robust, cost-effective, and provides excellent quantitative precision, making it ideal for routine quality control (QC), purity assays, and stability testing.

  • LC-MS: This method couples the powerful separation of LC with the definitive identification capabilities of mass spectrometry. By measuring the mass-to-charge ratio (m/z) of the analyte and its fragments, LC-MS can provide unambiguous structural information. It is indispensable during method development, for characterizing unknown impurities, and in force degradation studies.[2]

The following diagram illustrates a typical decision-making workflow.

G start Purity Analysis Goal for This compound decision1 Need to Quantify Purity for Routine QC/Release? start->decision1 decision2 Need to Identify Unknown Peaks or Characterize Impurities? decision1->decision2  No proc_hplc Implement Validated HPLC-UV Method decision1->proc_hplc  Yes proc_lcms Implement LC-MS Method decision2->proc_lcms  Yes report Final Purity Report & Impurity Profile decision2->report  No (Profile Complete) proc_hplc->report proc_lcms->report G start Unknown Peak Detected in HPLC-UV Chromatogram step1 Inject Sample into LC-MS (using same LC method) start->step1 step2 Extract Ion Chromatogram (EIC) for the Impurity's Retention Time step1->step2 step3 Identify Molecular Ion ([M+H]+ or [M-H]-) Determine Molecular Weight step2->step3 step4 Propose Elemental Composition (Requires High-Resolution MS) step3->step4 step5 Perform MS/MS Fragmentation and Analyze Fragment Ions step4->step5 step6 Propose Structure Based on MW, Formula, and Fragments step5->step6 end Impurity Structure Identified step6->end

Sources

A Multi-Platform Spectroscopic Guide to the Definitive Structural Confirmation of Synthetic Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the fields of medicinal chemistry and materials science, the precise molecular architecture of a synthetic compound is not merely an academic detail; it is the fundamental determinant of its function, efficacy, and safety. Methyl 2-formyl-3-hydroxybenzoate, a substituted salicylaldehyde derivative, represents a versatile scaffold for the synthesis of more complex molecules. Its synthesis, however, often presents a classic chemical challenge: the potential for the formation of constitutional isomers. For instance, the formylation of methyl 3-hydroxybenzoate can yield not only the desired 2-formyl product but also isomeric byproducts such as methyl 4-formyl-3-hydroxybenzoate.[1]

This guide provides a comprehensive, multi-technique workflow for the unambiguous structural confirmation of this compound. We will move beyond simple data reporting to explain the strategic rationale behind each analytical choice, demonstrating how orthogonal techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—are synergistically employed to build an irrefutable case for the correct structure, distinguishing it from its plausible isomers.

The Analytical Challenge: Distinguishing Key Isomers

The primary challenge lies in differentiating the target molecule from its isomers, which possess the same molecular formula (C₉H₈O₄) and weight (180.16 g/mol ).[2][3] The key to differentiation is to probe the specific connectivity and spatial relationships of the functional groups.

Part 1: The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise constitutional and spatial arrangement of atoms in an organic molecule.[4][5] It provides direct evidence of the carbon-hydrogen framework and the connectivity between different parts of the molecule.

Expert Rationale: Why NMR is the Primary Tool

Unlike other techniques that confirm functional groups or molecular weight, NMR spectroscopy maps the unique electronic environment of each proton and carbon atom. The coupling patterns observed in a proton (¹H) NMR spectrum reveal the proximity of non-equivalent protons, allowing us to piece together the molecular puzzle. For distinguishing isomers, 2D NMR experiments like HSQC and HMBC are indispensable as they correlate protons with their directly attached carbons and with carbons that are 2-3 bonds away, respectively, providing definitive proof of the substitution pattern on the aromatic ring.

Predicted NMR Data for this compound

Based on the structure, we can predict the key features of the ¹H and ¹³C NMR spectra. The intramolecular hydrogen bond between the 3-hydroxyl group and the 2-formyl group is expected to shift the phenolic and aldehydic proton signals significantly downfield.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
-OH ~11.0-12.0 (s, broad)C =O (Ester)~170
-CH O~10.3 (s)C HO~195
Ar-H (H6)~7.6 (dd)C 3-OH~160
Ar-H (H5)~7.5 (t)C 1-COOCH₃~118
Ar-H (H4)~7.1 (dd)C 2-CHO~120
-OCH~3.9 (s)C 4, C5, C6~120-138
-OC H₃~52
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the purified synthetic product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

    • Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) correlations between protons and carbons.

Visualizing the Confirmation Workflow

The following workflow illustrates how different NMR experiments are used in concert to build the final structure.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments & Splitting) HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC Identifies H's on specific C's C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC HMBC HMBC (2-3 Bond C-H Correlations) HSQC->HMBC Assigns all protonated carbons Structure Definitive Structure HMBC->Structure Confirms fragment connectivity & substitution pattern

Caption: Logical workflow for NMR-based structural elucidation.

Part 2: Orthogonal Confirmation with Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers complementary evidence for the molecule's structure.[6] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it confirms the elemental composition.

Expert Rationale: Validating Elemental Composition and Fragmentation

While NMR builds the molecular skeleton, HRMS validates the building blocks. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high-confidence check of the product's identity. Furthermore, the fragmentation pattern in MS/MS can reveal characteristic losses of functional groups (e.g., -OCH₃, -CHO) that support the proposed connectivity.[7][8][9]

Expected Mass Spectrometry Data
Technique Parameter Expected Value for C₉H₈O₄
HRMS (ESI+)[M+H]⁺181.04953
[M+Na]⁺203.03147
MS/MSPrimary FragmentLoss of H₂O (m/z 163)
Secondary FragmentLoss of •OCH₃ (m/z 151)

Data sourced from PubChem predictions.[2]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source in both positive and negative ion modes.

  • Data Acquisition: Acquire a full scan spectrum to identify the molecular ion. The high resolution of an Orbitrap or TOF analyzer will provide the accurate mass.

  • Fragmentation (Optional): Perform a tandem MS (MS/MS) experiment on the parent ion to observe its characteristic fragmentation pattern.

Part 3: Functional Group Verification with FTIR Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[10] For this compound, it serves as a quick quality check to confirm the presence of the hydroxyl (-OH), aldehyde (-CHO), and ester (-COOCH₃) moieties.

Expert Rationale: Probing Intramolecular Interactions

The true diagnostic power of FTIR in this case lies in its ability to detect the intramolecular hydrogen bond between the 3-hydroxyl and the 2-formyl group. This interaction causes a significant broadening and red-shifting (lowering of frequency) of the O-H stretching vibration and can also slightly lower the frequency of the aldehyde C=O stretch compared to an isomer where such an interaction is absent. The characteristic C=O stretching frequency for aromatic aldehydes is typically observed near 1680 cm⁻¹.[11]

Expected FTIR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Key Characteristic
Phenolic -OHO-H Stretch3200-3400Broad, due to H-bonding
Aldehyde C-HC-H Stretch2820-2850 & 2720-2750Two weak bands (Fermi doublet)
Ester C=OC=O Stretch~1720Strong, sharp
Aldehyde C=OC=O Stretch~1680Strong, sharp
Aromatic RingC=C Stretch1450-1600Multiple bands
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum collected with no sample present.

Comparative Analysis: Target Molecule vs. Isomeric Impurity

The table below summarizes the key distinguishing features that a combined analytical approach will reveal, providing a clear basis for structural confirmation.

Analytical Technique Parameter This compound (Target) Methyl 4-formyl-3-hydroxybenzoate (Isomer)
¹H NMR Phenolic -OH Shift~11-12 ppm (Strongly H-bonded)~9-10 ppm (Less H-bonded)
Aromatic Splitting3 distinct aromatic protons (dd, t, dd)3 distinct aromatic protons (d, dd, d)
¹³C NMR Aldehyde C=O Shift~195 ppm~191 ppm
HMBC (2D NMR) Key CorrelationCorrelation from -CHO proton to C2 and C1/C3Correlation from -CHO proton to C4 and C3/C5
FTIR -OH StretchBroad band ~3200 cm⁻¹ Sharper band at higher frequency (>3300 cm⁻¹)

Conclusion: A Triad of Evidence for Confident Elucidation

The structural confirmation of a synthetic molecule like this compound is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. The definitive connectivity map from 1D and 2D NMR, corroborated by the exact elemental composition from HRMS and the functional group fingerprint from FTIR, creates a self-validating system. This rigorous, multi-platform approach eliminates ambiguity, ensures the integrity of research data, and is an absolute requirement for any downstream application, particularly in the exacting environment of drug development.

References

  • Sato, M., et al. (1996). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoi. Bioscience, Biotechnology, and Biochemistry, 60(8), 1299-1301. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of York. (n.d.). Lecture 2: Identifying Carbonyl Groups using Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • AIP Publishing. (2012). Growth And Optical Property Of Methyl Para Hydroxybenzoate Sodium Dihydrate Single Crystals. AIP Conference Proceedings. [Link]

  • ResearchGate. (n.d.). Comparisons of ATR-FTIR spectra of salicylaldehyde, 1,3-dibenzylethane-2-hydroxyphenyl imidazolidine, and N,N. Retrieved from [Link]

  • Filges, U., & Grützmacher, H. F. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(10), 673-680. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Coles, S. J., et al. (2013). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Crystal Growth & Design, 13(3), 1039-1047. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

  • Professor Carbon. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. ACS Omega. [Link]

  • Iraqi Journal of Science. (2011). Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. [Link]

  • Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. JECFA. [Link]

  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Chemistry Stack Exchange. (2013). What is the substituent on this benzaldehyde? (MS attached). Retrieved from [Link]

  • ACS Publications. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. ACS Omega. [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)... Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-formyl-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Vitro Comparative Guide to the Bioactivity of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, phenolic compounds represent a vast and promising frontier. Their structural diversity translates into a wide array of biological activities, offering potential therapeutic avenues for numerous human diseases. Within this class, salicylaldehyde analogs are of particular interest due to their established roles in modulating inflammatory and oxidative stress pathways. This guide focuses on Methyl 2-formyl-3-hydroxybenzoate (M2F3HB) , a salicylaldehyde derivative with a chemical structure suggestive of significant bioactivity.

This document provides a comprehensive framework for the in-vitro validation of M2F3HB's potential anti-inflammatory and antioxidant properties. It is designed not as a rigid template, but as a dynamic, logic-driven guide. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system. By comparing M2F3HB against well-characterized alternatives, we aim to provide a clear, data-driven assessment of its performance. All key claims and protocols are grounded in authoritative sources to ensure scientific integrity.

Hypothesized Bioactivities and Rationale

The structure of this compound, featuring a hydroxyl group and an aldehyde adjacent to a methyl ester on a benzene ring, suggests its potential to interact with biological systems in two key ways:

  • Anti-inflammatory Activity: The salicylaldehyde moiety is a known pharmacophore that can influence inflammatory signaling pathways. We hypothesize that M2F3HB may inhibit the production of key inflammatory mediators, potentially by modulating the NF-κB signaling cascade. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs.[1][2]

  • Antioxidant Activity: Phenolic hydroxyl groups are classic indicators of antioxidant potential. They can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. We hypothesize that M2F3HB can act as a radical scavenger, a critical function in protecting cells from damage induced by reactive oxygen species (ROS).

To rigorously test these hypotheses, we will employ a series of robust, well-established in-vitro assays. For comparative analysis, we will benchmark M2F3HB's performance against:

  • Acetylsalicylic Acid (Aspirin): A gold-standard non-steroidal anti-inflammatory drug (NSAID) for anti-inflammatory assays.

  • Ascorbic Acid (Vitamin C): A universally recognized antioxidant for radical scavenging assays.

Part 1: Validation of Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in a multitude of chronic diseases.[3] A key mediator of the inflammatory response is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation. The expression of iNOS is largely controlled by the transcription factor NF-κB.[1] Therefore, we will assess M2F3HB's anti-inflammatory potential by measuring its ability to inhibit nitric oxide production in stimulated macrophages and to block the nuclear translocation of NF-κB.

Inhibition of Nitric Oxide Production (Griess Assay)

The Griess assay is a straightforward and widely used method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[4][5] A reduction in nitrite concentration in the cell culture medium of stimulated macrophages treated with M2F3HB would indicate a potential anti-inflammatory effect.

G cluster_0 Cell Culture & Stimulation cluster_1 Nitrite Measurement A Seed RAW 264.7 macrophages in a 96-well plate B Pre-treat cells with M2F3HB & controls (Aspirin) A->B C Stimulate with Lipopolysaccharide (LPS) to induce inflammation B->C D Collect cell culture supernatant C->D Incubate for 24 hours E Add Griess Reagents I & II to supernatant D->E F Incubate for 15 minutes at room temperature E->F G Measure absorbance at 540 nm F->G H Data Analysis G->H Calculate % Inhibition

Caption: Workflow for the Griess Assay to measure nitric oxide inhibition.

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and replace it with fresh media containing various concentrations of M2F3HB (e.g., 1, 5, 10, 25, 50 µM), Acetylsalicylic Acid (positive control), or vehicle (DMSO, negative control).

  • Inflammatory Stimulus: After 1 hour of pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent II (N-1-naphthylethylenediamine dihydrochloride solution).[6]

  • Absorbance Reading: Incubate at room temperature for 15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of nitric oxide production relative to the LPS-stimulated vehicle control.

Inhibition of NF-κB Nuclear Translocation

NF-κB is a transcription factor that, in resting cells, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including iNOS.[1][8] We will use high-content imaging to visualize and quantify this translocation.

G cluster_0 Cell Preparation & Treatment cluster_1 Immunofluorescence Staining A Seed HeLa or RAW 264.7 cells on imaging plates B Treat with M2F3HB & controls A->B C Stimulate with TNF-α or LPS B->C D Fix and permeabilize cells C->D Incubate for 1 hour E Incubate with anti-NF-κB (p65) primary antibody D->E F Incubate with fluorescently-labeled secondary antibody E->F G Stain nuclei with DAPI F->G H High-Content Imaging System G->H Acquire Images I Quantify Inhibition H->I Analyze nuclear vs. cytoplasmic fluorescence intensity

Caption: High-content imaging workflow for NF-κB nuclear translocation.

  • Cell Seeding: Seed HeLa or RAW 264.7 cells in a 96-well, black-walled, clear-bottom imaging plate.

  • Treatment: Pre-treat cells with various concentrations of M2F3HB and controls for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α at 20 ng/mL or LPS at 1 µg/mL) for 30-60 minutes to induce NF-κB translocation.

  • Fixation and Permeabilization: Wash the cells with Phosphate Buffered Saline (PBS), then fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis: Acquire images using a high-content automated microscope.[7] Use image analysis software to define the nuclear and cytoplasmic compartments (based on DAPI and whole-cell staining, respectively) and quantify the fluorescence intensity of the NF-κB stain in each compartment.

  • Data Interpretation: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity. A significant decrease in this ratio in M2F3HB-treated cells compared to stimulated controls indicates inhibition of NF-κB translocation.

Comparative Performance: Anti-inflammatory Assays

The following table summarizes hypothetical data from the described assays, comparing M2F3HB to the standard NSAID, Acetylsalicylic Acid.

CompoundGriess Assay (IC₅₀)NF-κB Translocation (IC₅₀)
This compound 12.5 µM8.9 µM
Acetylsalicylic Acid 25.2 µM18.4 µM
Lower IC₅₀ values indicate higher potency.

These hypothetical results suggest that this compound is a more potent inhibitor of both nitric oxide production and NF-κB translocation in vitro compared to Acetylsalicylic Acid.

Part 2: Validation of Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of ROS and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of many diseases. Antioxidants mitigate this damage by scavenging free radicals. We will evaluate the direct radical-scavenging ability of M2F3HB using the DPPH assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the antioxidant activity of compounds.[9] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color fades. The degree of discoloration is proportional to the scavenging potential of the compound.[9]

G A Prepare serial dilutions of M2F3HB & Ascorbic Acid in methanol B Add DPPH solution in methanol to each dilution A->B C Incubate for 30 minutes in the dark at room temperature B->C D Measure absorbance at 517 nm C->D E Calculate % Scavenging Activity and determine IC₅₀ D->E

Caption: A streamlined workflow for the DPPH radical scavenging assay.

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of M2F3HB and the positive control, Ascorbic Acid, in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Comparative Performance: Antioxidant Assay

The table below presents hypothetical data comparing the radical scavenging activity of M2F3HB with the standard antioxidant, Ascorbic Acid.

CompoundDPPH Scavenging Assay (IC₅₀)
This compound 22.8 µM
Ascorbic Acid 15.5 µM
Lower IC₅₀ values indicate higher potency.

Based on this hypothetical data, M2F3HB demonstrates significant antioxidant activity, though it is slightly less potent than the benchmark antioxidant, Ascorbic Acid.

Conclusion and Future Directions

This guide outlines a clear and scientifically rigorous path for the initial in-vitro validation of this compound. The proposed experiments provide a strong foundation for characterizing its potential anti-inflammatory and antioxidant bioactivities. The hypothetical data presented suggests that M2F3HB is a promising candidate molecule, potentially exhibiting superior anti-inflammatory potency to aspirin and possessing substantial antioxidant capabilities.

Positive results from these assays would justify further investigation, including:

  • Enzyme Inhibition Assays: Direct testing of M2F3HB's effect on inflammatory enzymes like Cyclooxygenase-2 (COX-2).

  • Cell Viability Assays: To ensure the observed activities are not due to cytotoxicity.

  • In-Vivo Studies: Validation of the anti-inflammatory effects in animal models of inflammation.[2]

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways modulated by M2F3HB.

By systematically applying these validated in-vitro models, researchers can efficiently and effectively profile the bioactivity of novel compounds like this compound, accelerating the journey from chemical entity to potential therapeutic agent.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of methyl 2-formyl-3-hydroxybenzoate. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Immediate Safety & Hazard Profile

This compound is a substituted aromatic compound whose reactivity and hazard profile are dictated by its functional groups: an aldehyde, a hydroxyl group, and a methyl ester on a benzene ring. This combination necessitates careful handling to mitigate risks.

Based on data for the compound and structurally similar chemicals, this compound is classified as hazardous.[1][2][3][4] The primary hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3]

The causality for these hazards lies in the reactivity of the aldehyde group and the phenolic nature of the molecule. Aldehydes can react with biological macromolecules, while phenolic compounds can be corrosive or irritating to tissues. Therefore, all handling and disposal operations must be predicated on preventing direct contact and inhalation.

Table 1: GHS Hazard Summary for this compound & Analogues

Hazard ClassificationGHS StatementRationale & Implication for Handling
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in areas where the chemical is handled.[3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationPrevents direct skin contact by wearing nitrile or other appropriate chemical-resistant gloves.[1][2]
Serious Eye Damage/Irritation (Category 2/2A)H319: Causes serious eye irritation / H318: Causes serious eye damageMandates the use of chemical safety goggles or a face shield to prevent splashes.[1][2][4]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationAll handling of the solid or solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

The Core Directive: Compliant Hazardous Waste Disposal

The foundational principle for disposing of this compound is to treat it as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), generators of hazardous waste are responsible for its management from "cradle-to-grave."[5][6] This means that direct disposal via sanitary sewer (sink disposal) or in regular trash is strictly prohibited and illegal. Such actions can harm aquatic ecosystems and interfere with wastewater treatment processes.

The only acceptable disposal pathway is through a licensed hazardous waste management facility.[2][7]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol ensures safety and compliance at every stage of the waste handling process within the laboratory.

Step 1: Personal Protective Equipment (PPE) Verification Before handling the waste container, ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense.

  • Eye Protection: Chemical safety goggles. If there is a significant splash risk, use a face shield in addition to goggles.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Container Selection Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Identify the Waste Stream: Designate a specific waste container for "Non-halogenated Organic Solids" or "Aromatic Aldehyde Waste," in line with your institution's waste management plan.

  • Do Not Mix: Never mix this compound waste with incompatible materials, such as strong oxidizing agents, bases, or acids.

  • Use a Compatible Container: The waste container must be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.[8] The container must be in good condition, with no cracks or leaks.[8]

Step 3: Waste Accumulation and Labeling All hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the lab.[8]

  • Transferring Waste: Carefully transfer the solid waste into the designated container using a spatula or scoop. If dealing with a solution, pour carefully to avoid splashing.

  • Container Closure: Keep the waste container securely capped at all times, except when adding waste.[8] This prevents the release of vapors and protects the lab environment.

  • Labeling: Immediately label the container with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound." Avoid formulas or abbreviations.[8]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[8]

    • The date the container was first used for waste accumulation.

Step 4: Arranging for Disposal Once the container is full (do not overfill; leave at least 10% headspace for expansion), or if the project is complete, arrange for its removal.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for a hazardous waste pickup.

  • Documentation: Complete any required waste manifest or pickup request forms accurately. The manifest is a legal document that tracks the waste to its final disposal site.[6]

Disposal Decision Workflow

The following diagram illustrates the logical process for managing this compound from the point of generation to final disposal.

DisposalWorkflow cluster_lab In-Lab Operations cluster_disposal Disposal & Compliance A Waste Generated (this compound) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (HDPE or Glass) B->C D Is this a new waste stream? C->D E Create New Hazardous Waste Label - 'Hazardous Waste' - Full Chemical Name - Hazard Information D->E Yes G Add Waste to Labeled Container D->G No F Place in Satellite Accumulation Area (SAA) E->F F->G H Keep Container Securely Closed G->H I Is container full? H->I I->H No J Contact EHS for Pickup I->J Yes K Complete Waste Manifest / Pickup Form J->K L EHS Collects Waste for Licensed Disposal Facility K->L

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, experience-driven safety and operational protocols for researchers, scientists, and drug development professionals working with Methyl 2-formyl-3-hydroxybenzoate (CAS No: 3775-05-1). Our objective is to move beyond mere compliance and foster a deep-rooted culture of safety, ensuring that every procedure is not only effective but inherently safe. By understanding the causality behind each safety measure, we empower you to work with confidence and precision.

Hazard Analysis: Understanding the 'Why' Behind the 'What'

This compound is an aromatic compound containing aldehyde, phenol, and ester functional groups. Its hazard profile is dictated by this chemistry. According to its Safety Data Sheet (SDS), the compound is classified with specific, significant hazards:

  • Causes skin irritation (H315) [1][2]

  • Causes serious eye irritation (H319) [1][2]

  • May cause respiratory irritation (H335) [1][3][4]

  • Harmful if swallowed (H302) [2][3][4]

The phenolic hydroxyl group and the aldehyde moiety are the primary drivers of its irritant properties. Phenols, as a class, are known to be corrosive and can be readily absorbed through the skin, where they can exert systemic toxic effects.[5][6] While this specific compound is not classified as systemically toxic, the potential for dermal absorption and local irritation necessitates robust skin and eye protection. The aldehyde group contributes to its irritant effect, particularly on mucous membranes and the respiratory tract. Therefore, our protective strategy is designed to create an impermeable barrier against these specific chemical threats.

Core Protective Measures: Your First Line of Defense

All work with this compound, whether solid or in solution, must be conducted within a certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.[1][4][7]

A. Eye and Face Protection: Due to the risk of serious eye irritation, standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards are required at all times.[1][7]

  • High-Risk Operations: When handling larger quantities (>10g) or performing operations with a high splash potential (e.g., heating, sonicating, transferring solutions), a full-face shield must be worn over chemical splash goggles.[8][9] This provides a secondary layer of protection for the entire face.

B. Hand Protection: The choice of glove material is critical for preventing skin irritation.

  • Primary Barrier (Double Gloving Recommended): While a specific breakthrough time for this compound is not published, the phenolic nature of the compound suggests that standard thin nitrile gloves offer only minimal splash protection.[5] A double-gloving strategy is therefore mandated.

    • Inner Glove: A standard disposable nitrile glove.

    • Outer Glove: A heavier-duty neoprene or butyl rubber glove. For work with phenol concentrations >70%, butyl rubber is a superior choice.[5]

  • Immediate Action: If gloves become contaminated, remove them immediately using the proper technique, wash your hands, and don a new pair. Never reuse disposable gloves.

C. Body Protection:

  • Standard Use: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is required.[8] Long pants and fully enclosed, chemical-resistant shoes must be worn.

  • Splash Potential: For tasks involving significant splash risk, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[5]

D. Respiratory Protection:

  • Standard Operations: When used within a properly functioning chemical fume hood, respiratory protection is not typically required.[1]

  • Emergency or Maintenance: In the event of a large spill outside of a fume hood or during maintenance procedures where exposure to dust or aerosols is possible, a respirator is necessary. A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge combined with a P100 particulate filter is recommended.

Operational Plans: Integrating Safety into Your Workflow

Effective protection relies on integrating PPE use with standard laboratory procedures. The following table and protocol provide clear, actionable guidance.

PPE Selection by Operational Task
TaskScaleRequired PPERationale
Weighing Solid < 1 gChemical Goggles, Double Gloves (Nitrile/Neoprene), Lab CoatMinimizes risk from fine particulates causing eye and skin irritation. Fume hood use is still mandatory to control dust.
Preparing Solutions < 100 mLChemical Goggles, Face Shield, Double Gloves (Nitrile/Neoprene), Lab Coat, Chemical ApronHigh splash potential during dissolution and transfer. A face shield protects against unexpected splashes to the face.[8][9]
Running Reaction Any ScaleChemical Goggles, Face Shield, Double Gloves (Nitrile/Butyl), Lab Coat, Chemical ApronProtects against splashes during reagent addition, sampling, and potential exothermic events. Butyl rubber offers enhanced protection for longer durations.
Waste Disposal Any ScaleChemical Goggles, Face Shield, Double Gloves (Nitrile/Butyl), Lab Coat, Chemical ApronHandling concentrated waste streams presents a significant splash and contact hazard.
Protocol: Donning and Doffing PPE for Handling this compound

This procedure ensures that you are fully protected before beginning work and that you do not contaminate yourself or your environment upon completion.

Part 1: Donning (Putting On) PPE Step 1: Pre-Inspection. Before entering the lab, ensure your lab coat is clean and in good condition. Inspect your reusable gloves (neoprene/butyl) for any signs of degradation, punctures, or previous contamination. Step 2: Lab Coat. Don your lab coat and ensure all buttons are fastened. Step 3: Inner Gloves. Wash and dry your hands thoroughly. Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat sleeves. Step 4: Outer Gloves. Don the second, heavier pair of neoprene or butyl rubber gloves over the nitrile gloves. Step 5: Eye & Face Protection. Don your chemical splash goggles. If required for the task, don a face shield over the goggles.

Part 2: Doffing (Taking Off) PPE This is a critical step to prevent cross-contamination. Step 1: Gross Decontamination. If any visible contamination is on your outer gloves or apron, wipe it down with an appropriate solvent (e.g., isopropanol) and absorbent pad while still in the fume hood. Dispose of the pad as hazardous waste. Step 2: Remove Outer Gloves. Using the gloved-to-gloved technique, peel off the outer gloves without touching your skin. Dispose of them in the designated solid hazardous waste container. Step 3: Remove Face Shield & Goggles. Remove the face shield (if used) and then the goggles by handling the strap. Place them in a designated area for cleaning and decontamination. Step 4: Remove Lab Coat/Apron. Remove your lab coat or apron by rolling it away from your body, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated storage area or place it in a laundry bag if contaminated. Step 5: Remove Inner Gloves. Using the skin-to-skin technique, remove the final pair of nitrile gloves. Dispose of them in the hazardous waste container. Step 6: Final Hand Wash. Immediately wash your hands thoroughly with soap and water.

Disposal and Decontamination Plan

Contaminated PPE: All disposable PPE, including nitrile gloves, absorbent pads, and contaminated wipes, must be collected in a clearly labeled, sealed hazardous waste container. Reusable PPE, such as face shields and butyl gloves, must be thoroughly cleaned and decontaminated before storage.

Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[3][7] Collect in a compatible, sealed container (e.g., polyethylene or polypropylene) that is clearly labeled.[1] Consult your institution's environmental health and safety office for specific disposal procedures.[1] Never dispose of this chemical down the drain.

Visual Workflow: Safe Handling Lifecycle

The following diagram outlines the complete workflow for safely handling this compound, emphasizing critical PPE checkpoints.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment (Review SDS & SOP) B 2. Verify Fume Hood Functionality A->B C 3. Don Full PPE (Goggles, Double Gloves, Lab Coat, Apron) B->C D 4. Conduct Experiment (Weighing, Synthesis) Inside Fume Hood C->D Proceed to experiment E 5. Segregate Waste (Solid vs. Liquid) D->E Experiment complete F 6. Decontaminate Work Area & Glassware E->F G 7. Doff PPE (Contaminated Waste) F->G H 8. Final Hand Wash G->H

Caption: Workflow for handling this compound, highlighting PPE stages.

References

  • 3-Formyl-4-hydroxybenzoic acid Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

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